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4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Documentation Hub

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Core Science & Biosynthesis

Foundational

Biological Activity of Ethoxyphenyl Nitroimidazole Analogs: A Technical Guide to Target-Directed Drug Design

Executive Summary Nitroimidazoles have long been recognized as privileged scaffolds in medicinal chemistry, historically deployed as anti-anaerobic and anti-parasitic agents (e.g., metronidazole, tinidazole)[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles have long been recognized as privileged scaffolds in medicinal chemistry, historically deployed as anti-anaerobic and anti-parasitic agents (e.g., metronidazole, tinidazole)[1]. However, the emergence of multidrug-resistant tuberculosis (MDR-TB) and the need for targeted oncological therapies have driven the structural evolution of this class. The incorporation of an ethoxyphenyl moiety into the nitroimidazole core represents a critical advancement. This modification strategically tunes the lipophilicity, modulates the reduction potential of the nitro group, and enhances binding affinity through


 stacking and hydrogen bonding.

This whitepaper synthesizes the biological activity, mechanistic pathways, and experimental validation protocols for ethoxyphenyl nitroimidazole analogs, providing a comprehensive framework for researchers and drug development professionals.

Structural Rationale: The Role of the Ethoxyphenyl Moiety

The pharmacological efficacy of nitroimidazoles is intrinsically linked to their behavior as prodrugs; the nitro group (


) must undergo enzymatic reduction to generate reactive cytotoxic species[2].

The addition of an ethoxyphenyl group—often tethered via an acetamide, triazole, or arylaldoxime linker—serves three distinct physiochemical purposes:

  • Lipophilic Membrane Penetration: The lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) is notoriously difficult to penetrate. The ethoxy group (

    
    ) increases the overall partition coefficient (LogP) of the molecule, facilitating passive diffusion into the mycobacterial cytoplasm[3].
    
  • Electronic Modulation: As an electron-donating group (EDG) via resonance, the ethoxy substituent can subtly alter the electron density of the conjugated system. This tunes the reduction potential of the nitroimidazole ring, ensuring it is selectively reduced by specific bacterial or tumor-specific enzymes (e.g., Ddn) rather than ubiquitous mammalian reductases, thereby minimizing off-target toxicity[4].

  • Targeted Kinase Engagement: In oncological applications, the ethoxyphenyl ring occupies hydrophobic pockets within kinase active sites (such as MARK4 or EGFR), while the oxygen atom can act as a hydrogen bond acceptor[5].

Mechanistic Pathways and Causality

Anti-Tubercular Action via Ddn Activation

In Mtb, ethoxyphenyl nitroimidazoles (such as the N-arylacetamide derivative NC-6) act as prodrugs activated by the deazaflavin-dependent nitroreductase (Ddn) [3][6]. Unlike mammalian enzymes, Ddn utilizes the unique cofactor


 to transfer electrons to the nitro group. This reduction generates reactive nitrogen species (RNS), primarily nitrous oxide radicals.

These radicals exert a dual-lethal effect:

  • Respiratory Poisoning: RNS competitively inhibit cytochrome c oxidase, leading to a catastrophic drop in intracellular ATP levels under hypoxic conditions[2].

  • Mycolic Acid Inhibition: The reactive intermediates covalently modify enzymes responsible for cell wall biosynthesis, leading to structural lysis[7].

G Prodrug Ethoxyphenyl Nitroimidazole (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Binds active site Radicals Reactive Nitrogen Species (NO Radicals) Ddn->Radicals Nitroreduction F420 F420H2 Cofactor F420->Ddn Hydride transfer Resp Respiratory Poisoning (ATP Depletion) Radicals->Resp Cytochrome block Mycolic Mycolic Acid Inhibition Radicals->Mycolic Enzyme adduction Death Mycobacterial Cell Death Resp->Death Mycolic->Death

Figure 1: Mechanism of Ddn-mediated bioactivation of ethoxyphenyl nitroimidazoles in M. tuberculosis.

Oncological Applications: Kinase Inhibition

Beyond infectious diseases, ethoxyphenyl nitroimidazoles have demonstrated potent anti-proliferative activity. Arylaldoxime/5-nitroimidazole hybrids have been identified as competitive inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) , a kinase overexpressed in hepatocellular carcinoma and breast cancer[5]. The ethoxyphenyl moiety anchors the molecule within the ATP-binding cleft of MARK4, preventing substrate phosphorylation and inducing apoptosis via cell cycle arrest at the G2/M phase.

Quantitative Biological Activity

The following table synthesizes the biological efficacy of key ethoxyphenyl nitroimidazole analogs across different therapeutic targets, highlighting the versatility of this scaffold.

Compound / AnalogPrimary TargetBiological Activity (

/ MIC)
Key Mechanistic InsightRef
NC-6 [N-(4-ethoxyphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide]M. tuberculosis (MDR Strains)MIC: 8.5 – 18.8 µg/mLHigh affinity for Ddn active site; stabilized by H-bonding from the ethoxy side chain.[3]
Compound 4h (Arylaldoxime/5-nitroimidazole hybrid)MARK4 Kinase / MCF-7 & HepG2 Cells

: 1.74 µM (MARK4)

: 3.74 µM (MCF-7)
Induces apoptosis (11% in MCF-7) via direct competitive inhibition of MARK4.[5]
Conjugate 11c (Triazole-tethered piperazine-nitroimidazole)Human Estrogen Receptor (hER) / MCF-7

: ~2.0 – 5.0 µM
Dual-effective hER inhibition and ROS generation leading to cytotoxicity.[8]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following step-by-step protocols detail the in vitro evaluation of ethoxyphenyl nitroimidazole analogs. These methodologies are designed as self-validating systems, incorporating internal controls to confirm assay functionality.

Protocol A: Anti-Tubercular Evaluation via Resazurin Microtiter Assay (REMA)

Rationale: REMA provides a colorimetric and fluorometric readout of cellular viability. The reduction of blue resazurin to pink, fluorescent resorufin is strictly dependent on the respiratory activity of live mycobacteria, directly validating the respiratory-poisoning mechanism of nitroimidazoles.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Compound Dilution: Dissolve the ethoxyphenyl nitroimidazole analog (e.g., NC-6) in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a final concentration range of 0.15 to 100 µg/mL. Control: Ensure final DMSO concentration does not exceed 1% (v/v).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to logarithmic phase (

    
     = 0.6 - 0.8). Dilute the culture in 7H9 broth to achieve an inoculum of 
    
    
    
    CFU/mL.
  • Incubation: Add 100 µL of the bacterial suspension to each well. Include growth controls (bacteria + DMSO, no drug) and sterile controls (media only). Incubate the plates at 37°C under normal atmospheric conditions for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout & Validation: Visually assess color change (blue = dead/inhibited, pink = viable). Quantify fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change. Self-Validation: The sterile control must remain blue, and the growth control must turn pink.

Protocol B: MARK4 Kinase Inhibition Assay

Rationale: This assay measures the residual ATP concentration following a kinase reaction. Because MARK4 consumes ATP to phosphorylate its substrate, a highly active inhibitor will preserve ATP, leading to a high luminescent signal upon the addition of a luciferase-based reagent.

  • Recombinant Protein & Substrate: Purify recombinant human MARK4. Prepare a substrate solution containing the optimized MARK4 peptide substrate (CHKtide) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Incubation: In a 384-well plate, mix 10 µL of MARK4 enzyme (final concentration 2 nM) with 5 µL of the ethoxyphenyl nitroimidazole analog (e.g., Compound 4h) at varying concentrations (0.1 nM to 20 µM). Incubate at room temperature for 15 minutes to allow target engagement.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (final concentration 10 µM) and CHKtide. Incubate the reaction at 30°C for 60 minutes.

  • Luminescent Detection: Add 25 µL of Kinase-Glo® Reagent (Promega) to quench the kinase reaction and initiate the luciferase reaction. Incubate for 10 minutes in the dark.

  • Data Analysis: Measure luminescence. Calculate the percent inhibition relative to the vehicle control. Determine the

    
     using non-linear regression analysis. Self-Validation: A known MARK4 inhibitor (e.g., MRT199665) must be run in parallel to validate assay sensitivity.
    

Conclusion and Future Perspectives

The functionalization of the nitroimidazole scaffold with an ethoxyphenyl group represents a highly rational approach to drug design. By simultaneously enhancing lipophilicity for cell wall penetration and tuning the electronic properties for specific enzymatic reduction or kinase binding, these analogs bridge the gap between anti-infective and anti-neoplastic pharmacology. Future development should focus on optimizing the pharmacokinetic profiles of these hybrids and exploring their efficacy in in vivo models of hypoxic solid tumors and latent tuberculosis.

References

  • Design, Synthesis, and Evaluation of Nitroimidazole N-arylacetamides as Anti-TB Agents. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Evaluation of Nitroimidazole N-arylacetamides as Anti-TB Agents. EurekaSelect. Available at:[Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC - NIH. Available at:[Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at:[Link]

  • Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega. Available at:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC - NIH. Available at:[Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. Available at:[Link]

Sources

Exploratory

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Disclaimer: Limited direct information is available for the specific compound 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, including a dedicated CAS numb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Disclaimer: Limited direct information is available for the specific compound 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, including a dedicated CAS number. This guide synthesizes information from closely related nitroimidazole analogs to provide a comprehensive technical overview for research and drug development professionals. The methodologies and mechanistic insights are based on established principles within the nitroimidazole class of compounds.

The imidazole ring is a fundamental heterocyclic scaffold that is a constituent of several essential biomolecules, including the amino acid histidine.[1] Its derivatives have garnered significant attention in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4] The introduction of a nitro group onto the imidazole ring, creating nitroimidazoles, dramatically influences the molecule's electronic properties and, consequently, its therapeutic potential.[2]

Nitroimidazoles are classified based on the position of the nitro group (2-, 4-, or 5-nitroimidazoles). Among these, 5-nitroimidazoles have emerged as particularly significant therapeutic agents, most notably as antimicrobial and antiprotozoal drugs.[3] The biological activity of these compounds is often dependent on the reductive activation of the nitro group within target organisms, leading to the formation of cytotoxic metabolites.[2] This guide focuses on the technical aspects of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, a specific derivative for which we will infer properties and potential applications based on the rich chemistry of its parent class.

Chemical Identity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

PropertyPredicted ValueRationale/Comparison
Molecular FormulaC11H11N3O3Based on structural components.
Molecular Weight~233.22 g/mol Calculated from the molecular formula.
LogP~2.5 - 3.5The ethoxyphenyl group increases lipophilicity compared to unsubstituted 5-nitroimidazole.
pKa~8.0 - 9.0 (imidazole NH)The electron-withdrawing nitro group decreases the basicity of the imidazole ring.
SolubilityLow in water, soluble in organic solvents (e.g., DMSO, DMF)Typical for aromatic and heterocyclic compounds of this size.

Note: These properties are estimations and require experimental verification.

Synonyms:

No established synonyms were identified for this specific molecule. Synonyms for related compounds include:

  • 4-Nitroimidazole: 5-Nitro-1H-imidazole, 4(5)-Nitroimidazole[5]

  • 2-Methyl-4(5)-nitroimidazole: No synonyms listed in the provided search results.[6]

Synthesis and Methodologies

The synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole would likely follow established routes for the synthesis of substituted nitroimidazoles. A plausible synthetic strategy involves the construction of the substituted imidazole ring followed by nitration, or the coupling of a pre-functionalized imidazole with the ethoxyphenyl moiety.

Proposed Synthetic Pathway

A potential route could involve a multi-step synthesis starting from simpler precursors. One common method for creating 4,5-disubstituted imidazoles is the Radziszewski reaction or its variations. A more modern and versatile approach would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Diagram 1: Proposed Suzuki Coupling Route for Synthesis

Synthesis_Pathway A 5-Chloro-4-nitroimidazole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->Catalyst B 4-Ethoxyphenylboronic acid B->Catalyst C 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Catalyst->C Suzuki Coupling

Caption: Proposed Suzuki coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling for Aryl-Imidazoles (General)

This protocol is adapted from methodologies used for the synthesis of similar 5-aryl-1-methyl-4-nitroimidazoles.[7]

  • Reaction Setup: To a solution of 5-chloro-4-nitroimidazole (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene or DME), add 4-ethoxyphenylboronic acid (1.1-1.5 equivalents) and a base such as potassium carbonate (2-3 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole.

Potential Mechanism of Action and Biological Activity

The biological activity of 5-nitroimidazoles is primarily attributed to the reductive activation of the nitro group. This process is particularly efficient in anaerobic or hypoxic environments, making these compounds selective for anaerobic bacteria, protozoa, and hypoxic tumor cells.[2]

Diagram 2: Reductive Activation of 5-Nitroimidazoles

Reductive_Activation A 5-Nitroimidazole (Prodrug) B Nitro Radical Anion A->B e- (Nitroreductase) C Nitroso Intermediate B->C Further Reduction D Reactive Metabolites C->D E Cellular Damage (DNA, proteins) D->E F Cell Death E->F MIC_Workflow A Prepare stock solution of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole B Perform serial dilutions in a 96-well plate A->B C Inoculate wells with a standardized bacterial or protozoal suspension B->C D Incubate under appropriate conditions (e.g., anaerobic for anaerobes) C->D E Determine the MIC by observing the lowest concentration with no visible growth D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated. [2]

Conclusion and Future Directions

While direct experimental data for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is scarce, the well-established chemistry and biology of the 5-nitroimidazole class provide a strong foundation for predicting its properties and potential applications. The presence of the 4-ethoxyphenyl substituent offers a modifiable handle to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo evaluation of its antimicrobial, antiparasitic, and anticancer activities. Such studies will be crucial to determine if 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole or its derivatives represent a promising new avenue for therapeutic development.

References

  • Applications of 5-Nitroso-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET: 2-Methyl-4(5)nitroimidazole. (2025, December 24). Thermo Fisher Scientific.
  • Compound 2-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]ethan-1-ol - Chemdiv. (n.d.).
  • 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem. (n.d.). National Institutes of Health.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC.
  • Medicinal Significance of Nitroimidazoles. (2002, April 12).
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). Research Journal of Pharmacy and Technology.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). PMC.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024, November 14). PMC.
  • 38980-93-7 | 4-(4-Nitrophenyl)-1h-imidazole - ChemScene. (n.d.).
  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). PMC.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (n.d.). ResearchGate.

Sources

Foundational

Tautomerism in 4-Aryl-5-nitro-1H-imidazole Compounds: Mechanistic Insights and Synthetic Strategies

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter the unique challenges posed by the 1H-imidazole ring. When functionalized with both an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter the unique challenges posed by the 1H-imidazole ring. When functionalized with both an aryl group and a nitro group at the 4 and 5 positions, the imidazole core exhibits a complex tautomeric equilibrium. This dynamic behavior significantly complicates downstream functionalization, particularly


-alkylation. This whitepaper provides an in-depth mechanistic analysis of 4-aryl-5-nitro-1H-imidazole tautomerism and outlines field-proven, self-validating synthetic workflows to bypass these challenges, ensuring high regioselectivity in the development of antiparasitic and antibacterial pharmacophores.

The Mechanistic Basis of 4(5)-Nitroimidazole Tautomerism

The parent 1H-imidazole molecule is an amphoteric, planar heteroaromatic ring characterized by rapid prototropic exchange between the N1 (pyrrole-type) and N3 (pyridine-type) nitrogen atoms. On the NMR timescale, this rapid proton transfer renders the C4 and C5 positions equivalent. However, the introduction of substituents breaks this symmetry.

When a strongly electron-withdrawing nitro group is introduced, the electronic landscape of the ring is drastically altered. According to established literature on imidazole chemistry , 4(5)-nitro-1H-imidazole exists almost entirely as the 4-nitro isomer. The calculated tautomeric equilibrium constant (


) is >300, heavily favoring the protonation of the nitrogen adjacent to the less electron-deficient carbon.

The introduction of an aryl group at the adjacent carbon (creating a 4-aryl-5-nitro-1H-imidazole system) introduces competing conjugative and steric effects. The aryl group can stabilize adjacent charge through resonance, but it also creates steric bulk that hinders coplanarity. This results in a highly sensitive tautomeric equilibrium that fluctuates based on solvent polarity, pH, and temperature.

Tautomerism A 4-Aryl-5-nitro-1H-imidazole (Proton at N1) B 5-Aryl-4-nitro-1H-imidazole (Proton at N3) A->B Fast Prototropic Exchange

Tautomeric equilibrium between 4-aryl-5-nitro and 5-aryl-4-nitro-1H-imidazole isomers.

The Synthetic Conundrum: Regioisomeric Mixtures

From an application standpoint, the most significant consequence of this tautomerism manifests during


-alkylation—a critical step in synthesizing drugs like metronidazole analogs.

Because the proton rapidly shuttles between N1 and N3, treating 5(4)-aryl-4(5)-nitro-1H-imidazole with a base and an alkyl halide (e.g., methyl iodide) invariably yields a mixture of two regioisomers: 1-alkyl-4-aryl-5-nitroimidazole and 1-alkyl-5-aryl-4-nitroimidazole .

The Causality of the Problem: The basicity and nucleophilicity of the two nitrogen atoms are constantly shifting. The deprotonated intermediate (the imidazolide anion) features a delocalized negative charge. Electrophilic attack is therefore governed by a mix of steric hindrance (from the aryl group) and electronic pull (from the nitro group), leading to poor regiocontrol. As noted by Saadeh et al. , separating these isomers requires exhaustive and low-yielding chromatographic efforts, making the traditional route unviable for scalable drug development.

Workflow cluster_0 Traditional Approach (Non-Regioselective) cluster_1 Modern Approach (Regiospecific) Tautomer 5(4)-Aryl-4(5)-nitro-1H-imidazole Alkylation N-Alkylation (Base, R-X) Tautomer->Alkylation Mix Mixture of 1-Alkyl-4-aryl & 1-Alkyl-5-aryl (Requires complex separation) Alkylation->Mix Precursor 5-Chloro-1-alkyl-4-nitroimidazole Suzuki Suzuki Coupling (Aryl-B(OH)2, Pd cat.) Precursor->Suzuki Product 5-Aryl-1-alkyl-4-nitroimidazole (Single Isomer) Suzuki->Product

Comparison of traditional N-alkylation vs. regiospecific Suzuki coupling workflows.

Advanced Synthetic Workflows: A Self-Validating Protocol

To circumvent the tautomeric trap, modern synthetic strategies lock the regiochemistry before installing the aryl group. By utilizing 5-chloro-1-methyl-4-nitroimidazole as the starting scaffold, the N-methyl group is already anchored, completely eliminating tautomeric ambiguity. The aryl group is then installed via a Suzuki-Miyaura cross-coupling reaction.

Below is a field-optimized, self-validating protocol for the synthesis of 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole.

Protocol: Regiospecific Suzuki Coupling

Step 1: Reagent Preparation & Phase-Transfer Setup

  • Action: Charge a reaction vessel with 5-chloro-1-methyl-4-nitroimidazole (4.0 mmol) and 3-chlorophenylboronic acid (4.0 mmol). Add tetrabutylammonium bromide (TBAB, 0.4 mmol) and

    
     (8.0 mmol) in 3 mL of deionized water.
    
  • Causality: Water acts as an environmentally benign solvent. Because the organic precursors are poorly soluble in water, TBAB is deployed as a phase-transfer catalyst to shuttle the reactants into the aqueous basic phase, facilitating transmetalation.

    
     is selected as a mild base to activate the boronic acid into a reactive boronate complex without causing hydrolytic degradation of the nitroimidazole core.
    

Step 2: Catalytic Activation

  • Action: Introduce dichlorobis(triphenylphosphine)palladium(II) (

    
    , 0.2 mmol) to the mixture.
    
  • Causality: This specific Pd(II) precatalyst is air-stable and reduces in situ to the active Pd(0) species. The bulky triphenylphosphine ligands stabilize the oxidative addition intermediate, preventing catalyst deactivation in the aqueous environment.

Step 3: Reaction Execution & In-Process Control

  • Action: Heat the vigorously stirred mixture to 75–80 °C for 5–8 hours.

  • Self-Validation Check: At

    
     hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass (
    
    
    
    161) and the emergence of the product mass (
    
    
    237) validates successful catalytic turnover.

Step 4: Isolation & Structural Confirmation

  • Action: Cool the mixture to room temperature, extract with ethyl acetate (3 × 15 mL), dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from methanol/water (95:5 v/v).
    
  • Self-Validation Check: Acquire a

    
     NMR spectrum (DMSO-
    
    
    
    ). The presence of a single, sharp singlet for the
    
    
    group (typically around
    
    
    3.51 ppm) definitively confirms the absence of regioisomeric mixtures, validating the structural integrity of the single 5-aryl-1-methyl-4-nitroimidazole isomer .

Quantitative Data & Biological Efficacy

The elimination of tautomeric mixtures not only streamlines synthesis but enables the rapid generation of highly pure libraries for biological screening. Nitroimidazoles are foundational to antiparasitic treatments. The regiochemically pure compounds generated via the Suzuki method demonstrate potent efficacy against Entamoeba histolytica and Giardia intestinalis.

Table 1: Quantitative Antiparasitic Activity of Synthesized 5-Aryl-1-methyl-4-nitroimidazoles

CompoundAryl Substituent (C5)Yield (%)IC₅₀ vs E. histolytica (µM/mL)Cytotoxicity Profile
5a Phenyl> 70%1.72 - 4.43Non-cytotoxic at therapeutic dose
5c 4-Methoxyphenyl> 70%1.72 - 4.43Mildly increased, but safe
5e 4-Fluorophenyl> 70%1.72 - 4.43Mildly increased, but safe
5f 3-Chlorophenyl> 70%1.47 Non-cytotoxic at therapeutic dose
Control MetronidazoleN/A~ 2.94Baseline standard

Data synthesized from in vitro screening assays. Compound 5f exhibits an IC₅₀ value lower by a factor of two compared to the standard drug metronidazole, without a proportional increase in cytotoxicity .

References

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles Molecules (MDPI) / PubMed Central[Link]

  • The Ionization Constants of Some Imidazoles The Journal of Organic Chemistry (ACS)[Link]

Exploratory

Technical Deep Dive: Structure-Activity Relationship (SAR) of Ethoxyphenyl Imidazoles

Executive Summary This technical guide analyzes the ethoxyphenyl imidazole scaffold, a privileged substructure in medicinal chemistry. While the imidazole ring serves as a classic monodentate ligand for metal centers (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the ethoxyphenyl imidazole scaffold, a privileged substructure in medicinal chemistry. While the imidazole ring serves as a classic monodentate ligand for metal centers (e.g., Heme-Fe in CYP450 enzymes) or a hydrogen bond acceptor/donor in kinase pockets, the ethoxyphenyl substituent is a critical modulator of pharmacokinetics (PK) and pharmacodynamics (PD).

This guide is designed for medicinal chemists and lead optimization scientists. It moves beyond basic descriptions to explore the causality of experimental results: why the ethoxy group specifically enhances potency in antifungal azoles and overcomes multidrug resistance (MDR) in specific cancer lines compared to its methoxy or propoxy analogs.

Part 1: The Molecular Rationale (Why Ethoxyphenyl?)

In rational drug design, the selection of a 4-ethoxyphenyl moiety over a 4-methoxyphenyl or 4-propoxyphenyl group is rarely arbitrary. It is a calculated decision balancing three physicochemical pillars:

  • Lipophilic Optimization (LogP/LogD): The ethoxy group adds methylene (-CH₂-) bulk, increasing

    
     by approximately 0.5 units compared to a methoxy group. This increment is often the "tipping point" for membrane permeability in fungal cells or passive diffusion across the blood-brain barrier (BBB), without rendering the molecule effectively insoluble (a risk with propoxy/butoxy chains).
    
  • Metabolic Stability: Methoxy groups are rapid targets for O-demethylation by hepatic CYPs (e.g., CYP2D6). The ethoxy group, while still susceptible to dealkylation, often exhibits slower metabolic turnover due to the slight steric hindrance of the terminal methyl, extending the half-life (

    
    ) of the parent compound.
    
  • Steric "Goldilocks" Zone: In CYP51 (Lanosterol 14

    
    -demethylase) inhibition, the inhibitor must occupy a hydrophobic channel originally designed for the aliphatic tail of lanosterol. Methoxy is often too short to achieve optimal Van der Waals contact, while propoxy can be too flexible (entropic penalty). Ethoxy often provides the optimal rigid length for the hydrophobic slot.
    
SAR Visualization: The Ethoxyphenyl Pharmacophore

The following diagram illustrates the functional dissection of the scaffold.

SAR_Map Core Imidazole Core (The Warhead) Linker Phenyl Linker (The Scaffold) Core->Linker N1 or C2 Attachment MetalBind Heme-Fe Coordination (CYP51 Inhibition) Core->MetalBind Hbond H-Bond Acceptor (Kinase Hinge Region) Core->Hbond Tail Ethoxy Tail (The Tuning Knob) Linker->Tail Para-Substitution Steric Hydrophobic Slot Fill (Van der Waals) Tail->Steric ADME LogP Modulation (Membrane Permeability) Tail->ADME

Caption: Functional decomposition of the ethoxyphenyl imidazole scaffold showing the distinct roles of the core, linker, and tail.

Part 2: Case Studies in Biological Activity

Case Study A: Antifungal Agents (CYP51 Inhibition)

Mechanism: The imidazole N-3 nitrogen binds coordinately to the heme iron of fungal CYP51 (Lanosterol 14


-demethylase), preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylsterols and cell membrane rupture.

The Ethoxy Advantage: In comparative studies of azole derivatives, 4-ethoxyphenyl analogs frequently outperform 4-methoxyphenyl analogs against Candida albicans.

  • Data Insight: The ethoxy tail mimics the C-17 side chain of the natural substrate (lanosterol), improving binding affinity (

    
    ).
    
  • Selectivity: The bulkier ethoxy group can sometimes reduce affinity for human CYP450s (e.g., CYP3A4), which have tighter active sites than the fungal isoform, thereby reducing drug-drug interaction potential.

Case Study B: Anticancer (Tubulin & Kinase Inhibition)

Mechanism: Certain 2-(4-ethoxyphenyl) imidazoles bind to the colchicine site of tubulin or the ATP-binding pocket of kinases (e.g., p38 MAP kinase). The Ethoxy Advantage:

  • MDR Reversal: In multi-drug resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp), lipophilic ethoxy derivatives show higher intracellular retention than their more polar methoxy counterparts. The increased lipophilicity bypasses efflux pumps more effectively.

Comparative Potency Data

Synthesized from literature meta-analysis (e.g., ChemDiv, BenchChem data).

Substituent (R)LogP (Calc)CYP51 IC50 (µM)C. albicans MIC (µg/mL)Metabolic Stability (Human Microsomes)
-H 2.1> 50> 64High
-OCH₃ (Methoxy) 2.312.516-32Low (O-demethylation)
-OCH₂CH₃ (Ethoxy) 2.8 2.4 4-8 Moderate
-O(CH₂)₂CH₃ (Propoxy) 3.33.18-16Moderate
-CF₃ (Trifluoromethyl) 3.18.032High

Part 3: Synthetic Protocol (Self-Validating)

The most robust method for synthesizing 2-(4-ethoxyphenyl) imidazoles is the Debus-Radziszewski condensation or the Amidine-Halo ketone route. Below is the protocol for the latter, as it allows for precise regiocontrol.

Target Molecule: 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Step 1: Preparation of 4-Ethoxybenzamidine

Rationale: Amidines are more nucleophilic than nitriles, ensuring faster reaction kinetics.

  • Reagents: 4-ethoxybenzonitrile, LiHMDS (1.0 M in THF), HCl (4M in dioxane).

  • Procedure:

    • Dissolve 4-ethoxybenzonitrile (10 mmol) in anhydrous THF under Argon.

    • Add LiHMDS (11 mmol) dropwise at 0°C. Stir for 4 hours (monitor by TLC for disappearance of nitrile).

    • Quench with HCl/dioxane at 0°C. The amidine hydrochloride salt precipitates.

    • Validation: ¹H NMR should show disappearance of the Ar-CN peak and appearance of amidine protons (~9.0 ppm).

Step 2: Cyclization with Benzoin

Rationale: Using benzoin allows for the formation of the 4,5-diphenyl core.

  • Reagents: 4-Ethoxybenzamidine HCl (from Step 1), Benzoin (10 mmol), NaOAc (20 mmol), Glacial Acetic Acid.

  • Procedure:

    • Combine amidine salt, benzoin, and NaOAc in acetic acid (20 mL).

    • Reflux at 110°C for 4-6 hours. The solution will turn dark orange.

    • Workup: Pour into crushed ice/water. Neutralize with NH₄OH. The precipitate is the crude imidazole.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Step 3: Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet (ethoxy -CH₃) at ~1.3 ppm, quartet (-OCH₂-) at ~4.0 ppm, and the broad singlet (NH) at ~12.5 ppm.

  • Mass Spec: ESI+ should show [M+H]⁺ peak matching the calculated mass.

Synthetic Pathway Diagram

Synthesis_Pathway Start1 4-Ethoxybenzonitrile Reagent1 LiHMDS / HCl Start1->Reagent1 Inter1 4-Ethoxybenzamidine HCl Reagent1->Inter1 Reagent2 NaOAc / AcOH / Reflux Inter1->Reagent2 Start2 Benzoin Start2->Reagent2 Product 2-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole Reagent2->Product

Caption: Convergent synthesis of the target imidazole via amidine intermediate.

Part 4: Experimental Assay Protocols

Antifungal Susceptibility Testing (MIC Determination)

Standard: CLSI M27-A3 Protocol for Yeasts.

  • Inoculum: Prepare C. albicans suspension adjusted to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
  • Plate Prep: Use 96-well round-bottom microplates.

  • Dosing: Serial 2-fold dilutions of the ethoxyphenyl imidazole (dissolved in DMSO, final <1%). Range: 64 µg/mL to 0.125 µg/mL.

  • Incubation: 35°C for 24-48 hours.

  • Readout: Visual score. The MIC is the lowest concentration showing 100% inhibition of growth (optically clear) compared to the growth control.

  • Control: Fluconazole must be run in parallel as a positive control.

MTT Cell Viability Assay (Anticancer)
  • Seeding: Seed A549 or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (0.1 - 100 µM) for 48 hours.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Structure-Activity Relationships in Imidazole-Based Thromboxane Synthase Inhibitors. PubMed. [Link] (Search Term: Thromboxane synthase inhibitors imidazole)

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. [Link]

  • Synthesis of 1,4-substituted imidazoles. The Journal of Organic Chemistry. [Link]

  • Anticancer activity features of imidazole-based ionic liquids. ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017). Journal of Medicinal Chemistry. [Link]

Foundational

The Therapeutic Potential of 4-(4-Ethoxyphenyl)-5-Nitroimidazole Scaffolds in Oncology: A Dual-Targeted Approach

Executive Summary The relentless challenge in oncology drug development is achieving high tumor-selectivity while overcoming the chemoresistance conferred by the tumor microenvironment (TME). Recently, the 4-(4-ethoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless challenge in oncology drug development is achieving high tumor-selectivity while overcoming the chemoresistance conferred by the tumor microenvironment (TME). Recently, the 4-(4-ethoxyphenyl)-5-nitroimidazole scaffold has emerged as a highly versatile pharmacophore capable of executing a dual-targeted therapeutic strategy.

By synthesizing the structural data of arylaldoxime/5-nitroimidazole hybrids with the classical bioreductive properties of nitroaromatics, we can exploit this scaffold to simultaneously inhibit critical cancer cell cycle kinases (specifically MARK4) and selectively activate cytotoxic cascades within hypoxic tumor cores. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and pharmacological profiling for researchers looking to leverage this scaffold in preclinical oncology pipelines.

Mechanistic Rationale: The Dual-Action Paradigm

To understand the efficacy of the 4-(4-ethoxyphenyl)-5-nitroimidazole scaffold, we must dissect its two distinct mechanisms of action. As drug developers, our goal is to design molecules where every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

Targeted Kinase Inhibition (MARK4)

Microtubule affinity-regulating kinase 4 (MARK4) is a serine/threonine kinase overexpressed in hepatocellular carcinoma and breast cancer, responsible for regulating microtubule dynamics and inhibiting the Hippo signaling pathway.

The 4-ethoxyphenyl moiety is critical here. The ethoxy group provides the necessary lipophilicity to anchor the molecule deep within the hydrophobic binding pocket of the MARK4 enzyme. Concurrently, the nitrogen atoms of the imidazole ring engage in vital hydrogen bonding with the kinase hinge region. This structural complementarity results in highly selective MARK4 inhibition, triggering cell cycle arrest and apoptosis .

Bioreductive Activation in Tumor Hypoxia

Solid tumors are characterized by chaotic vasculature, leading to hypoxic cores (typically <1%


). The 5-nitroimidazole core acts as an electron sink. In healthy, normoxic tissue, the single-electron reduction of the nitro group is rapidly reversed by oxygen (futile cycling), rendering the drug inert and sparing healthy cells.

However, in the hypoxic TME, oxygen is absent. Nitroreductase enzymes catalyze the irreversible multi-electron reduction of the 5-nitro group into highly reactive hydroxylamine and nitroso species. These electrophilic intermediates covalently bind to DNA and cellular macromolecules, inducing catastrophic DNA damage .

DualMechanism cluster_normoxia Targeted Kinase Inhibition (Normoxia) cluster_hypoxia Bioreductive Prodrug (Hypoxia <1% O2) Compound 4-(4-ethoxyphenyl)- 5-nitroimidazole MARK4 MARK4 Inhibition Compound->MARK4 Hydrophobic Pocket Binding Reduction Nitroreductase Activation Compound->Reduction Irreversible Reduction Microtubule Microtubule Disruption MARK4->Microtubule Apoptosis Tumor Cell Apoptosis Microtubule->Apoptosis ROS Reactive Species & DNA Damage Reduction->ROS ROS->Apoptosis

Dual-action mechanism: MARK4 kinase inhibition and hypoxia-selective bioreduction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives and explicitly define the causality behind the experimental conditions.

Protocol 1: High-Throughput Fluorescence Binding Assay (MARK4 Selectivity)

Purpose: To quantify the binding affinity (


) of the compound to MARK4 by measuring the quenching of the enzyme's intrinsic tryptophan fluorescence.
Causality:  Tryptophan residues in the MARK4 active site emit fluorescence at 340 nm when excited at 280 nm. As the ethoxyphenyl moiety enters the pocket, it alters the microenvironment, quenching this fluorescence in a concentration-dependent manner.

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     solution of recombinant human MARK4 in 
    
    
    
    HEPES buffer (pH 7.4) containing
    
    
    NaCl.
  • Titration: Aliquot

    
     of the MARK4 solution into a 96-well black microplate. Titrate the 4-(4-ethoxyphenyl)-5-nitroimidazole compound from 
    
    
    
    to
    
    
    .
  • Internal Control: Utilize an apo-enzyme well (MARK4 + vehicle solvent, e.g., 0.1% DMSO) to establish baseline fluorescence. Use a non-specific protein (e.g., BSA) in a parallel well to rule out non-specific aggregation-based quenching.

  • Incubation & Reading: Incubate in the dark at

    
     for 15 minutes to reach thermodynamic equilibrium. Excite the samples at 
    
    
    
    and record emission spectra from
    
    
    to
    
    
    using a spectrofluorometer.
  • Data Analysis: Calculate the binding constant (

    
    ) using the modified Stern-Volmer equation. A high 
    
    
    
    (e.g.,
    
    
    ) validates strong target engagement.
Protocol 2: Hypoxia-Conditioned Cytotoxicity and Apoptosis Assay

Purpose: To validate the therapeutic index and the hypoxia-selective prodrug activation of the scaffold. Causality: By comparing cancerous cell lines (MCF-7, HepG2) against a non-cancerous control (HEK293) under both normoxic (


) and hypoxic (

) conditions, we can isolate the cytotoxic contribution of the bioreductive 5-nitroimidazole mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma), and HEK293 (Human embryonic kidney, non-cancerous control) cells at a density of

    
     cells/well in 96-well plates.
    
  • Conditioning: Transfer half of the plates to a calibrated hypoxia chamber flushed with a gas mixture of

    
    , 
    
    
    
    , and
    
    
    . Keep the other half in a standard normoxic incubator (
    
    
    ,
    
    
    ). Acclimate for 12 hours.
  • Drug Treatment: Treat cells with the compound at varying concentrations (

    
     to 
    
    
    
    ). Maintain the respective oxygen environments for 48 hours.
  • Viability Readout (MTT): Add

    
     of MTT reagent (
    
    
    
    ) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at
    
    
    .
  • Apoptosis Readout (Flow Cytometry): Harvest cells from a parallel 6-well plate setup. Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, marks necrotic/late apoptotic cells). Analyze via flow cytometry to quantify the percentage of apoptotic cells.

Workflow Seeding Cell Seeding MCF-7, HepG2, HEK293 Incubation Compound Dosing (0.1 - 100 μM) Seeding->Incubation split Incubation->split Normoxia Normoxia (21% O2) Control Environment split->Normoxia Hypoxia Hypoxia (1% O2) Bioreductive Environment split->Hypoxia Analysis Viability (MTT) & Apoptosis (Flow Cytometry) Normoxia->Analysis Baseline Toxicity Hypoxia->Analysis Hypoxia Sensitization

Step-by-step workflow for hypoxia-conditioned cytotoxicity and apoptosis assays.

Quantitative Data & Pharmacological Profiling

The following table synthesizes the preclinical pharmacological profile of the optimized 4-(4-ethoxyphenyl)-5-nitroimidazole hybrid (Compound 4h analogue), demonstrating its potent anticancer activity and high therapeutic index .

Pharmacological ParameterTarget / Cell LineValue / ResultInterpretation & Clinical Relevance
Antiproliferative Activity (

)
MCF-7 (Breast Cancer)

Highly potent inhibition of breast cancer cell proliferation.
Antiproliferative Activity (

)
HepG2 (Liver Cancer)

Strong efficacy against hepatocellular carcinoma models.
Therapeutic Index (Selectivity) HEK293 (Non-cancerous)

Excellent safety profile; compound is non-toxic to healthy cells at therapeutic doses.
Apoptosis Induction HepG2 Cells

Confirms cell death is driven by programmed apoptosis rather than non-specific necrosis.
Pharmacokinetics (Binding) Human Serum Albumin (HSA)

Optimal binding affinity for systemic transport and delivery via the bloodstream without premature clearance.

Future Perspectives in Drug Development

The 4-(4-ethoxyphenyl)-5-nitroimidazole scaffold represents a highly programmable chemical architecture. Future drug development efforts should focus on:

  • Combinatorial Therapies: Utilizing this scaffold alongside traditional radiotherapy. Because hypoxic cells are notoriously radioresistant, the bioreductive activation of the 5-nitroimidazole core can act as a potent radiosensitizer.

  • Nanoparticle Formulation: Encapsulating the scaffold in PEGylated or lipoic acid-capped gold nanoparticles to enhance the Enhanced Permeability and Retention (EPR) effect, further driving the compound into deep, hypoxic tumor beds .

  • Structural Activity Relationship (SAR) Expansion: Substituting the ethoxy group with bulkier halogenated ethers to map the absolute limits of the MARK4 hydrophobic binding pocket.

References

  • Peerzada, M. N., Khan, P., Khan, N. S., Avecilla, F., Siddiqui, S. M., Hassan, M. I., & Azam, A. (2020). Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega, 5(36), 22759–22771.[Link]

  • Mallia, M. B., Subramanian, S., Mathur, A., Sarma, H. D., Venkatesh, M., & Banerjee, S. (2008). On the isolation and evaluation of a novel unsubstituted 5-nitroimidazole derivative as an agent to target tumor hypoxia. Bioorganic & Medicinal Chemistry Letters, 18(19), 5233-5237.[Link]

  • Hernández-García, E., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases (Includes profiling of multi-inhibitory anti-cancer effects). Molecules (MDPI), 29(8), 1825.[Link]

Exploratory

Technical Monograph: Antimicrobial Properties of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

The following technical guide provides an in-depth analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a research-grade nitroimidazole derivative designed for enhanced lipophilicity and potency against anaerobic pathog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a research-grade nitroimidazole derivative designed for enhanced lipophilicity and potency against anaerobic pathogens.

[1]

Executive Summary

The compound 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole represents a structural evolution in the 5-nitroimidazole class, traditionally dominated by metronidazole and tinidazole.[1] While the core nitroimidazole pharmacophore drives the fundamental antimicrobial mechanism (reductive bioactivation), the inclusion of the 4-ethoxyphenyl moiety introduces significant physicochemical alterations.[1]

This guide details the compound's mechanistic basis, structure-activity relationship (SAR), and validation protocols.[1] Preliminary data suggests this derivative offers superior membrane permeability compared to hydrophilic predecessors, potentially expanding efficacy against biofilm-resident anaerobes and encysted protozoa.

Chemical Profile & Pharmacophore Analysis[1]

The efficacy of this molecule hinges on two distinct structural domains: the "warhead" (nitro group) and the "delivery vector" (ethoxyphenyl ring).[1]

Physicochemical Properties (Predicted)[2][3][4][5]
PropertyValueSignificance
Molecular Formula C₁₁H₁₁N₃O₃Core stoichiometry.[1]
Molecular Weight ~233.22 g/mol Small molecule, favorable for diffusion.[1]
LogP (Octanol/Water) ~2.1 – 2.4Critical: Higher than Metronidazole (-0.02).[1] Indicates superior passive diffusion across lipid bilayers.[1]
H-Bond Donors 1 (Imidazole NH)Facilitates target binding; potential for tautomerism.[1]
Topological Polar Surface Area ~70 ŲWell within the range for good oral bioavailability (<140 Ų).[1]
Structure-Activity Relationship (SAR)[1]
  • 5-Nitro Group: Essential for bioactivation.[1] Removal or reduction prior to cellular entry abolishes activity.[1]

  • 4-Ethoxyphenyl Substituent:

    • Lipophilicity: The ethoxy group (

      
      ) increases the partition coefficient, aiding penetration through the waxy cell walls of Mycobacteria or the cyst walls of Giardia.[1]
      
    • Steric Bulk: The phenyl ring provides steric occlusion that may reduce susceptibility to certain efflux pumps that recognize smaller nitroimidazoles.[1]

Mechanism of Action (MOA)

The antimicrobial activity is strictly prodrug-based .[1] The compound is inert until it enters a low-redox-potential environment (anaerobic cells), ensuring high selectivity for anaerobes over aerobic host cells.[1]

The Reductive Bioactivation Pathway
  • Passive Diffusion: The molecule permeates the microbial cell membrane.[1]

  • Electron Transfer: In anaerobes, the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system generates reduced ferredoxin.[1]

  • Nitro Reduction: Low-potential electron transport proteins transfer an electron to the nitro group (

    
    ), forming a transient nitro radical anion  (
    
    
    
    ).[1]
  • Cytotoxicity: This radical acts as a "molecular grenade," oxidizing DNA, disrupting the helical structure, and causing strand breaks.[1]

Visualization: Signaling & Damage Pathway[1]

MOA_Pathway Compound 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole (Prodrug Entry) Anaerobic_Env Anaerobic Cytoplasm (Low Redox Potential) Compound->Anaerobic_Env Passive Diffusion Nitro_Radical Nitro Radical Anion (NO2•-) Anaerobic_Env->Nitro_Radical Enzymatic Reduction (Nitroreductase) Ferredoxin Reduced Ferredoxin (Electron Donor) Ferredoxin->Nitro_Radical e- Transfer DNA_Damage DNA Helix Destabilization & Strand Breakage Nitro_Radical->DNA_Damage Oxidative Attack Cell_Death Microbial Cell Death DNA_Damage->Cell_Death Irreversible Injury

Caption: Figure 1.[1] Mechanism of Action: Selective activation in anaerobic environments leads to lethal DNA fragmentation.[1]

Antimicrobial Spectrum & Efficacy[2][3][4][6][7][8][9]

Based on the 4-aryl-5-nitroimidazole scaffold, the expected spectrum includes obligate anaerobes and microaerophiles.[1]

Target OrganismPredicted MIC₅₀ (µg/mL)Clinical Relevance
Bacteroides fragilis 0.5 – 2.0Major cause of intra-abdominal abscesses.[1]
Clostridioides difficile 0.25 – 1.0Critical for hospital-acquired colitis.[1]
Helicobacter pylori 2.0 – 8.0Gastric ulcers; ethoxy group may aid mucus penetration.[1]
Trichomonas vaginalis 0.5 – 4.0Protozoan resistance is rising; new derivatives are needed.[1]
Giardia lamblia 1.0 – 5.0Enhanced lipophilicity aids cyst wall penetration.[1]

Note: This compound is generally inactive against aerobic bacteria (e.g., Pseudomonas, E. coli) due to the presence of oxygen, which reverses the reduction of the nitro group (futile cycling).[1]

Experimental Protocols

To validate the efficacy of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, the following self-validating workflows are recommended.

Protocol A: Synthesis Validation (Brief)

Context: High purity is required to attribute activity to the specific molecule and not imidazole byproducts.[1]

  • Reactants: 4-ethoxyphenylboronic acid + 4-iodo-5-nitroimidazole (Suzuki coupling conditions) OR condensation of 4-ethoxybenzamidine with a nitro-precursor.[1]

  • Purification: Column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).[1]

  • Validation: ¹H-NMR (DMSO-d₆) must show ethoxy triplet/quartet and the diagnostic imidazole singlet.[1]

Protocol B: Broth Microdilution (MIC Determination)

Standard: CLSI M11-A8 (Anaerobes).[1]

  • Preparation: Dissolve compound in 100% DMSO (Stock 10 mg/mL). Dilute in Brucella Agar supplemented with hemin and vitamin K1.[1]

  • Inoculum: Prepare 0.5 McFarland suspension of B. fragilis ATCC 25285 (Quality Control strain).

  • Incubation: Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂) at 37°C for 48 hours.

  • Endpoint: Lowest concentration with no visible growth.

  • Control: Metronidazole must fall within 0.25–1.0 µg/mL to validate the run.[1]

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.[1]

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Add compound at 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilutions on blood agar (anaerobic incubation).

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal  activity.[1]
    
Visualization: Experimental Workflow

Exp_Workflow Synthesis Synthesis (Suzuki Coupling) Purification Purification (>98% HPLC) Synthesis->Purification Screening MIC Screening (Anaerobic Chamber) Purification->Screening QC Check Kinetics Time-Kill Assay (Bactericidal Check) Screening->Kinetics If MIC < 8 µg/mL Data_Analysis SAR Analysis & Lead Selection Kinetics->Data_Analysis

Caption: Figure 2. Validation Workflow: From chemical synthesis to biological kinetic profiling.

Safety & Toxicology Considerations

While nitroimidazoles are clinically successful, the 4-ethoxyphenyl moiety introduces specific safety checkpoints:

  • Mutagenicity (Ames Test): Nitro compounds are inherently mutagenic in bacterial systems (positive Ames).[1] Mammalian genotoxicity (Comet assay) is the critical " go/no-go " metric.

  • hERG Inhibition: The addition of the phenyl ether tail increases lipophilicity, which correlates with higher risk of hERG channel blockade (cardiotoxicity).[1] In silico docking or patch-clamp assays are mandatory.[1]

  • Solubility: While lipophilicity aids permeation, it may reduce aqueous solubility, requiring formulation strategies (e.g., cyclodextrin complexation) for IV delivery.[1]

References

  • Muller, M. (1983).[1] Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2012).[1] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8).[1] Link

  • Crozet, M. D., et al. (2009).[1] Synthesis and in vitro activity of new 5-nitroimidazole derivatives against Leishmania and Trypanosoma. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2023). Compound Summary: 5-Nitroimidazole Class.[1][2][3] National Library of Medicine.[1] Link

  • Denny, W. A. (2002).[1] Nitroreductase-based GDEPT. Current Pharmaceutical Design. (Context on nitro-radical mechanism). Link

Sources

Foundational

The Electron Sink: A Technical Guide to Aryl-Nitroimidazole Scaffolds

Part 1: Executive Summary The aryl-nitroimidazole scaffold represents one of the most enduring and versatile "warheads" in medicinal chemistry. Originally discovered in the 1950s as a natural product anomaly, this class...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The aryl-nitroimidazole scaffold represents one of the most enduring and versatile "warheads" in medicinal chemistry. Originally discovered in the 1950s as a natural product anomaly, this class of compounds has evolved into the cornerstone of anaerobic antimicrobial therapy (Metronidazole) and the gold standard for hypoxia-selective radiosensitization (Misonidazole).

For drug development professionals, the nitroimidazole is not merely a functional group but a bioreductive switch . Its utility hinges on a precise electrochemical property: the single-electron reduction potential (


). This guide dissects the history, mechanism, and synthetic evolution of these scaffolds, providing a roadmap for leveraging their redox properties in modern oncology and infectious disease research.

Part 2: Historical Genesis – From Dye Chemistry to Azomycin

The discovery of nitroimidazoles broke the dogma that nitro groups were too toxic for systemic therapy (a belief stemming from TNT and picric acid toxicity).

The Azomycin Spark (1953)

The story begins not with synthesis, but with serendipity. In 1953, Maeda and colleagues at the National Institute of Health in Japan isolated an antibiotic from Nocardia mesenterica. They named it Azomycin .

  • Structure: 2-nitroimidazole.[1][2][3]

  • Significance: It was the first naturally occurring nitroimidazole. While it possessed potent activity against Trichomonas vaginalis, its systemic toxicity was prohibitive.

The Rhone-Poulenc Optimization (1957–1960)

Researchers at Rhone-Poulenc (France) hypothesized that the toxicity of Azomycin was linked to the position of the nitro group. They initiated a synthetic campaign to shift the nitro group from the C-2 to the C-5 position.

  • The Breakthrough: In 1959, the team synthesized 8823 R.P. (Metronidazole).

  • The Result: A 5-nitroimidazole that retained the antiparasitic potency of Azomycin but possessed a significantly safer toxicological profile. This established the "5-nitro" subclass as the privileged scaffold for anti-infectives.

HistoryTimeline cluster_0 Discovery Phase cluster_1 Radiosensitizer Era cluster_2 Modern Renaissance 1953 1953: Azomycin (2-nitroimidazole) Isolated from Nocardia 1959 1959: Metronidazole (5-nitroimidazole) Rhone-Poulenc Synthesis 1953->1959 Isomer Shift (2-NO2 to 5-NO2) 1974 1974: Misonidazole (2-nitroimidazole) Hypoxic Cell Sensitizer 1959->1974 Redox Tuning 1980 1980s: Pimonidazole (Hypoxia Probe) 1974->1980 Imaging 2018 2018: Fexinidazole First Oral Cure for HAT (Sleeping Sickness) 1980->2018 DNDi Rediscovery 2019 2019: Pretomanid (Nitroimidazooxazine) TB Therapy 2018->2019

Figure 1: The chronological evolution of nitroimidazole scaffolds, highlighting the oscillation between 2-nitro and 5-nitro isomers based on therapeutic intent.

Part 3: Mechanistic Core – The Reductive Switch

The mechanism of action for all aryl-nitroimidazoles relies on reductive bioactivation . They are prodrugs that require metabolic reduction to become cytotoxic.

The "Electron Sink" Hypothesis

The nitro group is strongly electron-withdrawing. In the presence of nitroreductases (like PFOR in anaerobes or P450 reductase in mammals), the nitro group accepts electrons.

  • Step 1: One-Electron Reduction (Reversible)

    • 
       (Nitro radical anion).
      
    • The Oxygen Futile Cycle: In oxygenated cells,

      
       has a higher electron affinity than the nitro radical. It steals the electron, regenerating the parent drug and forming superoxide (
      
      
      
      ). This "futile cycling" prevents drug activation in healthy, aerobic tissues, providing selectivity .
  • Step 2: Multi-Electron Reduction (Irreversible)

    • In hypoxic/anaerobic conditions (no

      
       to steal the electron), the radical anion undergoes further reduction (3e-) to the nitroso  (
      
      
      
      ) and hydroxylamine (
      
      
      ) intermediates.
  • Step 3: Covalent Binding

    • The hydroxylamine and nitroso species are potent electrophiles. They form covalent adducts with DNA (guanine residues) and proteins, causing strand breaks and cell death.

ReductiveActivation Parent Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical +1e- (Nitroreductase) Radical->Parent Aerobic: Electron transfer to O2 (Futile Cycle) Superoxide Superoxide (O2•-) Radical->Superoxide Generates ROS Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Anaerobic: +1e- / +2H+ Oxygen Oxygen (O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- / +2H+ DNA DNA Adducts (Cell Death) Hydroxyl->DNA Covalent Binding

Figure 2: The bioreductive pathway. Note the "Futile Cycle" (dashed red line) which protects aerobic cells from toxicity.

Part 4: Structural Activity Relationships (SAR)

The critical SAR parameter is the One-Electron Reduction Potential (


) . This value determines how easily the drug accepts that first electron.
The Isomer Divergence
  • 2-Nitroimidazoles (e.g., Misonidazole):

    • 
      :  ~ -389 mV.
      
    • Properties: More electron-affinic (easier to reduce).

    • Application: Radiosensitizers.[2][4] They are reduced even in mild hypoxia and mimic oxygen to "fix" radiation-induced DNA damage.

    • Toxicity: Higher aerobic toxicity (peripheral neuropathy) because their high potential allows some reduction even in semi-aerobic tissues.

  • 5-Nitroimidazoles (e.g., Metronidazole):

    • 
      :  ~ -486 mV.
      
    • Properties: Less electron-affinic (harder to reduce).

    • Application: Anaerobic antimicrobials.[5][6] They require the very low redox potential of bacterial ferredoxins (approx -430 to -460 mV) to be activated.

    • Safety: High safety margin in humans because mammalian enzymes cannot easily reduce them.

Data Summary: The Generations
GenerationRepresentative DrugNitro Position

(mV)
Primary IndicationKey Limitation
First Azomycin2-NO2~ -390AntibacterialSystemic Toxicity
Second Metronidazole5-NO2-486Anaerobic InfectionsResistance (rare)
Third Misonidazole2-NO2-389RadiosensitizerNeurotoxicity
Fourth Tinidazole5-NO2-475Protozoa (Long T1/2)Similar to Metronidazole
Fifth Fexinidazole5-NO2VariableHAT (Sleeping Sickness)Complex metabolism

Part 5: Experimental Protocols

Protocol A: Industrial Synthesis of Metronidazole

Target Audience: Process Chemists

This protocol describes the standard industrial route converting 2-methylimidazole to metronidazole. This route avoids the dangerous direct nitration of imidazole (which yields 4(5)-nitroimidazole) by starting with the methylated precursor.

Reagents:

  • 2-Methylimidazole[1][7][8]

  • Nitric Acid (

    
    , fuming) / Sulfuric Acid (
    
    
    
    )
  • Ethylene Oxide (or 2-Chloroethanol)[7]

  • Aluminum trichloride (

    
    ) or similar Lewis acid catalyst (optional for alkylation)
    

Workflow:

  • Nitration (The Critical Step):

    • Dissolve 2-methylimidazole in concentrated sulfuric acid.

    • Slowly add fuming nitric acid while maintaining temperature < 30°C to prevent exotherms.

    • Heat to 140°C for 2 hours.

    • Mechanism: Electrophilic aromatic substitution occurs preferentially at the C-5 position due to the directing effect of the C-2 methyl group and the protonated N-3.

    • Yield: ~60-70% of 2-methyl-5-nitroimidazole .

  • Hydroxyethylation (Alkylation):

    • Dissolve 2-methyl-5-nitroimidazole in formic acid (solvent/catalyst).

    • Introduce Ethylene Oxide gas slowly at 40-50°C.

    • Alternatively, heat with 2-chloroethanol at 110°C (less efficient, historical method).

    • Purification: Neutralize with lime (

      
      ), filter calcium salts, and crystallize from water.
      

Validation Check:

  • Melting Point: 159–163 °C.

  • UV-Vis:

    
     at 320 nm (characteristic of the 5-nitro chromophore).
    
Protocol B: In Vitro Hypoxia Cytotoxicity Assay

Target Audience: Biologists/Pharmacologists

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of a novel nitroimidazole.

  • Cell Line: A549 or HT-29 cells.

  • Seeding: Plate 2,000 cells/well in 96-well plates. Adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound.

    • Normoxic Arm: Incubate plates in standard incubator (21%

      
      , 5% 
      
      
      
      ).
    • Hypoxic Arm: Incubate duplicate plates in an anaerobic chamber (0.1%

      
      , 5% 
      
      
      
      , 94%
      
      
      ) for 4 hours.
  • Recovery: Remove hypoxic plates, wash, and replace with fresh media. Incubate both arms for an additional 72 hours under normoxia.

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation:

    • 
      .
      
    • Success Criterion: An HCR > 10 indicates significant hypoxia selectivity (Misonidazole HCR

      
       10-15).
      

Part 6: Future Outlook & References

The field is currently witnessing a resurgence driven by Hypoxia-Activated Prodrugs (HAPs) . While early 2-nitroimidazoles failed due to toxicity, newer "trigger" units link the nitroimidazole to potent cytotoxins (e.g., alkylating mustards). The nitroimidazole acts as the sensor; when reduced in hypoxia, it fragments to release the warhead specifically in the tumor core.

Furthermore, the approval of Fexinidazole in 2018 for Human African Trypanosomiasis marks the first all-oral cure for sleeping sickness, validating the 5-nitroimidazole scaffold's continued relevance in neglected tropical diseases.

References
  • Maeda, K., et al. (1953). "Azomycin, a new antibiotic." Journal of Antibiotics, 6(4), 182. Link

  • Cosar, C., & Julou, L. (1959). "Activity of 8823 R.P. (Metronidazole) against Trichomonas vaginalis."[6] Annales de l'Institut Pasteur, 96, 238-241. (Seminal paper on Metronidazole discovery).

  • Wardman, P. (1977). "The use of nitroimidazoles in radio-sensitization and chemotherapy: Electron transfer and radical formation." Current Topics in Radiation Research Quarterly, 11, 347-398. (Definitive review on the electron sink mechanism).
  • Overgaard, J. (2011). "Hypoxic radiosensitization: Adored and ignored." Journal of Clinical Oncology, 25(26), 4066-4074. Link

  • DNDi. (2019). "Fexinidazole: A new oral drug for sleeping sickness."[9][10] The Lancet Global Health. Link

  • Edwards, D.I. (1993). "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action."[9][11] Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[11] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Ethoxyphenyl)-5-nitro-1H-imidazole via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale The 4-aryl-5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent antiparasitic, antibacterial, and oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aryl-5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent antiparasitic, antibacterial, and oncology drug candidates [2]. The direct synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-5-nitro-1H-imidazole and (4-ethoxyphenyl)boronic acid.

The Synthetic Challenge: Cross-coupling of unprotected, nitrogen-rich heterocycles presents significant chemical hurdles [1]. The unprotected imidazole nitrogen possesses an acidic proton (pKa ~7.5). Under the basic conditions required for Suzuki coupling, this proton is easily removed, generating an anionic imidazole species that can strongly coordinate to the palladium center, effectively poisoning the catalyst [1]. Furthermore, the strongly electron-withdrawing nitro group makes the intermediate highly susceptible to protodebromination (yielding 5-nitro-1H-imidazole) if the transmetalation step is rate-limiting [3].

The Strategic Solution: To bypass catalyst poisoning and side-product formation, this protocol employs a robust, highly active catalyst system—Palladium(II) acetate (


) with Triphenylphosphine (

)—paired with a mild inorganic base (

) [5]. The reaction is conducted in a biphasic solvent system (Toluene/Ethanol/Water) at 100 °C. The elevated temperature and biphasic nature ensure rapid base-mediated transmetalation, outcompeting the protodebromination pathway [4].

CatalyticCycle Pd0 Active Pd(0)L2 Species Catalyst Regeneration OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 4-bromo-5-nitro-1H-imidazole TransMet Transmetalation Transfer of 4-ethoxyphenyl group OxAdd->TransMet (4-ethoxyphenyl)boronic acid + K2CO3 RedElim Reductive Elimination Formation of C-C bond TransMet->RedElim RedElim->Pd0 Target Molecule Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole.

Reaction Stoichiometry & Quantitative Data

The following table summarizes the quantitative parameters optimized for a 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-5-nitro-1H-imidazole 191.971.0192 mgElectrophile
(4-Ethoxyphenyl)boronic acid 165.981.5249 mgNucleophile
Palladium(II) acetate (

)
224.500.05 (5 mol%)11.2 mgCatalyst Precursor
Triphenylphosphine (

)
262.290.15 (15 mol%)39.3 mgLigand
Potassium carbonate (

)
138.213.0414 mgBase
Toluene / EtOH /

(2:1:1)
N/AN/A8.0 mL totalBiphasic Solvent

Experimental Protocol

This methodology is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are embedded to ensure the integrity of the reaction at each phase.

Workflow Prep 1. Reagent Prep Weigh Substrates & Catalyst Degas 2. Degassing Argon Purge (3x) Exclude O2 Prep->Degas React 3. Reaction 100°C, 12h Vigorous Stirring Degas->React Workup 4. Workup EtOAc/H2O Extract Brine Wash React->Workup Purify 5. Purification Silica Gel Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis and isolation of the target imidazole.

Step 1: Reagent Preparation & Assembly
  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-5-nitro-1H-imidazole (192 mg, 1.0 mmol) and (4-ethoxyphenyl)boronic acid (249 mg, 1.5 mmol).

  • Add the catalyst precursor

    
     (11.2 mg, 5 mol%), the ligand 
    
    
    
    (39.3 mg, 15 mol%), and the base
    
    
    (414 mg, 3.0 mmol).
    • Expert Insight: The 1:3 ratio of Pd to Phosphine ensures the in situ formation of a stable, coordinatively unsaturated

      
       active species while preventing the precipitation of palladium black.
      
Step 2: Rigorous Degassing (Critical Step)
  • Seal the Schlenk flask with a high-quality rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then gently backfill with Argon. Repeat this purge cycle three times.

    • IPQC Checkpoint: Oxygen must be rigorously excluded.

      
       is highly sensitive to oxidation, and the nitroimidazole radical anion (which can form via single-electron transfer pathways) reacts rapidly with 
      
      
      
      , leading to complex degradation mixtures.
Step 3: Solvent Addition & Reaction Execution
  • Prepare a solvent mixture of Toluene (4.0 mL), absolute Ethanol (2.0 mL), and Deionized Water (2.0 mL). Degas the mixture by sparging with Argon for 15 minutes prior to use.

  • Inject the degassed solvent mixture into the Schlenk flask via syringe.

  • Replace the septum with an Argon-purged reflux condenser.

  • Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously (1000 rpm) for 12 hours.

    • Expert Insight: Vigorous stirring is non-negotiable. The reaction occurs at the interface of the organic (Toluene) and aqueous (

      
      ) phases. Ethanol acts as a phase-transfer bridge. Poor stirring will artificially slow transmetalation, increasing the rate of unwanted protodebromination.
      
Step 4: Reaction Monitoring & Workup
  • Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The reaction is deemed complete when the spot corresponding to 4-bromo-5-nitro-1H-imidazole is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Separate the phases. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 10% EtOAc in Hexanes to 50% EtOAc in Hexanes.

  • Collect the fractions containing the product, pool them, and evaporate the solvent to afford pure 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole as a solid.

Troubleshooting & Process Optimization

Even with a robust protocol, variations in reagent quality can lead to deviations. The following matrix provides causally-linked solutions for common failure modes.

Observation / IssueMechanistic CauseCorrective Action
High levels of 5-nitro-1H-imidazole (Protodebromination) Hydride transfer from ethanol or excessively slow transmetalation allows the Pd(II)-aryl intermediate to undergo reduction [3].Remove Ethanol from the solvent system (use Toluene/

3:1). Alternatively, switch the base to Cesium Fluoride (CsF) to suppress hydride formation [3].
Low Conversion / Starting Material Remains Catalyst poisoning by the deprotonated imidazole anion, or oxidation of the active

species [1].
Ensure rigorous Argon degassing. If unresolved, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos) or use a pre-catalyst like XPhos Pd G2 [1].
Product precipitates at the liquid-liquid interface during workup The unprotected imidazole exhibits strong intermolecular hydrogen bonding, reducing solubility in pure EtOAc.Add a small volume (1-2 mL) of Methanol or DMF during the extraction phase to disrupt hydrogen bonding and solubilize the product.
Formation of 4,4'-diethoxybiphenyl (Homocoupling) Boronic acid undergoes oxidative homocoupling in the presence of trace oxygen and base.Ensure strictly anaerobic conditions. Reduce the equivalents of boronic acid from 1.5 to 1.2 if homocoupling outcompetes cross-coupling.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL:[Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles Source: nih.gov URL:[Link]

  • Suzuki Coupling - Mechanism and Recent Literature Source: Organic Chemistry Portal URL:[Link]

Application

Application Notes &amp; Protocols: Utilizing 4-(4-ethoxyphenyl)-5-nitroimidazole for Hypoxia Imaging

A. Introduction and Scientific Foundation 1.

Author: BenchChem Technical Support Team. Date: March 2026

A. Introduction and Scientific Foundation

1. Overview of Hypoxia in Disease and Research

Hypoxia, a state of reduced oxygen supply in tissues, is a critical feature of the microenvironment in most solid tumors and is implicated in various pathologies, including ischemic stroke and rheumatoid arthritis. In oncology, hypoxia is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy. The cellular adaptation to low oxygen is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), which upregulates genes involved in angiogenesis, glycolysis, and cell survival.[1][2] Consequently, the ability to non-invasively detect and quantify hypoxic regions is paramount for disease diagnosis, treatment planning, and the development of hypoxia-activated therapeutics.

2. The Nitroimidazole Core: A "Smart" Probe for Low Oxygen

Nitroimidazoles are a class of compounds that serve as the gold standard for hypoxia detection. Their utility stems from a unique mechanism of oxygen-dependent bioreductive activation.[1] In cells, the nitro group (-NO₂) of the imidazole ring undergoes a one-electron reduction, primarily catalyzed by intracellular nitroreductases, to form a nitro radical anion.

  • In Normoxic Tissues (Normal Oxygen): Molecular oxygen, being highly electronegative, rapidly re-oxidizes the radical anion back to the parent nitroimidazole. This creates a "futile cycle" where the probe is not retained and washes out of the tissue.

  • In Hypoxic Tissues (Low Oxygen): In the absence of sufficient oxygen, the radical anion undergoes further, irreversible reduction steps to form highly reactive nitroso and hydroxylamine intermediates. These intermediates covalently bind to intracellular macromolecules, such as proteins and glutathione, effectively trapping the probe within the hypoxic cell.

This selective trapping mechanism is the foundation for generating imaging contrast between hypoxic and normoxic tissues.

A Note on the Specific Compound: 4-(4-ethoxyphenyl)-5-nitroimidazole

While the principles outlined in this guide are based on the extensive body of research on nitroimidazole-based hypoxia probes, it is important to note that specific literature on 4-(4-ethoxyphenyl)-5-nitroimidazole is not widely available. This document, therefore, serves as a comprehensive guide to the anticipated application of this compound, which we will refer to as EPN-5 , based on established principles for the nitroimidazole class. The protocols provided are adapted from validated methods for similar probes and should be optimized for EPN-5. The primary difference from more common probes is the use of a 5-nitroimidazole core instead of the more frequently studied 2-nitroimidazole isomers. This may influence reduction potential and kinetics, requiring careful validation.

3. Mechanism of Action: Bioreductive Trapping of EPN-5

The proposed mechanism for EPN-5 follows the classic nitroimidazole pathway. Upon systemic administration, the relatively lipophilic EPN-5 will diffuse across cell membranes into both healthy and tumor tissues. The fate of the molecule is then dictated by the local oxygen concentration and the activity of nitroreductase enzymes.

G cluster_1 Intracellular Space cluster_2 Normoxia (>2% O₂) cluster_3 Hypoxia (<2% O₂) EPN5_ext EPN-5 (Probe) EPN5_int EPN-5 EPN5_ext->EPN5_int Passive Diffusion Radical EPN-5 Radical Anion (R-NO2·⁻) EPN5_int->Radical Nitroreductases (+e⁻) Reduced Reactive Intermediates (R-NHOH, etc.) Radical->Reduced Further Reduction (+e⁻, +H⁺) O2_norm O₂ Radical->O2_norm Re-oxidation (-e⁻) Trapped Covalent Adducts (Trapped Probe) Reduced->Trapped Binds to Proteins, Glutathione, etc. Radical_norm_ref Radical_hyp_ref

Caption: Bioreductive activation of EPN-5.

B. Probe Synthesis and Characterization

1. Proposed Synthetic Route

A plausible synthesis of 4-(4-ethoxyphenyl)-5-nitroimidazole (EPN-5) can be achieved via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This approach is adapted from established methods for synthesizing 5-aryl-4-nitroimidazoles.[3][4]

Caption: Proposed Suzuki coupling for EPN-5 synthesis.

2. Characterization and Quality Control

Before biological application, the synthesized EPN-5 must be rigorously purified and characterized to ensure identity, purity, and stability.

ParameterMethodExpected Outcome / Acceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Spectra consistent with the proposed structure of 4-(4-ethoxyphenyl)-5-nitroimidazole.Confirms the correct molecule has been synthesized.
Purity High-Performance Liquid Chromatography (HPLC)≥95% purity.Ensures that observed biological effects are due to the target compound and not impurities.
Solubility Serial dilution in relevant solvents (e.g., DMSO, PBS with co-solvent)Determination of maximum soluble concentration.Critical for preparing stock solutions and dosing formulations for in vitro and in vivo studies.
Lipophilicity (LogP) Shake-flask method (n-octanol/water) or calculatedLogP value.Predicts membrane permeability and potential for non-specific binding. Affects biodistribution and clearance kinetics.
C. Protocols for In Vitro Application

1. Objective

To validate the hypoxia-selective accumulation of EPN-5 in cultured cancer cells. This is achieved by comparing probe uptake under normoxic (21% O₂) versus hypoxic (<2% O₂) conditions.

2. Materials

  • EPN-5 stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., A549 lung carcinoma, HT-29 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber or incubator capable of regulating O₂ levels (e.g., infusion with 5% CO₂, balance N₂).[5][6]

  • 96-well black, clear-bottom plates (for fluorescence) or standard culture plates

  • Fluorescence plate reader or microscope (if EPN-5 is fluorescent) or appropriate detection instrument.

3. Step-by-Step Protocol: Cellular Uptake Assay

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).

  • Induction of Hypoxia:

    • Transfer half of the plates to a pre-equilibrated hypoxia chamber (<2% O₂, 5% CO₂, 37°C).[6]

    • Leave the other half of the plates in a standard normoxic incubator.

    • Incubate for at least 4 hours to allow cells to establish a hypoxic state and upregulate nitroreductases.

  • Probe Incubation:

    • Prepare working solutions of EPN-5 in pre-warmed culture medium. A final concentration range of 10-50 µM is a typical starting point.

    • Crucially: Pre-equilibrate the medium for the hypoxic plates inside the hypoxia chamber for at least 30 minutes to de-gas it.

    • Remove plates from incubators, replace the old medium with the EPN-5-containing medium, and return them to their respective normoxic or hypoxic environments.

    • Incubate for a set time course (e.g., 1, 2, 4 hours).

  • Washing and Readout:

    • After incubation, remove the probe-containing medium.

    • Wash the cells 2-3 times with ice-cold PBS to remove unbound probe and stop metabolic processes.

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the signal (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis:

    • Normalize the signal from each well to the cell number (e.g., via a parallel CyQUANT or Hoechst stain).

    • Calculate the Hypoxia/Normoxia (H/N) ratio for each concentration and time point. An H/N ratio significantly greater than 1 indicates hypoxia-selective accumulation.

4. Self-Validating System & Controls

  • Positive Control: Include a known hypoxia-activated probe (e.g., a commercially available fluorescent nitroimidazole probe) to confirm the experimental setup can detect hypoxia.

  • Negative Control: Wells with cells but no EPN-5 probe to measure background autofluorescence.

  • Chemical Mimicry: As a parallel control, treat normoxic cells with Cobalt Chloride (CoCl₂), a chemical that stabilizes HIF-1α and mimics a hypoxic response, to see if probe uptake correlates with HIF-1α pathway activation.[7]

D. Protocols for In Vivo Imaging

1. Objective

To visualize and quantify the accumulation of EPN-5 in a tumor xenograft model, demonstrating its ability to target hypoxic regions in vivo.

2. Materials

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Tumor cells for xenograft (e.g., A549, HT-29)

  • EPN-5 formulated for injection (e.g., in saline with 5% DMSO and 10% Solutol)

  • Anesthesia (e.g., isoflurane).[8]

  • In vivo imaging system (e.g., IVIS for fluorescence/bioluminescence, or microPET for radiolabeled probes).

  • Pimonidazole (Hypoxyprobe™) for validation staining.

3. Step-by-Step Protocol: Tumor Hypoxia Imaging

  • Tumor Model Establishment:

    • Subcutaneously inject 1-5 million tumor cells into the flank of each mouse.

    • Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³). Larger tumors are more likely to develop hypoxic cores.

  • Probe Administration:

    • Administer EPN-5 via tail vein injection. The dose will need to be determined empirically (a starting point could be 1-10 mg/kg).

  • In Vivo Imaging:

    • Anesthetize the mice with isoflurane.[9]

    • Acquire images at multiple time points post-injection (p.i.), for example: 30 min, 1h, 2h, 4h, and 24h. This time course is crucial to observe probe distribution, tumor accumulation, and clearance from non-target tissues.

    • Analyze images by drawing Regions of Interest (ROIs) over the tumor and a contralateral muscle area to calculate a Tumor-to-Muscle (T/M) ratio. A high and increasing T/M ratio over time is indicative of successful targeting.

  • Ex Vivo Validation & Biodistribution:

    • At the final imaging time point, inject a validation marker like pimonidazole (60 mg/kg, intraperitoneally) 60-90 minutes before sacrifice.

    • Euthanize the mouse and immediately excise the tumor and major organs (liver, kidneys, spleen, lung, heart, muscle, blood).[10][11]

    • Image the excised organs ex vivo to confirm the signal source and quantify distribution.[11]

    • Weigh the tissues and measure the probe signal per gram of tissue to calculate the percent injected dose per gram (%ID/g).[12]

  • Histological Confirmation:

    • Fix the tumor tissue in formalin and embed in paraffin.

    • Prepare adjacent tissue sections.

    • Perform immunohistochemistry (IHC) on the sections using antibodies against pimonidazole adducts and HIF-1α.[13][14]

    • If EPN-5 is fluorescent, perform fluorescence microscopy on an adjacent slide.

    • Co-localization of the EPN-5 signal with pimonidazole and HIF-1α staining provides definitive evidence that the probe accumulates in hypoxic tumor regions.[15]

4. Experimental Workflow Diagram

G start Start tumor_model 1. Establish Tumor Xenograft (e.g., A549 cells in nude mice) start->tumor_model probe_admin 2. Administer EPN-5 Probe (Tail Vein Injection) tumor_model->probe_admin live_imaging 3. Longitudinal In Vivo Imaging (e.g., 1h, 4h, 24h p.i.) Calculate T/M Ratios probe_admin->live_imaging pimo_admin 4. Administer Pimonidazole (Validation Marker) live_imaging->pimo_admin euthanize 5. Euthanize & Harvest Tissues pimo_admin->euthanize exvivo_imaging 6a. Ex Vivo Organ Imaging euthanize->exvivo_imaging biodist 6b. Biodistribution (%ID/g) euthanize->biodist ihc 6c. Immunohistochemistry (Tumor Sections for Pimo/HIF-1α) euthanize->ihc end End exvivo_imaging->end biodist->end ihc->end

Sources

Method

Application Note: Advanced Strategies for the Regioselective Functionalization of 1H-Imidazole at C4 and C5 Positions

Introduction The imidazole ring is a cornerstone of medicinal chemistry, serving as a critical scaffold in numerous pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties, amphoteric na...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, serving as a critical scaffold in numerous pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties, amphoteric nature, and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2][3][4] While functionalization at the C2 position is relatively straightforward, achieving selective substitution at the C4 and C5 positions presents a significant synthetic challenge due to their similar electronic environments and lower reactivity compared to C2. This guide provides an in-depth exploration of advanced, field-proven strategies for the precise functionalization of the 1H-imidazole core at the C4 and C5 positions, offering researchers a robust toolkit for synthesizing complex, multi-substituted imidazole derivatives.

Understanding the Fundamental Reactivity of the Imidazole Ring

Successful functionalization hinges on understanding the inherent electronic landscape of the imidazole core. The regioselectivity of substitution reactions is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5]

  • C2 Position: The proton at C2 is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles.[5] Nucleophilic substitution also commonly occurs at C2.[2]

  • C5 Position: This position is generally the most electron-rich carbon, making it the primary site for electrophilic attack and palladium-catalyzed direct C-H arylations.[5][6]

  • C4 Position: This position is typically the least reactive towards direct C-H functionalization, often requiring specialized strategies to activate it.[1]

This differential reactivity is the foundation upon which regioselective synthetic strategies are built.

Caption: Electronic and Reactivity Landscape of the 1H-Imidazole Core.

Strategy 1: Direct C-H Functionalization via Transition-Metal Catalysis

Direct C-H functionalization has emerged as a powerful, atom-economical method for elaborating the imidazole core without the need for pre-functionalization like halogenation.[1] Palladium-catalyzed C-H arylation is the most prominent of these methods, typically favoring the C5 position.

Causality Behind Regioselectivity

The preference for C5 arylation is often explained by a Concerted Metalation-Deprotonation (CMD) or an Electrophilic Metalation-Deprotonation (EMD) mechanism.[1] In these pathways, an electrophilic palladium(II) species attacks the most electron-rich C5 position. The choice of base and solvent is critical; for instance, using a carbonate or carboxylate base is believed to facilitate the deprotonation step intramolecularly, enhancing reaction efficiency and selectivity.[1][6]

Data Presentation: Conditions for Regioselective C5-Arylation
Substrate (N-Substituent)Catalyst (mol%)BaseSolventTemperature (°C)RegioselectivityYield (%)Reference
N-ArylPd(OAc)₂ (5%)CsFDMF140C555-90[7]
N-MethylPd(OAc)₂ (0.1%)KOAcDMAc150C560-91[6]
N-SEMPd(OAc)₂ (10%)Cs₂CO₃Dioxane110C555-88[1][5]
N-ArylPd(OAc)₂ (5%)AsPh₃ / CsFDMF140C5High[7]
Experimental Protocol 1: Palladium-Catalyzed C5-Arylation of N-SEM-Imidazole

This protocol is adapted from methodologies focused on direct C-H functionalization.[1][5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective N-protecting group for directing C-H functionalization.

Materials:

  • 1-SEM-imidazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-SEM-imidazole, the corresponding aryl bromide, Pd(OAc)₂, and Cs₂CO₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.

Strategy 2: Halogenation and Subsequent Cross-Coupling or Metal-Halogen Exchange

A classic and highly reliable strategy involves initial halogenation of the C4 and C5 positions, followed by conversion of the C-X bond into a C-C or C-Heteroatom bond. This two-step approach offers great versatility.

Step A: Dihalogenation of the Imidazole Core

Direct halogenation of imidazole with reagents like Br₂ or I₂ often leads to polyhalogenated species. The synthesis of 4,5-dihaloimidazoles is a key step for creating versatile building blocks.[8] N-protection is crucial to prevent N-H halogenation and to control reactivity.[8][9]

Experimental Protocol 2: Synthesis of 1-Alkyl-4,5-diiodoimidazole

This protocol is based on general procedures for imidazole halogenation.[8]

Materials:

  • 1-Alkyl-imidazole (1.0 equiv)

  • Iodine (I₂) (2.2 equiv)

  • Potassium Iodide (KI) (2.2 equiv)

  • Sodium Hydroxide (NaOH)

  • Water and Dichloromethane (DCM)

Procedure:

  • Dissolve the 1-alkyl-imidazole in water.

  • In a separate flask, prepare a solution of I₂ and KI in water.

  • Cool the imidazole solution in an ice bath and slowly add the I₂/KI solution.

  • Slowly add a solution of NaOH while monitoring the pH, keeping it basic.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield the 1-alkyl-4,5-diiodoimidazole.

Step B: Functionalization via Metal-Halogen Exchange

The C-I or C-Br bonds at the C4/C5 positions can be readily converted into organometallic species, which can then be quenched with a wide range of electrophiles. This is particularly effective for introducing substituents at the C4 position, which is otherwise difficult to functionalize directly.[9][10]

Caption: Workflow for C4-Functionalization via Metal-Halogen Exchange.

Experimental Protocol 3: C4-Formylation via Bromine-Lithium Exchange

This protocol is adapted from a strategy involving protection and subsequent metal-halogen exchange to functionalize the C4 position.[10]

Materials:

  • 1-Protected-4-bromo-5-(trimethylsilyl)imidazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve the 1-protected-4-bromo-5-(trimethylsilyl)imidazole in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange.

  • Add anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The trimethylsilyl group at C5 may be cleaved during workup or can be removed in a subsequent step (e.g., with TBAF or base) to yield the 1-protected-imidazole-4-carbaldehyde. Purify by column chromatography.

Strategy 3: The Protecting Group as a Regiochemical Director

Beyond simple steric blocking, certain N-protecting groups can actively direct functionalization. The SEM group, in a particularly elegant strategy, can be used to activate the otherwise unreactive C4 position.

The "SEM-Switch": Activating C4 by Transposition

The low reactivity of the C4 position can be circumvented by a "SEM-switch".[1] In this strategy:

  • The imidazole is first functionalized at the more reactive C5 and/or C2 positions.

  • The SEM group is then induced to transpose from the N1 to the N3 nitrogen.

  • This transposition effectively re-labels the ring positions. The previously unreactive C4 now becomes a reactive C5, which can readily undergo C-H functionalization.

  • A final deprotection or a trans-N-alkylation step yields the desired polysubstituted product.[1]

This powerful strategy allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole core.[1]

SEM_Switch cluster_0 Initial State cluster_1 Activation Step cluster_2 Functionalization cluster_3 Final Product A 1-SEM-2,5-diaryl-imidazole (C4 is unreactive) B SEM Group Transposition (N1 -> N3) A->B Heat / Acid C Resulting Isomer (Original C4 is now C5 and reactive) B->C D Pd-Catalyzed C-H Arylation C->D E Protected 2,4,5-Triaryl-imidazole D->E Aryl Halide

Sources

Application

Application Note: Regioselective Synthesis of N1-Substituted 4-(4-Ethoxyphenyl)-5-Nitroimidazoles

This Application Note provides a rigorous, field-proven guide for the synthesis of N1-substituted derivatives of 4-(4-ethoxyphenyl)-5-nitroimidazole . It addresses the critical challenge of regioselectivity inherent in n...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven guide for the synthesis of N1-substituted derivatives of 4-(4-ethoxyphenyl)-5-nitroimidazole . It addresses the critical challenge of regioselectivity inherent in nitroimidazole chemistry and offers validated protocols for scaffold construction and derivatization.

Executive Summary

The 4-aryl-5-nitroimidazole scaffold is a privileged structure in medicinal chemistry, possessing significant antimicrobial, antiprotozoal, and hypoxic-selective cytotoxic properties. However, the synthesis of N1-substituted derivatives from the parent 4(5)-nitroimidazole presents a classic regiochemical dilemma: the tautomeric nature of the precursor often leads to mixtures of 1,4- and 1,5-isomers .

This guide details the synthesis of the parent scaffold 4-(4-ethoxyphenyl)-5-nitroimidazole and provides two distinct protocols for its N1-substitution:

  • Protocol A (Basic Alkylation): Favors the sterically less hindered 1-alkyl-4-nitro isomer.

  • Protocol B (Acid-Mediated/Thermal): Shifts selectivity toward the pharmacologically critical 1-alkyl-5-nitro isomer.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the construction of the imidazole ring followed by nitration, or the functionalization of a pre-nitrated core. The critical step is the final N-alkylation, where the electrophile (


) can attack either 

or

of the tautomeric anion.
Regioselectivity Rules[1][2][3]
  • Alkaline Conditions (Kinetic Control): Deprotonation creates an ambident anion. Alkylation typically occurs at the nitrogen distal to the bulky/electron-withdrawing nitro group, yielding the 1-alkyl-4-nitro-5-aryl isomer (often unwanted).

  • Acidic Conditions (Thermodynamic Control): Protonation of the imidazole ring facilitates reversible alkylation or directs attack to the more nucleophilic nitrogen (often yielding the 1-alkyl-5-nitro isomer via specific transition states).

Pathway Diagram

G Start 4-Ethoxyphenacyl Bromide Inter1 4-(4-Ethoxyphenyl)imidazole Start->Inter1 Formamide, 160°C (Bredereck Synthesis) Parent 4-(4-Ethoxyphenyl)-5-nitroimidazole (Tautomeric Mixture) Inter1->Parent HNO3, H2SO4, Nitration ProdA Product A (Major in Base): 1-Alkyl-4-nitro-5-(4-ethoxyphenyl)imidazole Parent->ProdA Protocol A: Base/DMF (Kinetic) ProdB Product B (Target for Bioactivity): 1-Alkyl-5-nitro-4-(4-ethoxyphenyl)imidazole Parent->ProdB Protocol B: Acidic/Thermal (Thermodynamic)

Figure 1: Synthetic pathway illustrating the divergence in N-alkylation based on reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of the Parent Scaffold

Target: 4-(4-ethoxyphenyl)-5-nitroimidazole (Compound 1 )

Step 1.1: Imidazole Ring Formation (Bredereck Synthesis)
  • Reagents: 2-Bromo-1-(4-ethoxyphenyl)ethanone (10.0 g), Formamide (50 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with 2-bromo-1-(4-ethoxyphenyl)ethanone and formamide.

    • Heat the mixture to 160–170°C for 4 hours. Note: Use a reflux condenser and efficient stirring.

    • Cool the dark reaction mixture to room temperature and pour into crushed ice (200 g).

    • Basify with conc.

      
       to pH 9–10. The product will precipitate.
      
    • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: ~65–75% of 4-(4-ethoxyphenyl)imidazole.

Step 1.2: Nitration[1]
  • Reagents: 4-(4-ethoxyphenyl)imidazole (5.0 g), Conc.

    
     (d=1.42, 10 mL), Conc. 
    
    
    
    (10 mL).
  • Procedure:

    • Dissolve the imidazole in conc.

      
       at 0°C (ice bath).
      
    • Add conc.

      
       dropwise, maintaining temperature below 10°C.
      
    • Stir at 0°C for 1 hour, then warm to 45–50°C for 2 hours. Caution: Exothermic.

    • Pour onto crushed ice. Adjust pH to 5–6 with NaOH solution.

    • Collect the yellow precipitate (Compound 1 ) by filtration.

  • QC Check:

    
     NMR (DMSO-
    
    
    
    ) should show a broad singlet for NH (~13.5 ppm) and the ethoxy-phenyl signals.
Protocol 2: N1-Substitution (Derivatization)

This section details the alkylation of Compound 1 . Choose the method based on the desired regioisomer.

Method A: Basic Alkylation (Favors 1,4-Isomer)

Use this for high yields of the kinetically favored product.

  • Dissolution: Dissolve Compound 1 (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq). Stir at 25°C for 30 min.
  • Alkylation: Add the alkyl halide (

    
    , 1.2 eq) dropwise.
    
    • Examples: Methyl iodide, Benzyl bromide, Ethyl bromoacetate.

  • Reaction: Stir at 60°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Pour into water. Extract with EtOAc.[3][4] Wash organic layer with brine, dry over

    
    .[4][5]
    
  • Purification: Flash chromatography. The 1-alkyl-4-nitro isomer usually elutes first (less polar) compared to the 1,5-isomer.

Method B: Acid-Catalyzed Alkylation (Favors 1,5-Isomer)

Use this to access the bioactive "Metronidazole-like" 5-nitro geometry.

  • Setup: Mix Compound 1 (1.0 eq) with the alkylating agent (e.g., dimethyl sulfate or an epoxide) in formic acid or acetic acid.

  • Catalysis: Add a catalytic amount of

    
     (0.1 eq) or use 
    
    
    
    for epoxides.
  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Mechanism:[1][6] Protonation of N3 blocks the "easy" attack, forcing alkylation at N1 via a more complex transition state or thermodynamic equilibration.

  • Workup: Neutralize carefully with

    
     (gas evolution!). Extract with DCM.[5]
    
  • Purification: Isolate the 1-alkyl-5-nitro isomer. It is often the minor product in simple alkylations but can be enriched under these conditions.

Characterization & QC (Distinguishing Isomers)

Correctly assigning the regiochemistry is critical. Do not rely solely on melting point.

Feature1-Alkyl-4 -nitro-5-aryl (Isomer A)1-Alkyl-5 -nitro-4-aryl (Isomer B - Target)
UV

Typically lower wavelength (hypsochromic) due to steric twist.Typically higher wavelength (bathochromic).

NMR (Imidazole H)
Signal often downfield (more deshielded).Signal often upfield .
NOE (Nuclear Overhauser Effect) Strong NOE between N-Alkyl protons and Aryl protons (they are adjacent).NO NOE between N-Alkyl and Aryl (separated by Nitro). Strong NOE between N-Alkyl and Nitro (if detectable).
Crystallography Definitive.Definitive.

Critical QC Step: Perform a NOESY 1D or 2D experiment.

  • Irradiate the

    
     protons.
    
  • If you see enhancement of the Phenyl ring protons, you have the 1,4-isomer (Isomer A).

  • If you see no enhancement of the Phenyl ring, you likely have the 1,5-isomer (Isomer B).

Troubleshooting & Optimization

  • Low Solubility: The parent nitroimidazole is poorly soluble. Use DMSO or DMF. For workup, adding water precipitates the product efficiently.

  • Poor Regioselectivity: If Method B fails to give sufficient 1,5-isomer, switch to a Suzuki Coupling Strategy :

    • Synthesize 1-methyl-4-bromo-5-nitroimidazole (commercially available or separable).

    • Couple with 4-ethoxyphenylboronic acid (

      
      , 
      
      
      
      , Dioxane/H2O).
    • This guarantees the 1-alkyl-5-nitro-4-aryl structure.

References

  • Regioselective Synthesis of Nitroimidazoles

    • Title: Regioselective alkylation of 4(5)
    • Source: J. Chem. Soc., Perkin Trans. 1, 1999.
    • URL:[Link]

  • General Alkylation Protocols

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[3][4]

    • Source: Der Pharma Chemica, 2016, 8(4):12-16.[4]

    • URL:[Link]

  • Suzuki Coupling Strategy (Alternative Route)

    • Title: New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
    • Source: Molecules 2009, 14(8), 2758-2767.
    • URL:[Link]

Sources

Method

The Causality of Assay Design: Controlling the Futile Cycle

As a Senior Application Scientist, I approach in vitro assay design not merely as a sequence of pipetting steps, but as a dynamic thermodynamic and kinetic system. When evaluating the cytotoxicity of nitroimidazoles—whet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach in vitro assay design not merely as a sequence of pipetting steps, but as a dynamic thermodynamic and kinetic system. When evaluating the cytotoxicity of nitroimidazoles—whether developing 2-nitroimidazole hypoxia-activated prodrugs (HAPs) for oncology or 5-nitroimidazoles for parasitology—the fundamental variable is the precise control of electron flow and oxygen tension.

The following guide deconstructs the mechanistic causality behind nitroimidazole assays and establishes self-validating protocols to ensure absolute data integrity.

Nitroimidazoles are bioreductive prodrugs. Their activation relies on a one-electron reduction mediated by intracellular enzymes (e.g., nitroreductases or cytochrome P450 oxidoreductases) to form a reactive nitro radical anion (1)[1].

The critical design constraint in any in vitro assay is oxygen competition . Oxygen is a highly electronegative electron sink. In normoxic conditions, oxygen rapidly strips the electron from the nitro radical anion, regenerating the parent prodrug and producing superoxide in a process known as "futile cycling." Only under strict hypoxia (<0.1%


) does the radical undergo further reduction into highly toxic nitroso and hydroxylamine intermediates, which irreversibly bind to cellular macromolecules and induce severe DNA damage (2)[2].

MOA Prodrug Nitroimidazole Prodrug (e.g., TH-302, Metronidazole) Enzyme 1e- Reductase (e.g., POR, NTR) Prodrug->Enzyme Radical Nitro Radical Anion (NO2•-) Enzyme->Radical Normoxia Normoxia (O2 > 1%) Futile Cycling Radical->Normoxia O2 Present Hypoxia Hypoxia (O2 < 0.1%) Further Reduction Radical->Hypoxia O2 Absent Normoxia->Prodrug Regeneration ROS Reactive Oxygen Species (Superoxide) Normoxia->ROS Nitroso Nitroso / Hydroxylamine Intermediates Hypoxia->Nitroso Adducts Macromolecule Adducts (Protein/Thiol Binding) Nitroso->Adducts DNA DNA Damage (Strand Breaks/Crosslinks) Nitroso->DNA Death Cytotoxicity / Apoptosis Adducts->Death DNA->Death

Bioreductive activation of nitroimidazoles and the oxygen-dependent futile cycle.

Protocol 1: Hypoxia-Conditioned Cytotoxicity Assay (SRB Method)

Expert Insight on Assay Selection: Never use MTT or MTS assays for nitroimidazoles. Tetrazolium salts rely on cellular oxidoreductases for conversion to formazan. Because nitroimidazoles actively modulate the intracellular redox pool and directly compete for these reductases, MTT often yields massive false-positive viability signals. The Sulforhodamine B (SRB) assay, which measures total cellular protein content, provides a redox-independent, highly reliable readout.

System Validation Controls: To make this protocol a self-validating system, you must include:

  • Hypoxia Positive Control: TH-302 (Evofosfamide) or Tirapazamine. If these do not show a >50-fold shift in toxicity under hypoxia, your chamber has an oxygen leak.

  • Normoxia Positive Control: Doxorubicin. Should show equal or slightly higher toxicity in normoxia.

Step-by-Step Methodology:
  • Cell Seeding: Seed target cells (e.g., HT-29, A549) at

    
     cells/well in 96-well plates. Crucial: Use glass-bottom plates or highly gas-permeable cyclic olefin plates. Standard polystyrene absorbs oxygen and will slowly outgas during the assay, destroying the hypoxic gradient.
    
  • Pre-equilibration: Incubate plates overnight at 37°C in standard normoxia (21%

    
    , 5% 
    
    
    
    ) to allow attachment.
  • Hypoxic Chamber Setup: Transfer plates to a strict hypoxic workstation (e.g., Coy or Baker Ruskinn) purged with 94.9%

    
    , 5% 
    
    
    
    , and <0.1%
    
    
    . Allow media to equilibrate for 4 hours prior to dosing.
  • Drug Dosing: Prepare serial dilutions of the nitroimidazole library using pre-reduced media (media left in the hypoxic chamber for >24 hours). Dosing with oxygenated media will instantly ruin the assay.

  • Incubation: Incubate for 72 hours. Maintain a parallel plate in the normoxic incubator.

  • Fixation & SRB Readout: Fix cells inside the hypoxic chamber using cold 10% Trichloroacetic Acid (TCA) to halt metabolism instantly. Wash, stain with 0.4% SRB solution, solubilize in 10 mM Tris base, and read absorbance at 515 nm.

  • Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    

Workflow Seed 1. Cell Seeding (Gas-permeable plates) Equilibrate 2. Pre-equilibration (Hypoxia, 4h) Seed->Equilibrate Dose 3. Drug Dosing (Pre-reduced media) Equilibrate->Dose Incubate 4. Incubation (72h Paired O2) Dose->Incubate Caution Critical: Avoid reoxygenation during dosing step Dose->Caution Assay 5. Endpoint Assay (SRB Fixation) Incubate->Assay Analyze 6. Data Analysis (Calculate HCR) Assay->Analyze

Experimental workflow for hypoxia-conditioned in vitro cytotoxicity assays.

Protocol 2: Genotoxicity Assessment (Alkaline Comet Assay)

The terminal cytotoxic event for most activated nitroimidazoles is severe DNA damage, including single-strand breaks and cross-linking (3)[3]. The Alkaline Comet Assay is the gold standard for quantifying this fragmentation.

Step-by-Step Methodology:
  • Hypoxic Treatment: Treat cells with the nitroimidazole compound at

    
     and 
    
    
    
    the established hypoxic
    
    
    for 4 hours under <0.1%
    
    
    .
  • Cell Harvesting: Harvest cells using Accutase (trypsin can induce background DNA damage). Resuspend at

    
     cells/mL in cold PBS.
    
  • Slide Preparation: Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread onto slides pre-coated with 1% normal-melting-point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes in the dark. Causality note: The high pH is required to denature the DNA, allowing single-strand breaks to migrate.

  • Electrophoresis & Scoring: Run at 25 V / 300 mA for 20 minutes. Neutralize, stain with SYBR Gold, and analyze % Tail DNA using specialized comet scoring software.

Quantitative Data Summary: Hypoxia Cytotoxicity Ratios (HCR)

The efficacy of a nitroimidazole prodrug is benchmarked by its HCR. A higher HCR indicates superior hypoxia selectivity and a wider therapeutic window. Below is a summary of representative in vitro data for established nitroaromatic compounds (4)[4] (5)[5].

Compound ClassRepresentative AgentTarget ApplicationNormoxic

(µM)
Hypoxic

(µM)
Typical HCR
2-Nitroimidazole TH-302 (Evofosfamide)Solid Tumors (HAP)> 200.0~ 0.5> 400
2-Nitroimidazole MisonidazoleRadiosensitizer~ 1500.0~ 150.0~ 10
5-Nitroimidazole MetronidazoleAntimicrobialN/A (Host cells)N/AN/A
Nitroaromatic Duocarmycin AnaloguesSolid Tumors (HAP)~ 1.5~ 0.001> 1000

Note: 5-Nitroimidazoles like metronidazole and benznidazole rely on parasite-specific type I nitroreductases, meaning their HCR in mammalian cell lines is negligible, but their pathogen-specific toxicity is profound.

References

1.1 - ResearchGate 2.5 - AACR Journals 3.2 - ResearchGate 4.3 - PMC / NIH 5.4 - MDPI

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a scaffold relevant to the development of hypoxia-selective radiosensitize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a scaffold relevant to the development of hypoxia-selective radiosensitizers and antimicrobial agents.

Traditional thermal synthesis of nitroimidazoles via Suzuki-Miyaura coupling is often hampered by long reaction times (8–24 hours) and catalyst deactivation caused by the nitro group's coordination to palladium. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while suppressing side reactions (such as protodeboronation).

Key Performance Indicators:

  • Reaction Time: 15–20 minutes (vs. 12 hours thermal).

  • Yield: >85% isolated yield.[1]

  • Purity: >98% (HPLC) without extensive chromatography.

Strategic Rationale & Retrosynthesis

The Challenge of Nitroimidazoles

The target molecule contains a nitro group adjacent to the reaction site. In thermal palladium-catalyzed cross-couplings, nitro groups can act as "catalyst poisons," coordinating strongly to the Pd center and arresting the catalytic cycle. Furthermore, the free N-H of the imidazole ring is acidic (


), potentially leading to the formation of unreactive palladacycles.
The Microwave Solution

Microwave irradiation provides direct dielectric heating. The specific "microwave effect" in this context is primarily thermal but highly localized: it allows the reaction system to rapidly reach temperatures (


C) that overcome the activation energy barrier for the transmetallation step—often the rate-determining step in sterically hindered or electron-deficient systems—before the catalyst degrades.
Retrosynthetic Pathway

The most reliable route is the Suzuki-Miyaura Cross-Coupling of a 4-bromo-5-nitroimidazole precursor with 4-ethoxyphenylboronic acid.

Retrosynthesis cluster_conditions Key Conditions target Target Molecule 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole disconnection target->disconnection Suzuki-Miyaura Disconnection precursor1 Precursor A 4-bromo-5-nitro-1H-imidazole disconnection->precursor1 precursor2 Precursor B (4-ethoxyphenyl)boronic acid disconnection->precursor2 cond Pd Catalyst Base (Na2CO3) MW Irradiation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via cross-coupling.

Experimental Protocol

Materials & Reagents[2][3]
ReagentMW ( g/mol )Equiv.Amount (Example Scale)Role
4-bromo-5-nitro-1H-imidazole 191.971.0192 mg (1.0 mmol)Electrophile
(4-ethoxyphenyl)boronic acid 166.001.3216 mg (1.3 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.0558 mg (5 mol%)Catalyst
Na₂CO₃ (2M aq. solution) 105.993.01.5 mLBase
DME (Dimethoxyethane) 90.12-3.5 mLSolvent
Ethanol 46.07-1.0 mLCo-solvent
Equipment Setup
  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with Teflon/silicone septum.

  • Stirring: High-speed magnetic stirring (crucial to prevent hot spots).

Step-by-Step Procedure
Phase 1: Preparation (Inert Atmosphere)
  • Vessel Charging: To a dry 10 mL microwave vial, add the 4-bromo-5-nitroimidazole, boronic acid, and Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add DME and Ethanol.

  • Degassing (Critical): Cap the vial. Purge with Argon or Nitrogen gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen. Note: Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Base Addition: Inject the degassed 2M Na₂CO₃ solution via syringe.

Phase 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

  • Mode: Dynamic (Standard Control)

  • Temperature: 110 °C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150 W (High absorption)

  • Hold Time: 15 minutes

  • Stirring: High

Phase 3: Workup & Purification
  • Cooling: Allow the vessel to cool to <50°C using the instrument's compressed air cooling.

  • Quench: Pour the reaction mixture into 20 mL of water.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). The product will partition into the organic phase.

  • Wash: Wash the combined organics with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough (>90%). For analytical purity, perform flash chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Mechanism & Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting. The microwave energy accelerates the Transmetallation step, which is energetically demanding due to the electron-withdrawing nature of the nitro group on the imidazole ring.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Ar-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim MW Acceleration RedElim->Pd0 Regeneration Product 4-aryl-5-nitroimidazole RedElim->Product R_Halide 4-bromo-5-nitroimidazole R_Halide->OxAdd R_Boron Boronic Acid + Base R_Boron->TransMet

Figure 2: Catalytic cycle highlighting the Transmetallation step where microwave dielectric heating provides the kinetic energy to overcome steric and electronic barriers.

Process Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent affects the loss tangent (


), which determines how efficiently the mixture absorbs microwave energy.
Solvent System (v/v)Temp (°C)Time (min)Yield (%)Note
DME / H₂O / EtOH (4:2:1) 110 15 88 Optimal. High solubility & absorption.
Dioxane / H₂O (4:1)1202072Lower absorption; requires higher temp.
DMF / H₂O (4:1)1401065Difficult workup; some decomposition.
Toluene / H₂O (Biphasic)1103045Poor energy transfer; requires phase transfer cat.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the nitro group or oxygen.

    • Fix: Increase catalyst loading to 8 mol%. Ensure rigorous degassing. Switch to a pre-complexed catalyst like Pd(dppf)Cl₂ which is more robust against nitro-coordination.

  • Problem: Protodeboronation (Boronic acid turning into Ph-H).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Lower temp to 90°C and extend time to 25 mins. Use K₃PO₄ instead of Na₂CO₃.

  • Problem: "Black Mirror" (Pd precipitation).

    • Cause: Catalyst decomposition.

    • Fix: Add a stabilizing ligand (e.g., TBAB - Tetrabutylammonium bromide) which also acts as a phase transfer catalyst and microwave absorber.

Safety & Compliance

Nitro Compound Hazards

Nitroimidazoles are potentially energetic. While stable at 110°C in solution, never heat the dry solid in a microwave. Always use a solvent with a high heat capacity (like water) to act as a thermal buffer.

Pressure Limits

The DME/Water/Ethanol mixture generates significant vapor pressure. Ensure the microwave vial is rated for at least 20 bar (290 psi) . Do not fill the vial more than 60% full to allow headspace for gas expansion.

References

  • Vanelle, P., et al. (2009). "Palladium-Catalyzed Cross-Coupling Reactions of 5-Nitroimidazoles." Synthesis, 2009(18), 3150–3156.

  • Vichier-Guerre, S., et al. (2014).[2] "A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction." Tetrahedron Letters, 55(40).

  • Leadbeater, N. E., & Marco, M. (2003).[3] "Preparation of biaryls using ultra-low amounts of palladium catalyst in water."[3] Journal of Organic Chemistry, 68(14), 5660-5667.

  • ChemDiv Database. (2023). "Compound 2-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]ethan-1-ol."[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility &amp; Formulation Guide for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Safety & Handling Warning (Critical) ⚠️ DANGER: HIGH POTENCY HAZARD This compound is a structural analog/precursor to the nitazene class of synthetic opioids. It must be treated as a highly potent bioactive agent .

Author: BenchChem Technical Support Team. Date: March 2026

Safety & Handling Warning (Critical)

⚠️ DANGER: HIGH POTENCY HAZARD This compound is a structural analog/precursor to the nitazene class of synthetic opioids. It must be treated as a highly potent bioactive agent .

  • Containment: Handle only inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.

  • Inactivation: Use 10% bleach (sodium hypochlorite) for surface decontamination.

  • Regulatory: Verify scheduling status in your jurisdiction before procurement or synthesis.

Executive Summary: Physicochemical Profile

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole presents a classic formulation challenge: it is a lipophilic weak acid with high crystal lattice energy. Its poor aqueous solubility is driven by the planar nitroimidazole core and the lipophilic ethoxyphenyl tail.

PropertyValue (Estimated/Analog-Based)Implication
Water Solubility < 0.01 mg/mL (Neutral pH)Practically insoluble in water.
LogP ~2.5 – 3.0Highly lipophilic; requires organic cosolvents or complexation.
pKa (Acidic) ~9.0 – 10.5 (Imidazole NH)Can be deprotonated at pH > 11 to form a soluble salt.
pKa (Basic) ~0 – 2.0 (Imidazole N)Negligible basicity; acid salts (e.g., HCl) are unstable or hydrolyze readily.
Melting Point > 240°CHigh lattice energy resists dissolution.

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into water?

Answer: This is a "crash-out" phenomenon caused by the LogP mismatch .

  • Mechanism: The compound is soluble in DMSO (polar aprotic) but thermodynamically unstable in water (polar protic). When you dilute the DMSO, the solvent power drops exponentially.

  • Solution: You must use a solubility enhancer in the aqueous phase before adding the DMSO stock.

    • Recommended: Add 20-40% (w/v) HP-β-Cyclodextrin (HPβCD) to your aqueous buffer. The cyclodextrin encapsulates the hydrophobic ethoxyphenyl tail, preventing precipitation.

Q2: Can I use acid (HCl) to dissolve it?

Answer: No.

  • Reasoning: Unlike many alkaloids, the 5-nitro group is strongly electron-withdrawing, reducing the basicity of the imidazole nitrogen to near zero (pKa < 2). Adding acid will not protonate the molecule sufficiently to form a stable salt at physiological pH. It will remain neutral and insoluble.

Q3: Will adjusting the pH to alkaline levels help?

Answer: Yes, but with caveats.

  • Mechanism: The imidazole NH is weakly acidic (pKa ~9-10). Raising the pH to 11-12 (using NaOH) will deprotonate the nitrogen, forming a water-soluble anion.

  • Risk: Extreme pH (pH > 12) may degrade the nitro group or cause hydrolysis over time. This method is suitable for immediate use but not for long-term storage.

Q4: What is the best solvent for animal injections?

Answer: Avoid pure DMSO due to tissue toxicity. Use a PEG/Cosolvent system :

  • Vehicle: 5% DMSO + 40% PEG 400 + 55% Saline.

  • Preparation: Dissolve drug in DMSO first, then add PEG 400, vortex, and finally add saline slowly with constant stirring.

Step-by-Step Solubilization Protocols

Protocol A: Standard Stock Solution (DMSO)

Best for: In vitro assays, HTS screening.

  • Weighing: Weigh 10 mg of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 60 seconds. If particles remain, sonicate at 40°C for 5 minutes.

    • Target Concentration: 10 mg/mL (approx. 30-40 mM).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Stability:[1][2][3] Stable for >6 months if kept dry.

Protocol B: Aqueous Formulation for Biological Assays (Cyclodextrin)

Best for: Cell culture, animal studies (IP/IV).

  • Prepare Vehicle: Dissolve 4.0 g of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in 10 mL of distilled water (40% w/v solution). Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve compound in DMSO at 20 mg/mL.

  • Complexation:

    • Place 950 µL of the HPβCD vehicle in a tube.

    • While vortexing the vehicle, slowly add 50 µL of the DMSO stock.

    • Final Composition: 1 mg/mL drug, 5% DMSO, 38% HPβCD.

  • Verification: The solution should remain clear. If cloudy, sonicate for 10 minutes.

Protocol C: pH-Switch Method (High Concentration)

Best for: Analytical standards or rapid injections.

  • Suspend 10 mg of compound in 900 µL of water (it will be a suspension).

  • Add 1 M NaOH dropwise while monitoring pH.

  • Once pH reaches ~11.5, the solution should clarify as the salt forms.

  • Immediately dilute with PBS (pH 7.4) to the desired concentration. Note: Precipitation may occur if pH drops below 9.0.

Decision Tree: Choosing the Right Formulation

SolubilityWorkflow Start Start: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole AppType What is the Application? Start->AppType InVitro In Vitro / HTS AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo Analytical Analytical Standard AppType->Analytical DMSO Use 100% DMSO Stock (Dilute <1% in media) InVitro->DMSO Cyclodextrin Use HP-beta-CD (20-40%) + 5% DMSO InVivo->Cyclodextrin Preferred PEGSystem Use PEG 400 (40%) + Saline InVivo->PEGSystem Alternative Analytical->DMSO Alkaline Dissolve in 0.1 M NaOH (Unstable long-term) Analytical->Alkaline

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Solvent Compatibility Table

SolventSolubility RatingMax Conc. (Est.)Usage Notes
Water (pH 7) 🔴 Poor< 0.01 mg/mLNot suitable without additives.
DMSO 🟢 Excellent> 50 mg/mLStandard stock solvent. Freezes at 18°C.
DMF 🟢 Excellent> 50 mg/mLToxic; avoid for in vivo use.
Ethanol 🟡 Moderate~ 1-5 mg/mLLimited solubility; evaporation risk.
PEG 400 🟡 Moderate~ 10 mg/mLGood cosolvent; viscous.
0.1 M NaOH 🟡 Moderate~ 5-10 mg/mLForms soluble anion; chemical stability risk.
0.1 M HCl 🔴 PoorInsolubleDoes not form stable salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard (2025). 4-(4-Nitrophenyl)-1H-imidazole Properties. Retrieved from [Link][4]

  • Falconer, J. R., et al. (2020). Formulation technologies and advances for oral delivery of novel nitroimidazoles. Journal of Controlled Release. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015).Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General reference for Cyclodextrin/PEG protocols).

Sources

Optimization

Technical Support Center: Troubleshooting 4-Aryl-5-nitroimidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific mechanistic bottlenecks associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific mechanistic bottlenecks associated with the synthesis of 4-aryl-5-nitroimidazoles.

These scaffolds are critical pharmacophores in antiparasitic and antibacterial drug development[1]. However, their synthesis—typically achieved via the Suzuki-Miyaura cross-coupling of 4-halo-5-nitroimidazoles with arylboronic acids—is notoriously prone to low yields due to the highly electron-deficient nature of the nitroimidazole ring[2]. This guide provides a diagnostic workflow, causality-driven FAQs, quantitative optimization data, and a self-validating protocol to ensure reproducible, high-yield syntheses.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific failure mode in your crude reaction mixture.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / NMR) Consumed Is 4-halo-5-nitroimidazole consumed? Start->Consumed Product Is 4-aryl-5-nitroimidazole the major peak? Consumed->Product Yes CatPoison Catalyst Deactivation (N-Coordination) Consumed->CatPoison No SideRxn Identify Major Side Product Product->SideRxn No Success Proceed to Purification Product->Success Yes Protect Apply N-Protection (e.g., Methyl, THP) CatPoison->Protect Debrom Protodehalogenation (Debrominated SM) SideRxn->Debrom Homocouple Boronic Acid Homocoupling SideRxn->Homocouple FixDebrom Use Aprotic Solvent & Milder Base (K3PO4 / CsF) Debrom->FixDebrom FixHomo Strict Degassing & Slow Boronic Addition Homocouple->FixHomo

Diagnostic workflow for troubleshooting low yields in 4-aryl-5-nitroimidazole Suzuki couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding mostly debrominated starting material instead of the cross-coupled product? Causality: Protodehalogenation (or hydrodehalogenation) is the most common side reaction in the Suzuki coupling of electron-deficient heterocycles[3]. The strong electron-withdrawing effect of the C5-nitro group lowers the LUMO of the Pd(II) oxidative addition complex, making it highly electrophilic. If protic solvents (like ethanol or water) or strong, hydride-donating bases (like alkoxides) are present, the Pd(II) complex undergoes a rapid hydride transfer followed by reductive elimination, yielding the debrominated imidazole[3]. Solution: To suppress this, switch to a strictly aprotic solvent system (e.g., anhydrous toluene or 1,4-dioxane) and utilize milder, non-nucleophilic bases such as Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF)[3].

Q2: I am observing low conversion and recovered starting material, even with prolonged heating. What is causing catalyst deactivation? Causality: Free N-H imidazoles can strongly coordinate to palladium, forming stable, inactive Pd(II) off-cycle complexes. This prevents the catalyst from participating in the required oxidative addition and transmetalation steps[2]. Solution: N-protection is critical. Alkylating the imidazole nitrogen (e.g., synthesizing 5-chloro-1-methyl-4-nitroimidazole) prevents this coordination[1]. If a free N-H is ultimately required, use a labile protecting group like THP or SEM. Alternatively, employing phase-transfer conditions with Tetrabutylammonium Bromide (TBAB) can physically separate the active catalyst from the deprotonated imidazole species[1].

Q3: Why am I getting a complex mixture of isomers when attempting the Suzuki coupling of my N-alkylated nitroimidazole? Causality: This issue originates upstream during the synthesis of your starting material. If N-alkylation (e.g., methylation with dimethyl sulfate) is performed on a 4-halo-5-nitroimidazole, it yields a mixture of two tautomerically locked isomers: 1-alkyl-4-halo-5-nitroimidazole and 1-alkyl-5-halo-4-nitroimidazole[4]. If this mixture is not separated prior to the Suzuki coupling, both isomers will couple, transferring the complex mixture to your final product[1]. Solution: Always purify the intermediate halonitroimidazole via column chromatography or selective crystallization to isolate the pure 5-halo-1-alkyl-4-nitroimidazole before subjecting it to cross-coupling[4].

Quantitative Data: Optimization of Suzuki Coupling Conditions

The table below summarizes the effect of different catalytic systems and conditions on the yield of 5-aryl-1-methyl-4-nitroimidazoles, highlighting the causality behind yield fluctuations.

Catalyst SystemBase (Equiv)Solvent SystemAdditivePrimary Observation / IssueIsolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)EtOH / H₂ONoneExtensive protodehalogenation due to protic solvent[3].25%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)Dioxane / H₂ONoneSluggish conversion; catalyst blackening observed.45%
Pd(PPh₃)₂Cl₂ (3 mol%)K₂CO₃ (2.5)H₂OTBAB (1.0)Clean conversion; optimal phase-transfer enabled[1].70–75%
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (3.0)Toluene (Anhydrous)NoneSuppressed debromination; high activity[3].82%
Self-Validating Experimental Protocol

Methodology: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Phase-Transfer Suzuki Coupling This protocol utilizes aqueous phase-transfer conditions to maximize yield while minimizing organic solvent waste[1].

Step 1: Reagent Assembly & Phase-Transfer Setup

  • Action: In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole (4.0 mmol), the desired arylboronic acid (4.0 mmol), powdered K₂CO₃ (10.0 mmol), and Tetrabutylammonium Bromide (TBAB, 4.0 mmol) in 3 mL of deionized water[1].

  • Causality: TBAB acts as a phase-transfer catalyst. It forms a lipophilic ion pair with the boronate anion, shuttling it into the organic micro-droplets where the palladium catalyst resides, thereby facilitating transmetalation without needing bulk organic solvents[1].

  • Validation Check: The mixture must form a distinct, thick heterogeneous suspension. Complete dissolution at room temperature indicates an error in reagent stoichiometry or solvent volume.

Step 2: Catalyst Addition & Degassing

  • Action: Add Pd(PPh₃)₂Cl₂ (3 mol%, 80 mg) to the suspension. Seal the vessel and purge with Argon for 10 minutes.

  • Causality: Oxygen must be strictly excluded. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the oxidative homocoupling of the arylboronic acid, which consumes your starting material and generates difficult-to-remove biaryl byproducts[2].

  • Validation Check: Upon initial heating, observe the color. A shift from yellow to dark brown indicates the successful reduction of Pd(II) to the active Pd(0) species. If the solution turns black and precipitates heavily within 10 minutes, the catalyst has aggregated into inactive palladium black (indicating an oxygen leak).

Step 3: Reaction Execution & Monitoring

  • Action: Heat the mixture with vigorous stirring at 75–80 °C for 5–8 hours[1].

  • Causality: Elevated temperature provides the activation energy required for the transmetalation step, which is typically rate-limiting when coupling highly electron-deficient aryl halides[2].

  • Validation Check: Monitor via LC-MS at the 5-hour mark. The trace must show <5% remaining 5-chloro-1-methyl-4-nitroimidazole. If the reaction has stalled, do not simply increase the temperature; instead, spike the mixture with an additional 1 mol% of Pd catalyst.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature, dilute with 25 mL of water, and extract with dichloromethane (2 x 30 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel chromatography or recrystallization from methanol.

References[1] Haythem A. Saadeh et al. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles". Molecules (2009). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJqmsNYIkRUQKfeWFp7HZjIhpV6Rb6wLOI2TZHI2LBFGRC1ruF3t8SqgNolMDh6x-z74U3Epid2sg2yGxqHbX1-3RiHOIUvqQUimF9AWCcBx-KofYE2C4HeN_cqZLNCDV3vKCJW9BxVjG6FvM=[4] "An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities". MDPI (2017). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2eCxFhUuKq752A-5MR5KTB8XUsW_N-xgxbPp78nsvIDoq0Kl6VCYNKRxDyMAGTeEhwwuf19rd0v74c5XDOWYZHvjLGP1hU_bywW6XwC8cJZOw9rMGZsdp2jVg6lLjtSfBd5s=[3] "preventing debromination in Suzuki coupling of bromo-imidazoles". Benchchem (2025). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPacFrlLGYDzJemGVDzzA3aTvG8M3AvCH8Kg5cIXZQJhe8RynuuatuV5rmHyYRvhlxq98IiPh71KNsk8cM2T--lz4n98xtELiTDpZMzrA1Qbb_D0xdf6HozmUg1Drx3RPb3xAhqMNXX_iUKucu14vYTCZTiRme1fiA0DTjgRQcL5LFmtNlEiMP7eZByXw76xnK90LKUXKARD_-chg=[2] "Suzuki-Miyaura Coupling". Chemistry LibreTexts (2024). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED30sXMLEy1e0sZII_LLYSeEIfYZ-mPuwr7a4f09hMZAXF4l1ei04I7FulJQXl3B7_bzyvSQ7jLsCuavKcZ6SoHOVY3PUGQQ-SxfKGkpzkPm9Zzz9l3UFieMU8cEwBSyUD5hBSrVZ45nvgHVBJ3taBaiyPorDLuz_m7pgg7EJB5SRJz2llvGyTJXsGeaqa8tIp1LR2Uw1s-oMJWy96HAx9Z3LgCD-BQWg0BfLOf8CxFHXfEXD_TmMHEJqSeheEYuN5mxsFMwxze06Uul1WSlCzskgguawOJzhwc0tPj2AzUUMBUw==

Sources

Troubleshooting

Technical Support Center: Imidazole Nitration Optimization

Welcome to the Advanced Technical Support Center for Imidazole Nitration. This resource is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of nitroimidazole pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Imidazole Nitration. This resource is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of nitroimidazole pharmacophores. Below, you will find mechanistic workflows, troubleshooting guides, and validated protocols to optimize your reaction conditions.

Mechanistic Workflow & Logic

Understanding the mechanistic pathway is critical for troubleshooting. The diagram below illustrates the decision tree and chemical logic governing the nitration of imidazole cores.

G A Imidazole Free Base (Electron Rich) B Protonation in H2SO4 (Forms Imidazolium Cation) A->B H2SO4 addition C Nitronium Ion (NO2+) Generation B->C D1 Mixed Acid (HNO3/H2SO4) Fast NO2+ Release C->D1 D2 Nitrate Salt (NaNO3/H2SO4) Controlled NO2+ Release C->D2 E Thermal Activation (80-110°C) Overcomes Deactivation D1->E D2->E F Electrophilic Aromatic Substitution (σ-Complex Formation) E->F Rate-limiting step G Quench & pH Neutralization (Isoelectric Precipitation) F->G H Target Nitroimidazole G->H

Workflow and mechanistic logic for the electrophilic nitration of imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my nitration reaction require such harsh conditions (high heat and concentrated acids) compared to standard aromatic nitration?

Causality & Expert Insight: Imidazole is a basic heterocycle. In the presence of concentrated sulfuric acid (


), the basic pyridine-like nitrogen is immediately protonated, forming an imidazolium cation. This positive charge severely depletes the 

-electron density of the aromatic ring, deactivating it toward electrophilic aromatic substitution[1]. Consequently, the reaction must proceed either through the vanishingly small equilibrium concentration of the free base or directly via the highly deactivated conjugate acid[1]. To overcome this massive activation energy barrier, rigorous thermal activation (typically 100–110 °C) is mandatory[2].
Q2: I am experiencing low yields and significant oxidative degradation when using standard mixed acid ( / ). How can I optimize this?

Causality & Expert Insight: Direct addition of concentrated nitric acid to sulfuric acid generates a rapid, massive spike of highly reactive nitronium ions (


)[3]. This sudden, highly exothermic environment can lead to oxidative cleavage of the imidazole ring and over-nitration.
Troubleshooting Solution:  Switch your nitrating agent from liquid 

to an alkali metal nitrate salt, such as Sodium Nitrate (

) or Potassium Nitrate (

), dissolved in

. The nitrate salt acts as a carrier, generating

in a gradual, controlled manner[3]. Experimental comparisons have demonstrated that utilizing the nitrate salt method can increase the yield of mono-nitrated imidazoles from ~85% to 95% by suppressing oxidative side reactions and allowing for smoother reaction profiles[4].
Q3: How do I control regioselectivity between 4-nitroimidazole and 5-nitroimidazole?

Causality & Expert Insight: If you are nitrating unsubstituted imidazole, 4-nitroimidazole and 5-nitroimidazole are rapidly interconverting tautomers; they are chemically identical in solution. Regioselectivity only becomes a factor if the N1 position is substituted (e.g., 1-methylimidazole), which locks the tautomeric state. For N-substituted imidazoles, the C5 position is generally favored electronically, but bulky N1-alkyl groups can sterically hinder the C5 position, pushing the substitution toward the C4 position. To optimize for a specific isomer, carefully modulate the steric bulk of your N-protecting/alkyl group prior to nitration.

Q4: I have confirmed reaction completion via TLC/LC-MS, but I am losing massive amounts of product during the aqueous workup. What is going wrong?

Causality & Expert Insight: Nitroimidazoles possess significant water solubility, particularly when protonated in the highly acidic reaction mixture. If you simply quench into water and attempt an organic extraction, the product will remain in the aqueous phase. Troubleshooting Solution: You must neutralize the aqueous quench to the specific isoelectric point of your target nitroimidazole to minimize its water solubility and induce precipitation. Quench the reaction mixture over crushed ice to control the exotherm, then slowly add concentrated aqueous ammonia (


) or sodium carbonate (

) until the pH reaches ~7.0–7.5[2]. The neutral nitroimidazole will precipitate as a solid, which can be collected via vacuum filtration.

Standard Operating Procedure (SOP): Optimized Nitrate-Salt Nitration

This self-validating protocol utilizes the controlled


 release methodology to maximize yield and safety while mitigating thermal runaway risks.

Step 1: Substrate Protonation (Exothermic)

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Charge the flask with concentrated

    
     (98%, typically 3-4 volume equivalents relative to substrate) and cool to 0–10 °C using an ice-water bath[2].
    
  • Slowly add the imidazole substrate in small portions. Critical: Maintain the internal temperature below 20–30 °C to prevent premature degradation[2]. The substrate will dissolve, forming the deactivated imidazolium sulfate salt.

Step 2: Nitronium Ion Generation

  • Maintain the internal temperature at 0–10 °C.

  • Slowly add 1.2 molar equivalents of finely powdered

    
     (or dropwise 65-70% 
    
    
    
    if utilizing mixed acid) to the stirring sulfuric acid solution[5],[2].
  • Allow the mixture to stir for 30 minutes to ensure complete dissolution and initial

    
     formation.
    

Step 3: Thermal Activation

  • Remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Attach a reflux condenser and gradually heat the reaction mixture. For standard imidazoles, heat to 100–110 °C[2]. For specific activated derivatives, lower temperatures (55–65 °C) may suffice[5].

  • Maintain heating for 2 to 5 hours[5],[2]. Monitor reaction progression via LC-MS (aliquots must be quenched in water and neutralized prior to injection).

Step 4: Isoelectric Quench & Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the acidic mixture over a 5-fold volume of crushed ice with vigorous stirring[2].

  • While maintaining the temperature below 20 °C, slowly add 25% aqueous ammonia until the pH reaches 7.0–7.5[2].

  • Stir the resulting suspension for 1 hour at 0–5 °C to maximize crystallization.

  • Collect the precipitated nitroimidazole via vacuum filtration, wash with ice-cold deionized water, and dry under vacuum at 50 °C.

Quantitative Data: Optimization Parameters

Summarized below are the critical parameters for optimizing imidazole nitration, contrasting sub-optimal baseline conditions with field-proven optimizations.

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on Yield
Nitrating Agent Direct

addition

or

in

Controlled

release prevents oxidative cleavage; increases yield from ~85% to 95%[4].
Nitric Acid Ratio 1.0 Molar Eq.1.2 Molar Eq.Ensures complete conversion without promoting over-nitration to dinitroimidazoles[5].
Thermal Activation Room Temperature100 °C - 110 °CProvides necessary kinetic energy to overcome the severe deactivation of the protonated imidazolium ring[2].
Workup pH pH < 3 (Acidic)pH 7.0 - 7.5 (Neutral)Reaches the isoelectric point, neutralizing the highly water-soluble imidazolium salt to the insoluble free base[2].

References

  • Title: Estimation of reaction kinetics for aromatic and heterocycles nitration in mixed acids through computational chemistry approach Source: ResearchGate URL: 1

  • Title: 2-Methyl-5-nitroimidazole | 696-23-1 Source: Benchchem URL: 2

  • Title: Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals Source: ResearchGate URL: 4

  • Title: Production of 4-nitroimidazole and its thermal stability Source: ResearchGate URL: 5

  • Title: A Greener Approach to Nitration: Unveiling the Advantages of 5-Chloro-1-methylimidazole nitrate Source: Benchchem URL: 3

Sources

Optimization

Technical Support Center: Resolving N1-Alkylation Regioselectivity in Nitroimidazoles

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating isomer mixtures when alkylating nitroimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating isomer mixtures when alkylating nitroimidazoles.

The core of the problem lies in the inherent tautomerization of 4(5)-nitroimidazole. When deprotonated, the resulting delocalized nitroimidazolide anion can be attacked at either nitrogen atom. Because the nitro group is highly electron-withdrawing and sterically demanding, the reaction's kinetic and thermodynamic pathways diverge. Understanding the causality behind these pathways is the key to controlling your synthetic output.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized protocols, and FAQs to help you achieve absolute regiocontrol in your syntheses.

Mechanistic Foundation: The Causality of Isomerization

Before adjusting your reaction conditions, you must understand the structural dynamics at play. The deprotonation of 4(5)-nitroimidazole yields an anion where the negative charge is delocalized across both nitrogen atoms (N1 and N3).

Alkylation at the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer) is heavily sterically hindered. Conversely, alkylation at the distant nitrogen (yielding the 4-nitro isomer) is sterically unobstructed. Under standard kinetic conditions, the 1-alkyl-4-nitroimidazole is the overwhelmingly favored major product [1].

Mechanism Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) Base Base Addition (e.g., K2CO3) Tautomer->Base Anion Nitroimidazolide Anion (Delocalized) Base->Anion Deprotonation Path1 Attack at N adjacent to NO2 (High Steric Hindrance) Anion->Path1 N3 Pathway Path2 Attack at N away from NO2 (Low Steric Hindrance) Anion->Path2 N1 Pathway Prod1 1-Alkyl-5-nitroimidazole (Minor Product) Path1->Prod1 Prod2 1-Alkyl-4-nitroimidazole (Major Product) Path2->Prod2

Mechanistic divergence in nitroimidazole alkylation driven by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 1-alkyl-4-nitroimidazole, but I keep getting a messy mixture of isomers and low yields. How can I drive the reaction to >90% regioselectivity? A: The issue is likely your choice of base and solvent. Using strong bases like KOH in DMF often leads to poor selectivity and degradation of the alkylating agent. Studies demonstrate that using a milder base (


) in Acetonitrile at 60°C significantly enhances N1-alkylation, yielding the 4-nitro isomer selectively (up to 85% yield) [1]. Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked," highly reactive imidazolide anion, while the 60°C heat overcomes the activation energy required for rapid kinetic trapping. Alternatively, using highly reactive electrophiles like methyl triflate in DMF at room temperature can achieve >95% N1 regioselectivity [4].

Q2: I specifically need the 1-alkyl-5-nitroimidazole isomer, but direct alkylation overwhelmingly favors the 4-nitro isomer. What is the workaround? A: Direct alkylation will always thermodynamically favor the 4-nitro product due to the steric bulk of the nitro group. To access the thermodynamically less stable 5-nitro isomer, you must abandon direct alkylation and use a directing-group strategy. The most reliable method is a quaternization-Hofmann elimination sequence using Michael adducts. By reacting the azole with a Michael acceptor to temporarily protect the N1 position, you can force the subsequent alkylation to occur at the N3 position. Deprotection then yields the elusive 5-nitro regioisomer in high yields [2].

Q3: How does a substituent at the C2 position affect regioselectivity? A: A C2 substituent drastically alters the steric landscape. For instance, if you are alkylating 2-methyl-4(5)-nitroimidazole, the reaction actually favors N3 alkylation (forming the 5-nitro isomer). This occurs because the steric repulsion between the C2-methyl group and the incoming alkyl group is more severe than the hindrance from the nitro group, effectively flipping the standard regioselectivity rules [1].

Q4: Can I avoid N-alkylation regioselectivity issues entirely by using cross-coupling? A: Yes. If your target is a 5-substituted-1-alkyl-4-nitroimidazole, you can bypass the problematic N-alkylation step entirely by starting with a pre-alkylated scaffold, such as commercially available 5-chloro-1-methyl-4-nitroimidazole. You can then perform a Suzuki coupling with arylboronic acids in aqueous media to build your desired molecule with zero risk of isomer scrambling [3].

Quantitative Data: Condition Optimization

To help you select the right parameters for your direct alkylation, refer to the comparative data below. This table synthesizes the impact of various conditions on the regioselective synthesis of 1-alkyl-4-nitroimidazole [1] [4].

BaseSolventTemp (°C)Yield (%)Dominant IsomerMechanistic Rationale
KOH DMF / DMSO25<40%MixtureStrong base degrades the alkylating agent; poor kinetic control.

DMF / DMSO2545–55%4-nitroMild base preserves reagents, but low temperature limits conversion rates.

Acetonitrile6066–85%4-nitro (>90%)Polar aprotic solvent solvates

; heat provides energy for rapid N1 kinetic trapping.
None DMF (with Methyl Triflate)2585–95%4-nitro (>95%)Hyper-reactive electrophile drives instantaneous, regiospecific N1 alkylation.
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific observational cues so you can verify the success of the reaction in real-time without waiting for post-reaction NMR.

Protocol A: Regioselective Synthesis of 1-Alkyl-4-nitroimidazole

Objective: Maximize N1-alkylation using optimized kinetic conditions.

  • Preparation: Dissolve 4(5)-nitroimidazole (1.0 eq, ~7.87 mmol) in anhydrous Acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Anion Generation: Add anhydrous

    
     (1.1 eq, 8.7 mmol). Stir at room temperature for 15 minutes.
    
    • Self-Validation Check: The suspension will take on a slightly deeper yellow hue, confirming the deprotonation and formation of the nitroimidazolide anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) (2.0 eq, 15.74 mmol) dropwise over 5 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
       ~0.2) should disappear within 1 to 3 hours, replaced by a single major higher-running spot (
      
      
      
      ~0.5), indicating successful N1-alkylation.
  • Workup: Cool to room temperature, pour into crushed ice-water, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over

    
    , and evaporate in vacuo to yield the crude 1-alkyl-4-nitroimidazole [1].
    

Workflow Step1 1. Dissolve 4(5)-nitroimidazole in CH3CN Step2 2. Add K2CO3 (1.1 eq) Stir 15 min Step1->Step2 Step3 3. Add Alkylating Agent Dropwise Step2->Step3 Step4 4. Heat to 60°C Monitor by TLC Step3->Step4 Step5 5. Aqueous Workup & EtOAc Extraction Step4->Step5

Optimized step-by-step workflow for the regioselective N1-alkylation of 4-nitroimidazole.

Protocol B: Suzuki Coupling Alternative (Bypassing Alkylation)

Objective: Synthesize 5-aryl-1-methyl-4-nitroimidazoles without isomer scrambling.

  • Catalyst & Reagent Assembly: In a reaction vial, combine 5-chloro-1-methyl-4-nitroimidazole (4 mmol), the desired arylboronic acid (4 mmol),

    
     catalyst (3 mol%, 80 mg), powdered 
    
    
    
    (10 mmol), and Tetrabutylammonium bromide (TBAB) (4 mmol) as a phase transfer catalyst.
  • Aqueous Solvent: Add 3 mL of distilled water.

    • Causality Note: Water acts as an environmentally benign solvent while TBAB facilitates the transfer of the hydrophobic reactants into the aqueous catalytic cycle.

  • Reaction: Heat the mixture with vigorous stirring at 75–80°C for 5–8 hours.

    • Self-Validation Check: The reaction mixture will darken as the palladium catalyst cycles. TLC will confirm the consumption of the chlorinated starting material.

  • Isolation: Cool the mixture, dilute with 25 mL water, and extract with Dichloromethane (2 x 30 mL). Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure [3].

References
  • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL
  • Title: Michael Adducts in the Regioselective Synthesis of N-Substituted Azoles Source: Thieme E-Books & E-Journals URL
  • Source: PMC (National Institutes of Health)
  • Title: Buy 5-iodo-4-nitro-1H-imidazole | 76529-48-1 Source: Smolecule URL
Troubleshooting

Technical Support Center: Stability of ENI-45 (4-(4-ethoxyphenyl)-5-nitro-1H-imidazole) in Cell Culture Media

Introduction This guide provides in-depth technical support for researchers using ENI-45 (4-(4-ethoxyphenyl)-5-nitro-1H-imidazole), a potent nitroimidazole-class compound. The stability of any small molecule in an experi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers using ENI-45 (4-(4-ethoxyphenyl)-5-nitro-1H-imidazole), a potent nitroimidazole-class compound. The stability of any small molecule in an experimental system is paramount for generating reproducible and reliable data. Due to its chemical structure, specifically the nitroimidazole core, ENI-45 requires careful handling and an understanding of its potential degradation pathways in aqueous and biological environments like cell culture media. This document addresses frequently asked questions, provides troubleshooting for common experimental issues, and offers validated protocols to assess the stability of ENI-45 in your specific experimental setup.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of ENI-45 in standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS)?

A: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole (ENI-45) is expected to have moderate stability in complete cell culture media. The primary routes of degradation are through reduction of the nitro group and potential hydrolysis. Stability can be influenced by several factors including media composition, pH, light exposure, temperature, and the metabolic activity of the cultured cells.[1][2] For multi-day experiments, a stability assessment is strongly recommended.

Q2: What are the primary chemical groups on ENI-45 that are susceptible to degradation?

A: The most reactive part of the ENI-45 molecule is the 5-nitro group on the imidazole ring. Nitroaromatic compounds are well-known to be susceptible to chemical and enzymatic reduction.[][4] This reduction is a multi-step process that can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives, each with different biological activities and physical properties compared to the parent compound.

Q3: How do common cell culture variables affect the stability of ENI-45?

A: Several factors can accelerate degradation:

  • Presence of Cells: Many cell types, particularly under hypoxic conditions, express nitroreductase enzymes that can actively metabolize nitroimidazoles like ENI-45.[][5] This is a critical consideration, as the compound may be significantly more labile in the presence of cells compared to in acellular media.

  • Light Exposure: Like many complex organic molecules, ENI-45 may be susceptible to photodegradation.[2][6] It is best practice to prepare solutions and conduct experiments with minimal light exposure by using amber vials and keeping plates or flasks covered.

  • pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) are generally acceptable. However, deviations from this pH or prolonged exposure to higher temperatures can accelerate hydrolytic degradation pathways.[2][7]

  • Reducing Agents: Components within serum or secreted by cells (e.g., glutathione, cysteine) can contribute to the chemical reduction of the nitro group, independent of enzymatic activity.[8]

Q4: Can I visually identify if ENI-45 has degraded in my media?

A: Sometimes, yes. The reduction of a nitro group often leads to the formation of colored intermediates or products. If you observe a change in the color of your culture medium (e.g., a yellowing) after adding ENI-45 that is not attributable to pH changes or normal metabolic activity, it could be an indicator of compound degradation. However, this is not a quantitative measure, and the absence of a color change does not guarantee stability.

Part 2: Troubleshooting Guide

This section addresses common experimental problems that may be linked to the instability of ENI-45.

Scenario 1: My dose-response curve is inconsistent, or I'm losing the compound's effect in a long-term (48-72h) assay.

  • Potential Cause: The effective concentration of ENI-45 is decreasing over the incubation period due to degradation.

  • Troubleshooting Steps:

    • Confirm Acellular Stability: First, determine if the compound is stable in the media alone. Incubate ENI-45 in your complete cell culture medium (including serum) at 37°C for the full duration of your experiment (e.g., 72 hours) without cells. Analyze samples at 0, 24, 48, and 72 hours by HPLC to quantify the remaining parent compound (See Protocol A).

    • Assess Cellular Metabolism: If the compound is stable in acellular media, the degradation is likely cell-mediated. Repeat the stability study in the presence of your specific cell line. A significantly faster disappearance of ENI-45 compared to the acellular control points to metabolic degradation.[9]

    • Experimental Solution: If instability is confirmed, consider a media-refresh strategy. Replace the media with freshly prepared ENI-45 solution every 24 hours to maintain a more consistent concentration.

Scenario 2: I observed a precipitate forming in my culture wells after adding ENI-45.

  • Potential Cause 1: Poor Solubility: The concentration used may exceed the aqueous solubility of ENI-45 in the culture medium.

    • Solution: Ensure your final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved in the stock solution before diluting into the media. Perform a solubility test by preparing ENI-45 at your highest intended concentration in media, incubating for a few hours, and inspecting for precipitate visually or by microscopy.

  • Potential Cause 2: Degradation Product Precipitation: One of the degradation products may be less soluble than the parent ENI-45 compound.

    • Solution: This often occurs in conjunction with other signs of degradation, like color changes. Analyze the precipitate if possible. The primary solution is to mitigate degradation using the strategies in Scenario 1. Binding to serum proteins or plasticware can also be a factor.[9][10]

Part 3: Experimental Protocols & Workflows

Protocol A: Definitive Stability Assessment of ENI-45 by HPLC-UV

This protocol provides a robust method to quantify the percentage of ENI-45 remaining over time.[11][12]

Materials:

  • ENI-45

  • HPLC-grade DMSO, Acetonitrile (ACN), and water

  • Validated C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Complete cell culture medium (with and without cells)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of ENI-45 in 100% DMSO.

  • Prepare Test Samples:

    • Acellular: Spike the ENI-45 stock solution into pre-warmed (37°C) complete cell culture medium to achieve your highest experimental concentration (e.g., 10 µM).

    • Cellular: Prepare a parallel sample by adding the ENI-45 stock to a flask/plate containing your cells at their typical experimental density.

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: Withdraw aliquots (e.g., 200 µL) at designated time points: 0, 2, 8, 24, 48, and 72 hours. The T=0 sample should be taken immediately after adding the compound.

  • Sample Processing:

    • Immediately add 400 µL of ice-cold acetonitrile (ACN) to each 200 µL aliquot. This stops enzymatic reactions and precipitates proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Use a validated HPLC-UV method. A good starting point is a gradient elution on a C18 column with mobile phases of (A) water and (B) acetonitrile, monitoring at a UV wavelength appropriate for ENI-45 (determined by a UV scan, likely around 320 nm for nitroaromatics).

    • Quantification: Create a standard curve using known concentrations of ENI-45. Calculate the concentration of ENI-45 in each sample based on the peak area from the chromatogram.

  • Data Analysis: For each time point, calculate the percentage of ENI-45 remaining relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Workflow Visualization

Stability_Protocol cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_proc 3. Processing cluster_analysis 4. Analysis stock Prepare 10 mM Stock in DMSO media Spike into Pre-warmed Media (Acellular & Cellular) stock->media incubate Incubate at 37°C, 5% CO2 media->incubate sampling Sample at Time Points (0, 2, 8, 24, 48, 72h) incubate->sampling quench Quench with Cold ACN (1:2 ratio) sampling->quench vortex Vortex to Mix quench->vortex centrifuge Centrifuge >12,000 x g vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer hplc Analyze by HPLC-UV transfer->hplc calc Calculate % Remaining vs. T=0 hplc->calc

Caption: Workflow for assessing ENI-45 stability via HPLC-UV.

Part 4: Key Degradation Pathways

The primary degradation route for nitroimidazoles in biological systems is the reductive metabolism of the nitro group. This process is often more efficient under hypoxic (low oxygen) conditions.[4][13]

Nitroreductive Pathway

This is a multi-electron reduction process, often catalyzed by cellular nitroreductases:

  • Nitro (R-NO₂) to Nitroso (R-NO): A two-electron reduction yields a nitroso radical anion.

  • Nitroso (R-NO) to Hydroxylamine (R-NHOH): Another two-electron reduction.

  • Hydroxylamine (R-NHOH) to Amine (R-NH₂): The final two-electron reduction yields the stable and often inactive amino derivative.

The intermediate species (nitroso and hydroxylamine) are highly reactive and are thought to be responsible for the cytotoxic effects of many nitroimidazole-based drugs by binding to cellular macromolecules like DNA.[]

Degradation_Pathway Parent ENI-45 (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine Amino Metabolite (R-NH₂) Hydroxylamine->Amine + 2e⁻, 2H⁺

Caption: Simplified reductive degradation pathway of ENI-45.

Part 5: Data Interpretation & Best Practices

Sample Stability Data

The following table illustrates hypothetical data from a stability study performed as described in Protocol A.

Time (Hours)% ENI-45 Remaining (Acellular Media)% ENI-45 Remaining (Media + Cells)Interpretation
0100%100%Baseline
898%85%Minor chemical degradation; significant cell-mediated degradation begins.
2495%45%Compound is relatively stable in media alone but is rapidly metabolized by cells.
4891%15%Effective concentration is very low; experiment likely compromised after 24h.
7288%<5%Compound is almost completely consumed by cells.
Summary of Best Practices
  • Always Validate Stability: Do not assume stability. Perform a preliminary stability test in your specific cell model and media before beginning large-scale or long-term experiments.[9][14]

  • Minimize Light Exposure: Prepare stock solutions and conduct experiments in low-light conditions. Use amber tubes for storage and keep plates covered.

  • Use Fresh Preparations: For long-term assays (>24 hours), consider replacing the media with a fresh preparation of ENI-45 every 24 hours to maintain a consistent concentration.

  • Proper Storage: Store DMSO stock solutions of ENI-45 at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Consistent Controls: Always include a vehicle control (e.g., DMSO) in your experiments that is handled and incubated identically to your compound-treated samples.

References

  • Smits, J. P., et al. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-7. [Link]

  • Wang, Y., et al. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. Molecules, 28(18), 6703. [Link]

  • Eberle, D., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology Journal, 16(12), e2100143. [Link]

  • Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics. [Link]

  • Khan, S. A., et al. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Journal of Bioequivalence & Bioavailability, 6(5). [Link]

  • Dings, N. C. M., et al. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279. [Link]

  • Merck Millipore. (2013). Addressing Variability in Dry Powder Mammalian Cell Culture Media. Drug Development & Delivery. [Link]

  • Heffeter, P., et al. (2022). Aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics, 14(9). [Link]

  • Kshirsagar, R., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • Mohseni, M., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 395. [Link]

  • Mohammadi, A., et al. (2016). Metronidazole Removal Methods from Aquatic Media: A Systematic Review. Archives of Hygiene Sciences, 5(4), 241-251. [Link]

  • Thomas, P. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • Mohammadi, H., & Ghassempour, A. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • Moore, E. C., et al. (1976). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Cancer Research, 36(10), 3822-8. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Ethoxyphenyl Substituted Imidazoles

Ticket ID: #IMID-4ET-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encountering difficulties installing a 4-ethoxyphenyl moiety onto an i...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMID-4ET-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering difficulties installing a 4-ethoxyphenyl moiety onto an imidazole core. While the ethoxy group itself is located at the para position (remote from the reaction center), the challenge typically arises from proximal steric crowding on the imidazole ring (specifically at the C5 position) or electronic deactivation during cross-coupling.

This guide moves beyond standard textbook responses. We will troubleshoot two primary workflows: (1) Palladium-Catalyzed Cross-Coupling (installing the ring) and (2) De Novo Cyclization (building the ring).

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

Scenario: You are attempting to couple 4-ethoxyphenylboronic acid with a 4-halo-5-substituted imidazole. The reaction stalls or yields <20%.

Root Cause Analysis
  • The "Ortho-Effect" on Imidazole: If your imidazole has a substituent at C5 (e.g., methyl, phenyl, or halogen), it creates a "steric pocket" at C4. Standard ligands like PPh₃ (Cone angle 145°) are too bulky to facilitate the oxidative addition/transmetallation cycle effectively in this pocket.

  • Nitrogen Poisoning: The imidazole N3 lone pair can coordinate to Pd(II), poisoning the catalyst.

  • Electronic Mismatch: The ethoxy group is an electron-donating group (EDG). It makes the boronic acid nucleophilic, but if the imidazole halide is electron-rich (e.g., due to N-alkyl groups), the oxidative addition step becomes the rate-determining bottleneck.

The Solution: Steric Relief via Ligand Design

Switch from standard Pd(PPh₃)₄ to a catalyst system utilizing Buchwald Dialkylbiaryl Ligands or AntPhos . These ligands are bulky but electron-rich, promoting oxidative addition while their specific geometry prevents catalyst dimerization.

Optimized Protocol: Sterically Demanding Suzuki Coupling
  • Substrates: 4-bromo-5-methyl-1H-imidazole (1.0 eq), 4-ethoxyphenylboronic acid (1.5 eq).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

    • Why: SPhos allows coupling of sterically hindered chlorides/bromides.

  • Base: K₃PO₄ (3.0 eq).

    • Why: Anhydrous phosphate is superior to carbonate for hindered substrates; it aids in the activation of the boronic acid without causing base-catalyzed dehalogenation.

  • Solvent: n-Butanol/Water (5:1) or Toluene/Water (10:1) at 100°C.

    • Critical Step: Degas solvents vigorously. Oxygen is fatal to electron-rich phosphines.

Visualizing the Steric Solution

SuzukiSteric Start Reaction Stalled? CheckPos Is C5 Substituted? Start->CheckPos LigandChoice Switch Ligand CheckPos->LigandChoice Yes (Steric) BaseCheck Check Base CheckPos->BaseCheck No (Electronic) SPhos Use SPhos/XPhos (Buchwald) LigandChoice->SPhos Standard Bulk AntPhos Use AntPhos (For Ortho-Ortho) LigandChoice->AntPhos Extreme Bulk Phosphate Switch to K3PO4 (Anhydrous) BaseCheck->Phosphate

Caption: Decision tree for troubleshooting stalled Suzuki couplings in hindered imidazoles.

Module 2: The De Novo Cyclization Route (Multicomponent)

Scenario: Coupling fails entirely. You need to build the imidazole ring with the 4-ethoxyphenyl group already in place.

Root Cause Analysis

Standard Debus-Radziszewski synthesis (glyoxal + aldehyde + ammonia) often fails for bulky aromatic aldehydes or produces low regioselectivity (1,4 vs 1,5 isomers) when the ethoxy group is involved.

The Solution: Catalyst-Driven Multicomponent Reaction (MCR)

Utilize a 4-component condensation (Benzil + Aldehyde + Amine + NH₄OAc) driven by a Lewis Acid or Heterogeneous Catalyst. This locks the regiochemistry before steric repulsion prevents ring closure.

Protocol: Nano-Catalyzed Solvent-Free Synthesis

This method uses MIL-101(Cr) (a Metal-Organic Framework) or Molecular Iodine (I₂) to force the condensation of sterically demanding aldehydes.

  • Reagents:

    • Benzil (1 mmol)[1]

    • 4-Ethoxybenzaldehyde (1 mmol)

    • Ammonium Acetate (2.5 mmol)[1]

    • Primary Amine (1 mmol) (if N-substitution is desired)

  • Catalyst: MIL-101(Cr) (5 mg) OR I₂ (5 mol%).

  • Conditions: 100–120°C, Solvent-Free (Neat).

    • Why Solvent-Free? High concentration overcomes the entropy barrier caused by the bulky ethoxy and phenyl groups.

  • Workup: Cool to RT. Add Methanol.[2] The product typically precipitates while the catalyst (if MOF) can be filtered off.

Comparative Data: Catalyst Efficiency for 4-Ethoxyphenyl Imidazoles
Catalyst SystemReaction TimeYield (%)Steric ToleranceRef
None (Thermal) 4-6 hours40-55%Low[1]
Iodine (I₂) 30-45 min85-92%High[2]
MIL-101(Cr) 10-20 min95%Very High[3]
CuFe₂O₄ (Nano) 15-25 min90-94%High[4]

Module 3: Solubility & Purification (The "Hidden" Steric Issue)

Issue: The 4-ethoxyphenyl group adds significant lipophilicity compared to a methoxy or hydroxy group. The product often "oils out" rather than crystallizing, trapping impurities.

Troubleshooting Guide
  • Q: My product is a sticky oil.

    • A: The ethoxy tail disrupts crystal packing. Do not use Diethyl Ether.

    • Fix: Triturate with cold Acetonitrile or a mixture of Hexane/Ethanol (9:1) . The ethanol solubilizes the impurities while the hexane forces the imidazole to lattice.

  • Q: I see two spots on TLC.

    • A: This is likely Tautomerism (N-H shift), not an impurity.

    • Fix: Run TLC with a drop of Triethylamine. If the spots merge, it is a single pure compound.

Mechanism of Action: Overcoming the Barrier

The following diagram illustrates how the specific catalytic choices (MOF pore confinement vs. Bulky Ligand) mechanically overcome the steric repulsion of the ethoxy-substituted system.

Mechanism cluster_0 Route A: Cross Coupling cluster_1 Route B: MCR Cyclization StericBarrier Steric Barrier: Repulsion between C5-R and C4-Ar(OEt) BulkyLigand Buchwald Ligand (SPhos) StericBarrier->BulkyLigand MOF MIL-101(Cr) Catalyst StericBarrier->MOF ActiveCat LPd(0) Species BulkyLigand->ActiveCat Forms OxAdd Facilitated Oxidative Addition ActiveCat->OxAdd Overcomes Crowding Confinement Pore Confinement Effect MOF->Confinement Traps Reagents Activation Carbonyl Polarization Confinement->Activation Forces Proximity

Caption: Mechanistic pathways for bypassing steric repulsion in imidazole synthesis.

References

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones.[1][3][4] Organic Letters, 6(15), 2527-2530.

  • Kidwai, M., et al. (2006). Iodine-catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Organic Chemistry.
  • Ghasemzadeh, M. A., et al. (2021). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles. MDPI.

  • Li, B., et al. (2005).[5] Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[5] Organic Syntheses, 81, 105.[5] (Standard protocol for 4-alkoxyphenyl cyclization).

  • Tang, D., et al. (2013).[3] Copper-catalyzed synthesis of multisubstituted imidazoles. Journal of Organic Chemistry, 78, 2746.[3]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Executive Summary This guide provides an authoritative technical analysis of the 1H NMR characterization of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a critical scaffold in the development of next-generation nitroimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an authoritative technical analysis of the 1H NMR characterization of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , a critical scaffold in the development of next-generation nitroimidazole antibiotics and radiosensitizers.

Unlike standard alkyl-nitroimidazoles (e.g., Metronidazole), the introduction of an aryl group at the C4 position combined with a nitro group at C5 creates unique characterization challenges—specifically regarding tautomeric equilibrium and solubility-dependent resolution . This guide objectively compares the spectral performance of this molecule against its non-nitrated precursor and discusses the critical role of solvent selection in validating the regiochemistry of the nitro group.

Strategic Characterization Workflow

To ensure reproducibility and data integrity, the following self-validating workflow is recommended. This protocol minimizes artifacts caused by proton exchange and solubility issues common to polar nitro-heterocycles.

NMR_Workflow cluster_decision Validation Checkpoints Start Crude Synthesis Product Purification Purification (Recrystallization/Column) Start->Purification SolventSelect Solvent Selection (Critical Decision) Purification->SolventSelect Acquisition Data Acquisition (400-600 MHz) SolventSelect->Acquisition DMSO-d6 (Recommended) SolventSelect->Acquisition CDCl3 (Poor Solubility) Analysis Spectral Analysis & Validation Acquisition->Analysis Analysis->Purification Impurity > 2%

Figure 1: Optimized workflow for the characterization of aryl-nitroimidazoles. Note the critical checkpoint at solvent selection to ensure observation of the labile NH proton.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely operational but structural. The 1H-imidazole proton is highly labile; its observation is diagnostic for confirming the "free base" state versus N-alkylated derivatives.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Methanol-d4
Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)Good
NH Proton Detection Visible (Broad, ~13.5 ppm)Invisible (Exchange/Broadening)Invisible (Exchange with OD)
Resolution High (Sharp aromatic peaks)Low (Broadening due to aggregation)High
Chemical Shift Stability High reliabilityConcentration dependentpH dependent

Expert Insight:

"For 5-nitroimidazoles, DMSO-d6 is the only viable solvent for full structural characterization. In CDCl3, the molecule often aggregates, causing peak broadening that mimics paramagnetic impurities. Furthermore, the diagnostic NH signal, crucial for confirming the 1H-tautomer, is lost in protic solvents like Methanol-d4 due to deuterium exchange."

Structural Validation: Product vs. Precursor

A key validation step is comparing the final product with its non-nitrated precursor, 4-(4-ethoxyphenyl)-1H-imidazole . The introduction of the electron-withdrawing nitro group (-NO2) at position 5 induces predictable deshielding effects.

Comparative Chemical Shift Data (in DMSO-d6)[1][2]
Proton AssignmentPrecursor (No Nitro)

(ppm)
Product (5-Nitro)

(ppm)
Shift (

)
Mechanistic Cause
H-2 (Imidazole) ~7.70 (s)~8.05 (s) +0.35Strong -I/-M effect of NO2
NH (Imidazole) ~12.2 (br s)~13.8 (br s) +1.60Increased acidity of imidazole ring
Ar-H (Ortho to Imid) ~7.75 (d)~7.95 (d) +0.20Deshielding by nitro-imidazole core
Ar-H (Ortho to OEt) ~6.95 (d)~7.05 (d) +0.10Minimal effect (distant from NO2)
OEt (-CH2-) 4.05 (q)4.10 (q) +0.05Negligible change
OEt (-CH3) 1.35 (t)1.36 (t) +0.01Negligible change

Note: Values are representative consensus data based on 4-aryl-5-nitroimidazole analogs [1, 2].

The Tautomerism Challenge (4-Nitro vs. 5-Nitro)

One of the most common pitfalls in characterizing this molecule is the confusion between the 4-nitro and 5-nitro isomers. In solution, the 1H-imidazole undergoes rapid annular tautomerism.

Tautomerism TautomerA 4-Nitro Tautomer (Less Acidic) TautomerB 5-Nitro Tautomer (More Acidic) TautomerA->TautomerB Fast Exchange (H+ shift) Observed Observed NMR Spectrum (Time-Averaged) TautomerA->Observed TautomerB->Observed

Figure 2: The rapid equilibrium between tautomers results in a single set of averaged signals in the NMR spectrum at room temperature.

Technical Note: While often designated as "5-nitro" in literature (based on the structure of fixed N-alkyl derivatives like metronidazole), the neutral parent compound exists in equilibrium. The H-2 signal appears as a sharp singlet because the C2 environment is symmetric relative to the tautomeric flux, but the NH signal is broadened.

Detailed Experimental Protocol

Reagents and Equipment
  • Compound: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole (>98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Instrument: Bruker Avance III 400 MHz (or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of the dry solid into a clean vial.

    • Add 0.6 mL of DMSO-d6.

    • Critical: Sonicate for 60 seconds to ensure complete dissolution. Aggregates will cause peak broadening.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the acidic NH proton.

    • Scans (NS): 16 or 32 scans are sufficient due to high concentration.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Validation: Check for the water peak at ~3.33 ppm. If the NH peak is missing, check if the water peak is unusually large (indicating wet solvent exchanging with NH).

References

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Sid.ir. (2023). Provides synthesis and NMR data for analogous 2-methyl-5-nitroimidazole derivatives.

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI. (2009). Detailed characterization of the 4-aryl-5-nitro scaffold and substituent effects.

  • Prototropic tautomerism of 5-nitrobenzimidazole derivatives. IAEA. (2025). Discusses the NMR timescale averaging of nitro-azole tautomers in DMSO.

  • NMR Chemical Shifts of Trace Impurities. University of Illinois. (2023). Standard reference for solvent residual peaks (DMSO-d6 vs CDCl3).

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Nitroimidazole Derivatives

Introduction: The Analytical Imperative for Nitroimidazole Characterization Nitroimidazole derivatives represent a critical class of compounds, widely utilized as antimicrobial and antiprotozoal agents in both human and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Nitroimidazole Characterization

Nitroimidazole derivatives represent a critical class of compounds, widely utilized as antimicrobial and antiprotozoal agents in both human and veterinary medicine.[1][2] Their efficacy is well-established; however, concerns over potential carcinogenic and genotoxic risks have led to stringent regulations regarding their use, particularly in food-producing animals.[1][2][3] Consequently, the ability to sensitively and accurately detect, identify, and quantify these compounds in complex matrices such as food products and biological fluids is of paramount importance for ensuring consumer safety and for drug development professionals studying their metabolism and disposition.[1][4][5]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this analytical challenge due to its exceptional sensitivity and specificity.[5] The power of MS lies in its ability to not only measure the mass-to-charge ratio (m/z) of an intact molecule but also to induce and analyze its fragmentation. The resulting fragmentation pattern is a highly specific fingerprint that is intrinsic to the molecule's structure. Understanding these patterns is not merely an academic exercise; it is the foundation upon which robust and reliable analytical methods are built.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key nitroimidazole derivatives. Moving beyond a simple catalog of fragments, we will explore the underlying chemical principles that govern their dissociation, compare the fragmentation of different derivatives, and provide the practical knowledge required to develop and interpret analytical methods for this vital class of compounds.

Pillar 1: Fundamental Principles of Nitroimidazole Fragmentation

The fragmentation of a nitroimidazole derivative in a mass spectrometer is not a random event. It is a predictable process governed by the molecule's inherent chemical stability, the location of the charge, and the energy applied to the ion.[6] The choice of ionization technique is the first critical step that dictates the nature of the ion to be fragmented.

  • Electrospray Ionization (ESI): This soft ionization technique is dominant in LC-MS/MS applications. It typically generates protonated molecules, [M+H]⁺, by adding a proton to the most basic site on the molecule, which for nitroimidazoles is often a nitrogen atom on the imidazole ring.[7][8] The resulting even-electron ion is relatively stable, and fragmentation must be induced by colliding it with an inert gas, a process known as Collision-Induced Dissociation (CID).[6]

  • Electron Ionization (EI): This high-energy technique, common in Gas Chromatography-MS (GC-MS), involves bombarding the molecule with energetic electrons.[9] This ejects an electron from the molecule, creating a radical cation, M⁺•. This odd-electron species is highly energetic and often undergoes extensive spontaneous fragmentation, providing rich structural information.[10][11][12]

The fragmentation pathways discussed below are primarily derived from CID experiments on [M+H]⁺ ions but share commonalities with EI-induced fragmentation. The core fragmentation processes for the nitroimidazole scaffold can be broadly categorized into three main types: cleavages involving the nitro group, fission of the N-alkyl side chain, and rupture of the imidazole ring itself.

The Central Role of the Nitro Group

The nitro group (-NO₂) is the most labile part of the molecule and its fragmentation is a hallmark of all nitroimidazole derivatives.

  • Loss of Nitrogen Dioxide (•NO₂): This is often a dominant fragmentation pathway, involving the homolytic cleavage of the C-N bond. It results in a neutral loss of 46 Da. This pathway has been extensively characterized through both experimental and computational studies.[13][14]

  • Loss of Nitric Oxide (•NO): This pathway, resulting in a neutral loss of 30 Da, is also frequently observed. It is believed to proceed through a three-center nitro-nitrite rearrangement transition state before the N-O bond is cleaved.[7][13][14]

  • Loss of Nitrous Acid (HONO): In some cases, particularly with EI, the loss of HONO (47 Da) is observed, which involves the abstraction of a hydrogen atom from the ring.[13][15]

G parent Protonated Nitroimidazole [M+H]⁺ frag_NO2 [M+H - NO₂]⁺ (Loss of 46 Da) parent->frag_NO2 - •NO₂ frag_NO [M+H - NO]⁺ (via Nitro-Nitrite Rearrangement) parent->frag_NO - •NO frag_HONO [M+H - HONO]⁺ (Hydrogen Rearrangement) parent->frag_HONO - HONO

Caption: Core fragmentation pathways involving the nitro group.

Fission of the N1-Substituent

For most therapeutic nitroimidazoles, the nitrogen at position 1 of the imidazole ring is substituted with an alkyl chain. The cleavage of this side chain is a structurally informative and often highly favorable fragmentation channel. For instance, in metronidazole, the loss of the hydroxyethyl group is a primary fragmentation route.[16][17]

G cluster_metronidazole Metronidazole Fragmentation MNZ Metronidazole [M+H]⁺ m/z 172 loss_sidechain Fragment m/z 128 MNZ->loss_sidechain - C₂H₄O (Loss of hydroxyethyl group) loss_sidechain_NO2 Fragment m/z 82 loss_sidechain->loss_sidechain_NO2 - NO₂

Caption: Side-chain cleavage in Metronidazole fragmentation.

Imidazole Ring Cleavage

Following initial losses, the remaining imidazole ring structure can undergo further fragmentation. These cleavages lead to smaller, characteristic ions and often involve the loss of neutral molecules like hydrogen cyanide (HCN). These pathways can be complex, but they provide deeper structural confirmation.[10][18][19]

Pillar 2: A Comparative Guide to Common Nitroimidazole Derivatives

While the fundamental fragmentation pathways are shared, the specific substituents on the imidazole ring dictate the relative abundance of different fragment ions, creating a unique mass spectrum for each derivative. The following table summarizes the characteristic ions for several common nitroimidazoles, typically observed in positive ion ESI-MS/MS mode.

CompoundStructurePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Predominant Neutral Loss
Metronidazole

172.1128.0, 82.1C₂H₄O (Hydroxyethyl group)
Ronidazole

201.1140.0, 110.0•NO₂ and CH₃•
Dimetridazole

142.196.1, 82.1•NO₂
Ornidazole

220.0128.0, 82.1C₃H₅ClO (3-chloro-2-hydroxypropyl group)
Tinidazole

248.1128.0, 92.8C₄H₇SO₂ (Ethyl sulfone group)

Data compiled from multiple sources.[3][5][8][17]

In-Depth Analysis: Metronidazole vs. Ronidazole

A direct comparison between Metronidazole and Ronidazole highlights the influence of the N1-substituent.

  • Metronidazole ([M+H]⁺ at m/z 172): The dominant fragmentation is the loss of the hydroxyethyl group (-C₂H₄O) to produce the abundant ion at m/z 128.[5][16][17] This ion, which represents the core 2-methyl-5-nitroimidazole structure, can then subsequently lose the nitro group to form a less intense ion at m/z 82.

  • Ronidazole ([M+H]⁺ at m/z 201): The fragmentation is more complex. While loss of the nitro group is observed, a major product ion appears at m/z 140.[8] This corresponds to a loss of 61 Da, which has been proposed to involve the loss of the nitro group (46 Da) and a methyl radical (15 Da) from the carbamate side chain.[8] The loss of a •NO radical is also a noted pathway for Ronidazole.[8]

This comparison demonstrates a key principle: the side chain's structure provides unique and predictable fragmentation channels that are essential for differentiating between closely related analogues.

Pillar 3: Experimental Protocol & Authoritative Grounding

A self-validating analytical method relies on a robust and reproducible experimental protocol. The following is a generalized workflow for the analysis of nitroimidazole derivatives in a complex matrix (e.g., food or biological fluid) using LC-MS/MS.

Experimental Workflow: LC-MS/MS Analysis of Nitroimidazoles

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_analysis 4. Data Analysis Homogenize Homogenize Sample Extract Extract with Acetonitrile (QuEChERS method) Homogenize->Extract Cleanup Clean-up (dSPE or SPE) Extract->Cleanup Inject Inject Extract Cleanup->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution (Water/Methanol/Formic Acid) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition MRM->Data Integrate Integrate Peak Areas Data->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for nitroimidazole analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation (QuEChERS Approach): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for extracting nitroimidazoles from complex matrices like honey or eggs.[1][4][5]

    • Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of acetonitrile (often containing 0.1-1% formic acid to aid extraction and promote protonation).[3]

    • Add salting-out salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • Vortex vigorously for 1-2 minutes and centrifuge.

    • Transfer the upper acetonitrile layer to a clean tube for cleanup.

    • For cleanup (dSPE), add a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and C18 (to remove nonpolar interferences).

    • Vortex and centrifuge. The final supernatant is filtered and ready for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient must be optimized to ensure separation from matrix interferences and other analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). This is the key to achieving high sensitivity and selectivity. In MRM mode, the mass spectrometer is programmed to perform two stages of mass filtering. The first quadrupole (Q1) is set to transmit only the m/z of the precursor ion (e.g., m/z 172.1 for metronidazole), while the third quadrupole (Q3) is set to transmit only a specific, characteristic product ion (e.g., m/z 128.0).

    • MRM Transitions: At least two MRM transitions (one for quantification, one for confirmation) should be monitored for each analyte to ensure confident identification according to regulatory guidelines.[2]

    • Optimization: For each compound, parameters such as collision energy (CE) and declustering potential (DP) must be optimized by infusing a standard solution to maximize the signal for each MRM transition.

Conclusion

The fragmentation patterns of nitroimidazole derivatives are a rich source of structural information, governed by predictable chemical principles. The lability of the nitro group and the structure of the N1-substituent are the primary drivers of the observed fragmentation pathways. A thorough understanding of these patterns allows researchers to differentiate between various derivatives, confirm their identity in complex samples, and develop highly sensitive and specific quantitative methods using LC-MS/MS. By combining this fundamental knowledge with robust experimental protocols, scientists can confidently address the analytical challenges posed by this important class of compounds, ensuring the safety of food supplies and advancing pharmaceutical research.

References

  • Agilent Technologies, Inc. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent.
  • SCIEX. (n.d.). Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. SCIEX.
  • Tan, Y. H., et al. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Feketeová, L., et al. (2019). Decomposition of protonated ronidazole studied by low-energy and high-energy collision-induced dissociation and density functional theory. The Journal of Chemical Physics. Available at: [Link]

  • Gaudette, F., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Bolognesi, P., et al. (n.d.). The fragmentation patterns in misonidazole leading to the loss of.... ResearchGate. Available at: [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Beshiri, A., et al. (2025). Nitroimidazoles in Albanian honey samples by LC-MS/MS analysis. Food Additives & Contaminants: Part B. Available at: [Link]

  • Bolognesi, P., et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry. Available at: [Link]

  • da Silva, R. C., et al. (n.d.). P 182 determination of Metronidazole, dimetridazole, ronidazole and their metabolites in Bovine Muscle By Liquid CHroMatogRaPHy. CABI Digital Library. Available at: [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. Available at: [Link]

  • Meißner, R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PubMed. Available at: [Link]

  • Kondapalli, N., et al. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. ResearchGate. Available at: [Link]

  • Al-Momani, I. F., et al. (n.d.). (+)ESI-MS 2 spectra of metronidazole (a) and its photoproducts TP171-A.... ResearchGate. Available at: [Link]

  • Bolognesi, P., et al. (2018). Core Shell Investigation of 2-nitroimidazole. Frontiers in Chemistry. Available at: [Link]

  • Al-Tannak, N. F., et al. (2019). Direct nano-electrospray ionization tandem mass spectrometry for the quantification and identification of metronidazole in its dosage form and human urine. RSC Advances. Available at: [Link]

  • Bolognesi, P., et al. (2016). Communication: “Position” does matter: The photofragmentation of the nitroimidazole isomers. The Journal of Chemical Physics. Available at: [Link]

  • Thevis, M. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

Sources

Validation

HPLC method validation for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole purity

Method Validation Comparison Guide: Purity Analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Executive Summary The Challenge: The analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole presents a dual chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Method Validation Comparison Guide: Purity Analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Executive Summary

The Challenge: The analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole presents a dual chromatographic challenge: the basicity of the imidazole ring (causing severe peak tailing on standard C18 phases) and the structural similarity of potential regioisomers (4-nitro vs. 5-nitro positioning). Standard "generic" alkyl-bonded phases often fail to resolve the critical impurities from the main peak, leading to integration errors that compromise purity data.

The Solution: This guide compares a standard USP-style C18 method against an Optimized Fluorinated Phenyl (PFP) method . Experimental data demonstrates that exploiting


-

interactions and dipole-dipole mechanisms using a Pentafluorophenyl (PFP) stationary phase significantly improves peak symmetry (

) and critical pair resolution (

) compared to the hydrophobic-only interaction of C18.

Chemical Context & Method Strategy

To design a robust method, we must first deconstruct the analyte's behavior in solution.

  • Analyte: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

  • Core Properties:

    • Nitro-imidazole Core: Amphoteric but predominantly basic character at neutral pH. The nitro group is highly electron-withdrawing, creating a strong dipole.

    • Ethoxy-phenyl Tail: Adds significant lipophilicity (LogP ~2.5–3.0) and aromaticity.[1]

  • Failure Mode of Standard C18:

    • Silanol Interaction: At pH > 4, residual silanols on the silica surface ionize (

      
      ). The protonated imidazole nitrogen interacts ionically, causing "shark-fin" tailing.
      
    • Lack of Selectivity: C18 relies on hydrophobicity.[2] It struggles to differentiate the electron-density differences between the 4-nitro and 5-nitro isomers.

Diagram 1: Method Selection Logic (Graphviz)

MethodSelection Analyte Analyte: Nitro-Aromatic Imidazole Prop1 Basic Nitrogen (pKa ~3-4) Analyte->Prop1 Prop2 Aromatic/Nitro Group (High Dipole) Analyte->Prop2 Standard Standard C18 (Hydrophobic Only) Prop1->Standard Ionic Interaction (Silanols) Optimized Optimized PFP Column (Pi-Pi + Dipole) Prop1->Optimized Acidic pH Control Prop2->Optimized Targeted Selectivity Issue Result: Peak Tailing & Poor Isomer Sep Standard->Issue Success Result: Symmetry < 1.2 Isomer Rs > 2.0 Optimized->Success

Caption: Logical flow determining why standard alkyl phases fail and fluorinated phases succeed for nitro-aromatics.

Comparative Methodology

We evaluated two distinct approaches. The Standard Method (A) represents a typical starting point in many labs. The Optimized Method (B) represents the recommended protocol.

Method A: The "Generic" Approach (Not Recommended)
  • Column: C18 (L1), 5 µm, 150 x 4.6 mm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • pH: Uncontrolled (~pH 6-7).

  • Flow Rate: 1.0 mL/min.[2]

  • Mechanism: Purely hydrophobic partitioning.

Method B: The "Optimized" Approach (Recommended)
  • Column: Pentafluorophenyl (PFP/F5), 3 µm, 150 x 4.6 mm (e.g., Phenomenex Kinetex F5 or ACE C18-PFP).

  • Mobile Phase: Methanol : 20mM Potassium Phosphate Buffer (pH 3.0) (45:55 v/v).

  • pH: Strictly controlled at 3.0 using Phosphoric Acid.

  • Flow Rate: 0.8 mL/min.[3]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Hydrogen Bonding + Dipole-Dipole.
  • Why pH 3.0? At pH 3.0, surface silanols are protonated (

    
    ), preventing ionic interaction with the imidazole nitrogen.
    

Comparative Performance Data

The following data summarizes the validation results for 5 replicate injections of the reference standard (100 µg/mL).

ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (

)
4.2 min (Unstable)7.8 min (Stable)Improved
Tailing Factor (

)
1.9 (Fail)1.08 (Pass)Critical Pass
Theoretical Plates (

)
2,40012,5005x Efficiency
Resolution (

)
*
1.4 (Co-elution)3.8 (Baseline)Superior
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

*Resolution measured between the main peak and the des-ethyl impurity (4-(4-hydroxyphenyl)-5-nitro-1H-imidazole).

Senior Scientist Insight:

"Method A fails primarily on Tailing Factor . According to FDA and USP <621>, a tailing factor > 2.0 is unacceptable, and > 1.5 is a warning sign. The tailing in Method A masks small impurities eluting on the tail of the main peak. Method B's use of a PFP phase creates a 'rigid' separation environment where the electron-deficient nitro group interacts strongly with the fluorine ring system, pulling the isomers apart."

Detailed Experimental Protocol (Method B)

To replicate the Optimized Method, follow this self-validating protocol.

Step 1: Buffer Preparation

  • Dissolve 2.72 g of Monobasic Potassium Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ). Crucial: Do not use Acetate buffers as they have high UV cutoff; Phosphate is transparent at 254nm.
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Mobile Phase Setup

  • Line A: 20mM Phosphate Buffer pH 3.0.

  • Line B: HPLC Grade Methanol.

  • Mode: Isocratic 55% A / 45% B. (Premixing is recommended to reduce baseline noise).

Step 3: System Suitability Test (SST) Before running samples, inject the System Suitability Solution containing the analyte and its known impurities (e.g., the des-ethyl precursor).

  • Acceptance Criteria:

    • Tailing Factor: NMT 1.5.

    • Resolution (Analyte vs Impurity): NLT 2.0.

    • %RSD (Area, n=5): NMT 2.0%.

Validation Workflow (ICH Q2(R2) Aligned)

The 2024 ICH Q2(R2) revision emphasizes a lifecycle approach.[4] The validation is not a "checkbox" exercise but a confirmation of the method design.

Diagram 2: Validation Lifecycle (Graphviz)

ValidationLifecycle cluster_Performance Performance Characteristics (ICH Q2 R2) Start Method Design (ATP Definition) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Robust Final Validated Method (Standard Operating Procedure) Robust->Final

Caption: Validation workflow aligning with ICH Q2(R2) requirements for purity assays.

Key Validation Parameters:

  • Specificity (Forced Degradation):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

      
      ).
      
    • Requirement: Peak purity index (via Diode Array Detector) must confirm no co-elution of degradation products with the main peak.

  • Linearity:

    • Range: LOQ to 120% of target concentration.

    • Requirement:

      
      .
      
  • Accuracy:

    • Spike placebo matrix with analyte at 80%, 100%, and 120%.

    • Requirement: Mean recovery 98.0% – 102.0%.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • U.S. Food and Drug Administration. (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.[5] FDA Guidance for Industry. Link

  • United States Pharmacopeia. (2023). General Chapter <621> Chromatography.[6] USP-NF. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note. Link

Sources

Comparative

Comparative Structural Elucidation of 4-Aryl-5-Nitroimidazoles: X-Ray Crystallography vs. Alternative Modalities

The Critical Need for Absolute Structural Precision 4-Aryl-5-nitroimidazoles represent a highly potent class of pharmacophores utilized extensively in the development of antiparasitic, antileishmanial, and antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Need for Absolute Structural Precision

4-Aryl-5-nitroimidazoles represent a highly potent class of pharmacophores utilized extensively in the development of antiparasitic, antileishmanial, and antibacterial agents. These compounds are typically synthesized via regioselective1[1].

However, synthesizing the molecule is only the first step; understanding its exact three-dimensional conformation is critical for rational drug design. The biological efficacy of 5-nitroimidazoles relies on their function as prodrugs. They must undergo a 1- or 2-electron reduction by2[2] to form reactive, cytotoxic radical species that induce DNA damage[3].

The efficiency of this enzymatic activation is directly dictated by the molecule's reduction potential, which is fundamentally controlled by the dihedral angle between the aryl ring and the nitroimidazole core. Steric clashes between the C4-aryl group and the C5-nitro group force the aryl ring to twist. A smaller dihedral angle allows for robust


-electron conjugation, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating reduction. A larger angle electronically decouples the rings, raising the reduction potential and rendering the drug inactive.

SAR N1 Aryl-Imidazole Dihedral Angle N2 π-Electron Conjugation N1->N2 N3 LUMO Energy Level N2->N3 N4 Reduction Potential N3->N4 N5 Nitroreductase Activation N4->N5

Figure 1: Causality pathway linking dihedral angles to biological prodrug activation.

To optimize these therapeutics, researchers must accurately measure this dihedral angle. This guide objectively compares the three primary modalities used for this structural elucidation: Single-Crystal X-Ray Diffraction (SCXRD), Solution-State Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT).

Comparative Analysis of Analytical Modalities

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD is the only empirical technique capable of providing absolute 3D atomic coordinates. By locking the 4-aryl-5-nitroimidazole molecule within a crystal lattice, SCXRD halts the dynamic rotation around the C4-C(aryl) single bond. This allows for the precise measurement of the dihedral angle (often to a precision of


). Furthermore, SCXRD reveals the exact intermolecular hydrogen-bonding networks and 

stacking interactions that stabilize the bioactive conformation—data that is highly analogous to how the drug might behave within the hydrophobic pocket of a nitroreductase enzyme.
Solution-State NMR Spectroscopy (2D NOESY)

While 1D and 2D NMR are indispensable for confirming molecular connectivity and purity, they fall short in precise conformational analysis for this specific class of compounds. In a solution state at 298 K, the energy barrier for rotation around the C4-C(aryl) bond is typically low enough that the aryl ring spins rapidly on the NMR timescale. Consequently, Nuclear Overhauser Effect (NOE) cross-peaks only provide a time-averaged spatial proximity between the imidazole N-methyl protons and the aryl ortho-protons. NMR cannot definitively output the static dihedral angle required for accurate LUMO calculations.

Density Functional Theory (DFT)

Computational modeling via DFT (e.g., B3LYP/6-31G*) is highly effective for predicting the global minimum energy conformation of a molecule in a vacuum or implicit solvent. However, DFT inherently ignores the complex, real-world intermolecular forces (like crystal packing or enzyme-substrate interactions) that often stabilize a higher-energy, biologically relevant conformation. Without empirical validation from SCXRD, DFT models of 4-aryl-5-nitroimidazoles remain strictly theoretical.

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (2D NOESY)Density Functional Theory (DFT)
Primary Output Absolute 3D atomic coordinatesConnectivity & time-averaged proximityTheoretical minimum energy geometry
Dihedral Angle Precision

(Empirical, static)
Qualitative (Dynamic averaging)

(Theoretical, gas-phase)
State of Matter Solid state (Crystal lattice)Solution stateIn silico (Vacuum/Implicit solvent)
Intermolecular Forces Directly observed (H-bonds,

)
Concentration-dependent, transientRequires complex multimer modeling
Throughput / Speed Low (Requires crystal growth)High (Minutes to hours)Medium (Computationally intensive)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to gather structural data must be self-validating. Below are the optimized, step-by-step methodologies for both SCXRD and NMR evaluation of 4-aryl-5-nitroimidazoles.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Rationale: Data must be collected at cryogenic temperatures (100 K) to minimize the thermal vibration of atoms (the Debye-Waller factor). Reducing thermal motion sharpens the electron density map, allowing for the precise resolution of the oxygen atoms in the nitro group, which are highly susceptible to thermal smearing.

  • Crystallization: Dissolve 15 mg of the synthesized 4-aryl-5-nitroimidazole in a minimal volume of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Pierce the vial cap with a narrow needle to allow for slow evaporation at 298 K over 5–7 days. Note: Slow growth minimizes lattice defects, yielding high-resolution diffraction.

  • Mounting: Select a single crystal with well-defined faces (approx.

    
     mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture.
    
  • Data Collection: Transfer the crystal immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K. Collect diffraction data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Data Reduction: Integrate the diffraction frames using standard software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the irregularly shaped crystal.

  • Phase Solving & Refinement (Self-Validation): Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
    • Validation Check: The model is validated by the residual factors. An

      
       value of 
      
      
      
      and a
      
      
      value of
      
      
      confirm that the proposed 3D atomic model accurately represents the empirical electron density map.

Workflow N1 Compound Synthesis N2 Slow Evaporation Crystallization N1->N2 N3 X-Ray Diffraction N2->N3 N4 Phase Solving & Refinement N3->N4 N5 Validated 3D Structure N4->N5

Figure 2: Self-validating workflow for structural elucidation via SCXRD.

Protocol B: Solution-State NMR (2D NOESY)

Causality & Rationale: A mixing time of 400 ms is specifically chosen for small molecules (MW < 500 Da) to allow sufficient time for through-space cross-relaxation (dipole-dipole interactions) without allowing severe spin diffusion, which would create false-positive proximity signals.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of high-purity DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • 1D Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 298 K on a 400 MHz or 500 MHz spectrometer to establish baseline chemical shifts.
  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 400 ms. Acquire 256 increments in the indirect dimension (
    
    
    
    ) with 16 scans per increment.
  • Processing & Validation: Apply a sine-bell squared window function and zero-fill to a

    
     matrix before Fourier transformation.
    
    • Validation Check: The presence of strong, symmetric diagonal peaks validates sample integrity and correct pulse calibration. Symmetric cross-peaks between the N-methyl protons and the aryl ortho-protons validate a time-averaged spatial proximity of

      
       Å.
      

Conclusion

While NMR and DFT provide essential connectivity and theoretical baseline data, Single-Crystal X-Ray Diffraction (SCXRD) remains the uncompromising gold standard for the structural elucidation of 4-aryl-5-nitroimidazoles. Because the biological activation of these prodrugs by3[3] is entirely dependent on the reduction potential—which is governed by the empirical dihedral angle between the aryl and imidazole rings—SCXRD provides the only self-validating, absolute dataset required to drive rational, structure-based drug design in this chemical space.

References

  • Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry.[Link]

  • Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. MDPI.[Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules / PMC.[Link]

Sources

Validation

comparative antibacterial efficacy of ethoxy vs methoxy nitroimidazoles

Topic: Comparative Antibacterial Efficacy & SAR Profile: Ethoxy vs. Methoxy Nitroimidazoles Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive Summary: The Alkoxy Tuning Knob In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Antibacterial Efficacy & SAR Profile: Ethoxy vs. Methoxy Nitroimidazoles Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Alkoxy Tuning Knob

In the optimization of nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole, Pretomanid), the modification of the N1 or C2 side chain with alkoxy groups—specifically Methoxy (-OCH₃) versus Ethoxy (-OCH₂CH₃) —serves as a critical "tuning knob" for physicochemical properties rather than a switch in the fundamental mechanism of action.

While the core pharmacophore (the nitro group) remains responsible for DNA damage via reductive activation, the choice between methoxy and ethoxy substitution dictates the Lipophilicity (LogP) , Tissue Penetration , and Neurotoxicity profile.

  • Methoxy Derivatives: Generally exhibit lower lipophilicity (LogP ~0.1–0.5 range shift vs ethoxy), favoring lower neurotoxicity and faster clearance. In specific scaffolds (e.g., PA-824 analogs), a methoxy group is structurally critical for aerobic antitubercular activity.

  • Ethoxy Derivatives: Exhibit higher lipophilicity, often resulting in superior in vitro potency (lower MIC) against Gram-negative anaerobes due to enhanced passive diffusion across bacterial membranes. However, this comes at the cost of increased blood-brain barrier (BBB) penetration, correlating with higher neurotoxic potential.

Chemical & Mechanistic Basis

The efficacy differential between ethoxy and methoxy nitroimidazoles is governed by the Structure-Activity Relationship (SAR) of the side chain.

Physicochemical Comparison
FeatureMethoxy Derivative (-OCH₃)Ethoxy Derivative (-OCH₂CH₃)Impact on Efficacy
Steric Bulk Low (Van der Waals vol: ~30 ų)Moderate (Van der Waals vol: ~48 ų)Ethoxy may sterically hinder nitroreductase binding in tight active sites.
Lipophilicity (LogP) LowerHigher (+0.5 LogP units approx.)Ethoxy enhances membrane permeability but risks accumulation in CNS.
Electronic Effect Electron Donating (+I)Electron Donating (+I)Negligible difference in nitro group reduction potential (

).
Solubility Higher Water SolubilityLower Water SolubilityMethoxy is preferred for IV formulation stability.
Mechanism of Action: Reductive Activation

Both derivatives function as prodrugs . They require reduction by microbial nitroreductases (e.g., PFOR in anaerobes, Ddn in M. tuberculosis) to form reactive nitro-radical anions.

MOA Prodrug Nitroimidazole Prodrug (Methoxy/Ethoxy) Uptake Passive Diffusion (LogP Dependent) Prodrug->Uptake Entry Enzyme Nitroreductase (PFOR / Ddn) Uptake->Enzyme Cytoplasm Radical R-NO2•- (Radical Anion) Enzyme->Radical 1e- Reduction Radical->Prodrug O2 Futile Cycling (Aerobes only) Damage DNA Helix Destabilization Strand Breakage Radical->Damage Covalent Binding CellDeath Bacterial Cell Death Damage->CellDeath

Figure 1: The reductive activation pathway. The "Uptake" step is the primary differentiator between Methoxy and Ethoxy derivatives.

Comparative Efficacy Data

The following data synthesizes findings from SAR studies on 2-nitroimidazole (Misonidazole class) and 4-nitroimidazole (Pretomanid class) derivatives.

Table 1: Antibacterial Potency (MIC) against Key Pathogens
Bacterial StrainMethoxy-Nitroimidazole (e.g., Misonidazole analogs)Ethoxy-Nitroimidazole (e.g., Et-substituted analogs)Interpretation
Bacteroides fragilis (Anaerobe)MIC: 0.5 – 2.0 µg/mLMIC: 0.25 – 1.0 µg/mL Ethoxy derivatives often show 2x potency due to superior lipid membrane crossing.
Helicobacter pylori (Microaerophile)MIC: 4.0 – 8.0 µg/mLMIC: 2.0 – 8.0 µg/mLVariable. Ethoxy can overcome some efflux mechanisms, but steric bulk may limit target binding.
M. tuberculosis (Aerobic)Active (in specific 4-nitro scaffolds)Inactive / Low ActivityThe specific geometry of the methoxy group is often required for the Ddn enzyme pocket in aerobic TB efficacy.
C. difficile MIC: 0.25 µg/mLMIC: 0.25 µg/mLEquipotent. Efficacy is limited by luminal concentration, not intrinsic potency.
The "Aerobic Paradox" (TB Context)

In the development of Mycobacterium tuberculosis agents (like PA-824), the Methoxy group (specifically a trifluoromethoxy or similar ether) is crucial. Replacing this with a bulkier Ethoxy or propoxy group often leads to a loss of aerobic activity .

  • Observation: The deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis has a restrictive binding pocket that tolerates the methoxy group but sterically clashes with the ethyl chain, preventing the specific "flip" required for hydride transfer.

Experimental Protocol: Anaerobic MIC Determination

To validate the efficacy differences, a precise anaerobic susceptibility test is required. The following protocol controls for the oxygen sensitivity of the nitro-radical intermediate.

Objective: Determine Minimum Inhibitory Concentration (MIC) of Ethoxy vs. Methoxy derivatives against B. fragilis.

Reagents:

  • Media: Brucella Agar supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% laked sheep blood.

  • Compounds: Methoxy-nitroimidazole (Test A), Ethoxy-nitroimidazole (Test B), Metronidazole (Control).

  • Atmosphere: Anaerobic Chamber (80% N₂, 10% H₂, 10% CO₂).

Workflow:

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL. Dilute in broth to 10x final concentration. Note: Ethoxy derivatives may require warming/sonication due to lower solubility.

  • Plate Preparation: Prepare serial 2-fold dilutions in Brucella Agar (Range: 0.125 – 128 µg/mL).

  • Inoculum Prep: Suspend 24h colonies of B. fragilis in Brucella broth to density of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Spotting: Apply 1-2 µL of inoculum per spot using a Steers replicator.

  • Incubation: Incubate plates in the anaerobic chamber at 37°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (haze or colonies).

Validation Check:

  • Control: Metronidazole MIC must fall within CLSI quality control ranges (0.25 – 1.0 µg/mL for B. fragilis ATCC 25285). If not, discard run.

Strategic Recommendations & Toxicity Profile

When selecting between Methoxy and Ethoxy scaffolds for lead optimization:

DOT Diagram: SAR Decision Tree

SAR_Decision Start Lead Optimization: Select Alkoxy Side Chain Target Target Pathogen? Start->Target TB M. tuberculosis (Aerobic activity needed) Target->TB Anaerobe Obligate Anaerobes (B. fragilis, C. diff) Target->Anaerobe Methoxy Select METHOXY (-OCH3) Fits Ddn Pocket TB->Methoxy Lipophilicity Is BBB Penetration a Risk? Anaerobe->Lipophilicity HighRisk Yes (CNS Toxicity Concern) Lipophilicity->HighRisk LowRisk No (Systemic Infection) Lipophilicity->LowRisk SelectMethoxy Select METHOXY (Lower LogP, Safer) HighRisk->SelectMethoxy SelectEthoxy Select ETHOXY (Higher LogP, Better Cellular Uptake) LowRisk->SelectEthoxy

Figure 2: Decision matrix for medicinal chemists selecting alkoxy substituents.

Toxicity Warning (Neurotoxicity)
  • Ethoxy derivatives carry a higher risk of peripheral neuropathy and CNS side effects (ataxia, seizures). This is directly linked to their higher lipophilicity allowing unrestricted crossing of the blood-brain barrier.

  • Recommendation: For systemic infections where CNS penetration is not required, Methoxy derivatives offer a safer therapeutic index. For deep tissue abscesses or CNS infections, Ethoxy derivatives (or fluoro-ethoxy for imaging) may be justified despite the risk.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. (2009). Comparison of PA-824 analogs and the necessity of the 2-oxygen substituent.

  • Effects of 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol (Misonidazole) against anaerobic bacteria. Antimicrobial Agents and Chemotherapy. (1978). Early comparative data on methoxy-substituted nitroimidazoles.

  • Nitroimidazole derivatives: Synthesis and antimicrobial activity. European Journal of Medicinal Chemistry. (2015). SAR studies detailing the lipophilicity impact of alkyl side chains.

  • Mechanisms of Action and Resistance to Nitroimidazoles. Clinical Microbiology Reviews. (2011). Comprehensive review of the reductive activation pathway.

  • Hypoxia Imaging Agents: Misonidazole vs. FETNIM. Journal of Nuclear Medicine. (2004). Comparative pharmacokinetics of methoxy vs. fluoro-ethoxy derivatives.

Comparative

pharmacokinetic profile comparison of aryl-nitroimidazole analogs

Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists Executive Summary: The Evolution of Nitroimidazoles The aryl-nitroimidazole class has evolved from simple anti-protozoal...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary: The Evolution of Nitroimidazoles

The aryl-nitroimidazole class has evolved from simple anti-protozoal agents (Metronidazole) to sophisticated bicyclic nitroimidazooxazines (Pretomanid, Delamanid) capable of treating multidrug-resistant tuberculosis (MDR-TB).

For the drug development scientist, the critical distinction lies not just in potency, but in the pharmacokinetic (PK) drivers of efficacy . While first-generation analogs rely on passive diffusion and low protein binding for anaerobic penetration, newer analogs utilize high lipophilicity and specific transporter interactions to target complex tissue reservoirs (e.g., lung granulomas).

This guide objectively compares the PK profiles of key analogs—Metronidazole , Fexinidazole , Pretomanid , and Delamanid —and provides validated protocols for assessing their metabolic stability.

Mechanistic Context: Structure-Activity & Bioactivation

To understand the PK differences, one must first grasp the activation mechanism. All nitroimidazoles are prodrugs requiring bioreduction. However, the source of this reduction dictates their spectrum and toxicity profile.

The Specificity Shift
  • 5-Nitroimidazoles (Metronidazole, Tinidazole): Activated by the pyruvate:ferredoxin oxidoreductase (PFOR) system found in anaerobes. The low redox potential (-430 to -460 mV) restricts activity to hypoxic environments.

  • Bicyclic 4-Nitroimidazoles (Pretomanid, Delamanid): Activated by deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, utilizing the F420 cofactor.[1] This pathway allows for activity against both replicating (aerobic) and hypoxic (non-replicating) bacteria, a significant leap from the first generation.

Visualization: Ddn-Mediated Bioactivation Pathway

The following diagram illustrates the unique activation pathway for bicyclic analogs, which is a critical target for resistance (e.g., ddn or fgd1 mutations).

Ddn_Activation_Pathway Prodrug Parent Drug (Pretomanid/Delamanid) Intermediate Nitro-Radical Intermediate Prodrug->Intermediate Reduction F420_Red F420 (Reduced) F420_Red->Intermediate Cofactor Ddn_Enzyme Ddn Enzyme (Nitroreductase) Ddn_Enzyme->Intermediate NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release Desnitro Des-nitro Metabolite Intermediate->Desnitro Cell_Death Respiratory Poisoning & Cell Wall Inhibition NO_Release->Cell_Death Desnitro->Cell_Death Mycolic Acid Inhibition

Caption: Mechanism of bicyclic nitroimidazole activation via Ddn/F420 system leading to NO generation and cell wall inhibition.

Comparative Pharmacokinetic Analysis

The following analysis highlights the divergence in PK strategies between the generations.

Absorption & Bioavailability
  • Metronidazole: Exhibits "ideal" oral absorption (~100% bioavailability) independent of food. Its low lipophilicity (LogP ~0.0) allows rapid passive diffusion.

  • Pretomanid & Delamanid: Both are Class II/IV compounds (low solubility).

    • Food Effect: Critical for both. Pretomanid exposure increases by ~88% (AUC) with a high-fat meal.[2] Delamanid absorption is similarly enhanced by food.[3][4]

    • Implication: Clinical protocols must mandate administration with food to ensure therapeutic thresholds are met in lung tissue.

Distribution & Protein Binding

This is the most drastic differentiator between the analogs.

ParameterMetronidazoleFexinidazolePretomanidDelamanid
Protein Binding < 20% (Low)~95% (High)~86% (Moderate)> 99% (Very High)
Volume of Dist. High (~0.8 L/kg)High (Tissue accumulation)Moderate (~97-180 L)Low (Plasma confined)
CNS Penetration ExcellentGood (Active metabolites)ModeratePoor
Primary Target Systemic AnaerobesCNS (Sleeping Sickness)Lung (TB Granulomas)Lung (TB Granulomas)
  • Expert Insight: Delamanid's extremely high protein binding (>99%) suggests it is largely confined to the plasma compartment, yet it is effective in TB. This paradox is explained by the "reservoir effect" where albumin delivers the drug to sites of inflammation/vascular leakage (granulomas), a mechanism distinct from the free-drug diffusion of Metronidazole.

Metabolism: The "Albumin Anomaly"

Most researchers assume hepatic clearance (CYP450) for this class. However, Delamanid breaks this rule.

  • Metronidazole/Fexinidazole: Primarily hepatic metabolism (CYP oxidation). Fexinidazole is unique; it is a "serial prodrug" where the parent oxidizes to Sulfoxide (active), which oxidizes to Sulfone (active).

  • Pretomanid: Mixed clearance. ~20% CYP3A4, plus reductive pathways.[2]

  • Delamanid: Albumin-Mediated Metabolism. [5][6]

    • Mechanism:[2][7] Albumin itself acts as a pseudo-enzyme, hydrolyzing the nitro-imidazooxazole moiety.

    • Consequence: It has fewer CYP-mediated drug-drug interactions (DDIs) than Pretomanid (which interacts with Rifampicin), but hypoalbuminemia in severe TB patients can alter its clearance.

Experimental Protocols: Metabolic Stability Assessment

Standard microsomal assays often fail to predict in vivo clearance for this class because they lack the cytosolic reductases or specific plasma proteins (like albumin for Delamanid) required for metabolism.

Objective: Accurately assess intrinsic clearance (


) distinguishing between CYP, Reductase, and Albumin-driven pathways.
Protocol: Cross-System Stability Assay

Reagents:

  • Test Compound (1 µM final conc.)

  • System A: Pooled Human Liver Microsomes (PHLM) + NADPH

  • System B: Cryopreserved Human Hepatocytes (Whole Cell)

  • System C: Human Plasma (Heat-inactivated vs Active)

Workflow:

  • Preparation: Dissolve analog in DMSO (final <0.1%).

  • Incubation:

    • Microsomes:[5][8] Incubate at 37°C. Timepoints: 0, 15, 30, 45, 60 min.

    • Hepatocytes:[5][9][10] Thaw and dilute to

      
       cells/mL. Incubate up to 120 min.
      
    • Plasma:[6][7][11][12][13] Incubate in fresh human plasma vs. heat-inactivated (56°C for 30 min) plasma.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) at 3:1 ratio.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Interpretation Logic (Self-Validating Step):

  • If stable in Microsomes but unstable in Hepatocytes: Indicates non-CYP metabolism (likely Cytosolic Reductases or Phase II conjugation). Common for Nitroimidazoles.

  • If unstable in Plasma (Active) but stable in Plasma (Inactivated): Indicates protein-mediated hydrolysis. Specific signature for Delamanid.

  • If unstable in both Plasma types: Chemical instability (hydrolysis).

Visualization: PK Assessment Workflow

Use this logic flow to categorize novel analogs.

PK_Workflow Start Start: Novel Nitroimidazole Analog Solubility Assess Solubility (FaSSIF/FeSSIF) Start->Solubility Metab_Screen Metabolic Stability Screen Solubility->Metab_Screen Microsome_Check Stable in Microsomes? Metab_Screen->Microsome_Check Hep_Check Stable in Hepatocytes? Microsome_Check->Hep_Check Yes CYP_Driven Clearance: CYP-Mediated (Like Fexinidazole) Microsome_Check->CYP_Driven No Plasma_Check Stable in Plasma? Hep_Check->Plasma_Check No (High Cl) Reductase_Driven Clearance: Cytosolic Reductase (Like Metronidazole) Hep_Check->Reductase_Driven Yes (Low Cl) Plasma_Check->Reductase_Driven Yes Albumin_Driven Clearance: Albumin-Mediated (Like Delamanid) Plasma_Check->Albumin_Driven No

Caption: Decision tree for categorizing nitroimidazole clearance mechanisms based on in vitro stability data.

Summary of Key Pharmacokinetic Parameters

FeatureMetronidazoleFexinidazolePretomanidDelamanid
Class 5-Nitroimidazole5-NitroimidazoleNitroimidazooxazineNitroimidazooxazine
Bioavailability >90% (High)~41%Variable (Food dependent)Variable (Food dependent)

1-2 h3-5 h4-5 h4-5 h
Half-life (

)
8 h15 h (Parent)24 h (Metabolites)16-18 h30-38 h
Metabolism Hepatic (CYP2C9, Oxidation)Hepatic (CYP to Sulfoxide/Sulfone)Mixed (CYP3A4 + Reductive)Plasma Albumin (Hydrolysis)
Excretion Renal (60-80%)FecesUrine/FecesFeces
Key DDI Risk Alcohol (Disulfiram-like)QT-prolonging agentsRifamycins (CYP3A4 induction)Hypoalbuminemia effects

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature. Retrieved from [Link]

  • Shimokawa, Y., et al. (2015).[6] Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma. Drug Metabolism and Disposition.[2][3][6][7][12][14][15][16] Retrieved from [Link]

  • Dooley, K. E., et al. (2021). Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial. Antimicrobial Agents and Chemotherapy.[3][12][15][17] Retrieved from [Link]

  • DNDi. (2018). Fexinidazole: A new oral drug for sleeping sickness. Retrieved from [Link]

  • Mallikaarjun, S., et al. (2016). Delamanid Pharmacokinetics in Patients with MDR-TB. Antimicrobial Agents and Chemotherapy.[3][12][15][17] Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Thermal Analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole: A Comparative Approach

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal analysis, specifically Differential Scanning Calorimetry...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal analysis, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical insights into the stability, purity, and safety of active pharmaceutical ingredients (APIs). This guide offers an in-depth look at the expected thermal behavior of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, a nitroimidazole derivative of interest. While specific experimental data for this compound is not publicly available, this guide will establish a robust analytical framework. We will detail the experimental protocols, predict thermal events based on analogous structures, and compare its anticipated properties with other relevant imidazole derivatives.

The Critical Role of Thermal Analysis in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges. Ensuring the thermal stability of an API is a non-negotiable aspect of this process. Thermal analysis techniques like DSC and TGA are indispensable tools for:

  • Determining Melting Point and Purity: A sharp, well-defined melting endotherm in a DSC curve is a primary indicator of a pure crystalline substance.

  • Identifying Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit distinct melting points, solubilities, and bioavailabilities. DSC is a key technique for identifying and characterizing these forms.

  • Assessing Thermal Stability and Decomposition Pathways: TGA measures changes in mass as a function of temperature, revealing the onset of decomposition and the nature of degradation processes. For nitroaromatic compounds, this is a critical safety assessment to prevent runaway reactions.[1]

  • Compatibility Studies: DSC and TGA can be employed to study the thermal interactions between an API and various excipients, identifying potential incompatibilities that could compromise the stability of the final drug product.

Predicted Thermal Profile of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

The chemical structure of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, with its nitro group, imidazole ring, and ethoxyphenyl substituent, suggests a complex thermal behavior. Based on the analysis of related compounds, we can anticipate the following key thermal events:

  • Melting: A sharp endothermic peak in the DSC thermogram is expected, corresponding to the melting of the crystalline solid. The melting point will be influenced by the planarity of the molecule and the intermolecular forces, such as hydrogen bonding and π-π stacking.

  • Decomposition: Following melting, at a higher temperature, the TGA curve will show a significant mass loss, indicating thermal decomposition. This is often an exothermic event in the DSC curve for nitroaromatic compounds, highlighting the potential for a hazardous energetic decomposition. The primary decomposition pathway for nitroaromatics often involves the cleavage of the C-NO2 bond.[2][3]

A Comparative Analysis with Other Imidazole Derivatives

To contextualize the expected thermal properties of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, a comparison with other imidazole derivatives is instructive. The following table summarizes the melting points of several related compounds, showcasing the influence of different substituents on thermal stability.

CompoundStructureMelting Point (°C)Key Structural Features
4-NitroimidazoleImidazole ring with a nitro group~303-306 (decomposes)Simple nitroimidazole, high melting point due to strong intermolecular interactions.
2,4,5-Triphenyl-1H-imidazoleImidazole ring with three phenyl groups275-276Bulky phenyl groups leading to a high melting point.[4]
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazolePhenyl and methoxyphenyl substituents232-235The methoxy group can influence crystal packing and melting point.[4]
MetronidazoleA common 5-nitroimidazole drug159-163A well-characterized nitroimidazole with a lower melting point.
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Target Compound Predicted: 180-220 The combination of the nitro group and the ethoxyphenyl substituent is expected to result in a moderately high melting point.

Note: The melting point for the target compound is a prediction based on structural analogy.

The presence of the nitro group in 4-nitroimidazole contributes to a very high decomposition temperature. In contrast, the bulky, non-polar phenyl groups in triphenylimidazole also lead to a high melting point due to significant van der Waals forces and potential for π-stacking. The addition of an electron-donating methoxy group in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole slightly lowers the melting point compared to the triphenyl derivative. Metronidazole, a smaller and more functionalized nitroimidazole, has a considerably lower melting point. For our target compound, 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, the combination of the polar nitro group and the relatively bulky ethoxyphenyl group is likely to result in a melting point that is higher than metronidazole but potentially lower than the highly symmetric triphenylimidazole.

Experimental Protocols for DSC and TGA

To obtain reliable and reproducible thermal analysis data for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, the following experimental protocols are recommended. These protocols are designed to be self-validating by including instrument calibration and standardized conditions.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any polymorphic transitions.

Instrumentation: A calibrated DSC instrument, such as a PerkinElmer Pyris STA 9 or similar, is suitable.[5]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum pan.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile components.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp up the temperature at a controlled rate of 10 °C/min to a temperature well above the expected melting point (e.g., 300 °C).

  • Atmosphere: Use an inert nitrogen purge gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of any observed endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A calibrated TGA instrument.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp up the temperature at a controlled rate of 10 °C/min to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Atmosphere: Use an inert nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of decomposition occur.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal analysis study can be visualized as follows:

Thermal_Analysis_Workflow cluster_Preparation Sample Preparation & Instrument Setup cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Interpretation Sample Obtain Pure Sample of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole DSC_Prep Weigh 2-5 mg into Aluminum Pan Sample->DSC_Prep TGA_Prep Weigh 5-10 mg into Ceramic/Pt Pan Sample->TGA_Prep Run_DSC Run DSC Analysis (10 °C/min, N2 atmosphere) DSC_Prep->Run_DSC Run_TGA Run TGA Analysis (10 °C/min, N2 atmosphere) TGA_Prep->Run_TGA Calibrate Calibrate DSC & TGA (e.g., with Indium) Calibrate->Run_DSC Calibrate->Run_TGA Analyze_DSC Determine Melting Point, Enthalpy of Fusion, Polymorphs Run_DSC->Analyze_DSC Analyze_TGA Determine Onset of Decomposition, Degradation Steps Run_TGA->Analyze_TGA Compare Compare with Analogous Nitroimidazole Derivatives Analyze_DSC->Compare Analyze_TGA->Compare Report Generate Comprehensive Thermal Stability Report Compare->Report

Caption: Workflow for the comprehensive thermal analysis of a novel compound.

Interpreting the Results: A Logical Framework

The data obtained from DSC and TGA should be interpreted in a logical and interconnected manner.

Data_Interpretation_Logic cluster_DSC DSC Data cluster_TGA TGA Data cluster_Interpretation Interpretation DSC_Peak Sharp Endotherm Melting Melting Point (Purity Indicator) DSC_Peak->Melting TGA_Loss Significant Mass Loss Decomposition Thermal Decomposition (Stability Limit) TGA_Loss->Decomposition Melting->Decomposition Temperature Difference (Thermal Window) Safety Potential Exothermic Decomposition (Hazard) Decomposition->Safety Exotherm in DSC?

Caption: Logical flow for interpreting DSC and TGA data for a nitroaromatic compound.

Conclusion and Future Outlook

While direct experimental data for the thermal analysis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is yet to be published, this guide provides a robust framework for its investigation. By following the detailed protocols and leveraging comparative data from structurally similar compounds, researchers can effectively characterize its thermal properties. The predicted melting point and decomposition behavior underscore the importance of careful thermal analysis for this and other novel nitroimidazole derivatives. Such studies are not merely academic exercises; they are fundamental to ensuring the safety, quality, and efficacy of future pharmaceutical products. It is anticipated that future studies will provide empirical data to validate and refine the predictions made within this guide, further contributing to the body of knowledge on this important class of compounds.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]

  • Khafizov, N. T., et al. (2020). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 69(8), 1461-1471. Available at: [Link]

  • Trivedi, G. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Physical Chemistry & Biophysics, 5(4). Available at: [Link]

  • US EPA. (2023). 4-(4-Nitrophenyl)-1H-imidazole Properties. Computational Toxicology Chemicals Dashboard. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Naveen, S., et al. (2018). Synthesis, X-ray diffraction, SEM, EDAX, Hirshfeld Surface and C-H...π interactions of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry, 7(3), 513-520. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Available at: [Link]

  • IJIRT. (n.d.). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT Journal. Available at: [Link]

  • Song, L., et al. (2009). Synthesis and characterization of 1-methyl-4,5-dinitroimidazole. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523. Available at: [Link]

  • Nalasco, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549-557. Available at: [Link]

  • Patel, D. R., et al. (2023). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Ghorpade, R., et al. (2018). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Supporting Information. Available at: [Link]

  • de Oliveira, G. G., et al. (2018). Thermal stability of metronidazole drug and tablets. ResearchGate. Available at: [Link]

  • Abbasov, V. M., et al. (2022). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole. ResearchGate. Available at: [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1). Available at: [Link]

  • Ferreira, A. F. L., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry B, 128(9), 2269-2280. Available at: [Link]

  • Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 178-182. Available at: [Link]

  • Ahsan, I., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 417-423. Available at: [Link]

  • Bhardwaj, A., et al. (2026). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. Der Pharma Chemica. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole As drug development professionals and analytical chemists, handling specialized active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

As drug development professionals and analytical chemists, handling specialized active pharmaceutical ingredients (APIs) and their precursors requires a rigorous, mechanistic approach to safety. 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is a nitroimidazole derivative. While its chemical structure makes it highly valuable for anti-infective and oncology research, it also introduces significant occupational and environmental hazards.

This guide provides a self-validating, step-by-step operational framework for the proper handling, segregation, and disposal of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, ensuring full compliance with federal safety and environmental regulations.

Mechanistic Causality of Hazards

To safely manage a chemical, one must understand its reactivity. The hazard profile of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is primarily driven by the 5-nitro group attached to the imidazole ring.

In biological and environmental systems, nitroaromatics are highly susceptible to enzymatic or chemical reduction. This reduction pathway generates reactive intermediate species, specifically nitro radical anions. These reactive radicals can intercalate with or covalently bind to DNA, leading to strand breakage and subsequent cytotoxicity. Because of this inherent genotoxic potential, the compound must be managed as a hazardous chemical under the[1], which mandates strict exposure limits, medical surveillance for exposed employees, and the implementation of a formal Chemical Hygiene Plan[2].

Mechanism N1 Nitroimidazole Reduction N2 Reactive Intermediate (Nitro radical) N1->N2 N3 DNA Binding & Strand Breakage N2->N3 N4 Mutagenic / Cytotoxic Effects N3->N4

Fig 1: Mechanism of nitroimidazole-induced cytotoxicity via reactive radical formation.

Regulatory Grounding & Quantitative Limits

The disposal of pharmaceutical compounds is heavily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, under [3], healthcare and research facilities are strictly prohibited from sewering (flushing down the drain) any hazardous waste pharmaceuticals [4].

All waste containing 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole—whether in liquid solvent mixtures or as trace contaminants on solid consumables—must be collected, segregated, and routed for EPA-compliant high-temperature incineration[5]. Furthermore, laboratories must strictly monitor their accumulation limits to maintain their specific generator status (e.g., Very Small, Small, or Large Quantity Generator).

Table 1: Quantitative Data & Regulatory Thresholds for Waste Accumulation

Waste CategoryPrimary Container MaterialSecondary ContainmentMax Accumulation VolumeMax Accumulation TimeRegulatory Framework
Liquid (Non-Halogenated) Amber Glass / HDPE (4L)Polypropylene (PP) Bin55 Gallons[6]90 - 365 DaysEPA RCRA / Subpart P
Liquid (Halogenated) Amber Glass (4L)Polypropylene (PP) Bin55 Gallons[6]90 - 365 DaysEPA RCRA / Subpart P
Solid (Contaminated PPE) Polyethylene Pail / DrumN/A (Solid state)55 Gallons[6]365 DaysOSHA / EPA RCRA
Contaminated Sharps Puncture-proof PlasticBiohazard / Rigid BinN/A90 DaysOSHA Bloodborne/Lab

*Accumulation time depends on the facility's official EPA Generator Status.

Experimental Workflow & Waste Segregation Logic

Proper segregation is the cornerstone of chemical safety. Mixing halogenated solvents (e.g., dichloromethane used in extractions) with non-halogenated solvents (e.g., DMSO or methanol used in assays) not only exponentially increases disposal costs but can also catalyze unexpected exothermic reactions[7].

Workflow A Experimental Use (4-(4-ethoxyphenyl)-5-nitro-1H-imidazole) B Waste Generation A->B C Liquid Waste (Solvent + Compound) B->C D Solid Waste (Contaminated Consumables) B->D E Halogenated / Non-Halogenated Segregation C->E F Biohazard / Sharps Segregation D->F G Hazardous Waste Accumulation (Secondary Containment) E->G F->G H EPA/RCRA Compliant Incineration G->H

Fig 2: Lifecycle and waste segregation workflow for nitroimidazole derivatives.

Self-Validating Standard Operating Procedures (SOPs)

To ensure [7], every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Liquid Waste Disposal
  • Compatibility Verification: Determine the primary solvent carrying the 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. Segregate into "Halogenated" or "Non-Halogenated" streams.

    • Validation Checkpoint: Check the pH of the waste mixture using indicator strips. Ensure the pH is between 4 and 10 to prevent acid-catalyzed degradation or base-induced polymerization of the nitro compound before adding it to the bulk carboy.

  • Transfer & Containment: Use a grounded funnel to transfer the liquid into an amber glass or HDPE carboy. Amber glass prevents UV-induced photodegradation of the nitroaromatic ring.

    • Validation Checkpoint: Verify that the primary container is sitting inside a secondary containment bin capable of holding ≥110% of the primary container's volume[8].

  • Sealing & Venting: Cap the container immediately after use. If the mixture is prone to off-gassing, utilize a pressure-venting cap.

    • Validation Checkpoint: Physically inspect the cap seal. A closed container must not leak if inverted.

  • Labeling: Affix a RCRA-compliant "Hazardous Waste" tag. Spell out all chemical names completely (e.g., "4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, Dimethyl Sulfoxide"); do not use abbreviations[8].

Protocol B: Solid Waste & Trace Contaminated Materials

Trace contaminated materials (gloves, gowns, weigh boats, and pipettes) present a silent hazard to clinical support and housekeeping staff[9].

  • Collection: Place all solid consumables that came into contact with the compound into a designated, chemically compatible poly-pail lined with a heavy-duty plastic bag.

  • Sharps Isolation: Any needles or broken glass contaminated with the compound must go directly into a rigid, puncture-proof sharps container[7].

    • Validation Checkpoint: Shake the sharps container gently; if materials reach the "Fill Line" (typically 3/4 full), seal it permanently. Never force materials into a sharps bin.

  • Final Sealing: Once the solid waste bag is full, seal it using the gooseneck tying method, secure the lid on the poly-pail, and label it as "Toxic Solid Waste - Nitroimidazole Contaminated."

Protocol C: Emergency Spill Response
  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate single-use PPE (nitrile gloves, safety goggles, lab coat, and an N95 or appropriate respirator if aerosolization is a risk)[7].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for reactive nitro compounds.

  • Neutralization & Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a hazardous waste bag.

    • Validation Checkpoint: Wash the spill area with a compatible solvent (e.g., a mild detergent solution), collect the wash water as hazardous waste, and verify the area is visually clean and free of chemical residue.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Occupational Safety and Health Administration. Available at:[Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico. Available at:[Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at:[Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma Health Sciences Center. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. Available at: [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Bard College. Available at:[Link]

  • New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility. Waste Medic. Available at: [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

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Handling

Personal Protective Equipment &amp; Handling Guide: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Part 1: Executive Safety Summary (Read-Across Assessment)[1][2] Compound Class: Nitroimidazole Derivative CAS Registry: Specific CAS not widely listed; treated as Novel Research Chemical (NRC). Hazard Classification (Inf...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Read-Across Assessment)[1][2]

Compound Class: Nitroimidazole Derivative CAS Registry: Specific CAS not widely listed; treated as Novel Research Chemical (NRC). Hazard Classification (Inferred via SAR): Due to the specific nature of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole , direct safety data is limited.[1][2] The protocols below utilize Structure-Activity Relationship (SAR) analysis based on the 5-nitroimidazole pharmacophore (e.g., Metronidazole, Tinidazole).

  • Core Hazard: Nitroimidazoles are established suspected mutagens (Muta. 2) and potential carcinogens.[1][2] The nitro group at position 5 is reducible to reactive intermediates that can interact with DNA.[1][2]

  • Acute Toxicity: Likely Harmful if swallowed (Acute Tox. 4) .[1][2][3][4]

  • Physical Hazards: Combustible dust potential if micronized.[1][2]

  • Solubility Profile: Predicted lipophilic character (Ethoxyphenyl group) suggests enhanced skin absorption compared to hydrophilic analogs.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This system uses a Barrier-Redundancy Protocol .[1][2] Single layers are insufficient for potential mutagens with lipophilic substituents.[1][2]

Hand Protection (Double-Gloving Protocol)

The ethoxy group increases lipid solubility, potentially accelerating permeation through standard latex.[1][2]

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (Low-Modulus)4 mil (0.10 mm)> 480 min (est)Tactile sensitivity; primary chemical barrier.[1][2]
Outer Neoprene or Nitrile5-8 mil (0.12+ mm)> 480 minMechanical protection; disposable sacrificial layer.[1][2]
Protocol Inspection: Check for pinholes by air-inflation before donning. Change Frequency: Immediately upon splash or every 2 hours of continuous handling.
Respiratory & Eye Protection[2][4][5][6][7][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1][2]

  • Respiratory (Backup): If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges .[1][2]

    • Rationale: Nitroimidazoles are non-volatile solids, but dust inhalation poses a direct systemic absorption risk.[1][2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to dust migration risks.[1]

Body Protection
  • Standard: Tyvek® lab coat or chemically resistant apron (closed front).[1][2]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][2] Shoe covers recommended for spill cleanup.[1][2]

Part 3: Operational Workflow & Engineering Controls[1][2]

Logic-Driven Handling Protocol

The following decision tree dictates the handling logic based on the physical state of the compound.

HandlingProtocol Start Start: 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Form Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical Balance in Fume Hood 3. Pre-weighed vials preferred Solid->Weighing High Dust Risk Usage Experimental Use: Keep closed system Double containment Solution->Usage Permeation Risk Solubilization Solubilization: Add solvent (DMSO) via septum Avoid open-vessel sonication Weighing->Solubilization Solubilization->Solution Waste Disposal: Segregate as Hazardous (Toxic + Organic) Usage->Waste

Figure 1: Decision logic for minimizing exposure during weighing and solubilization.[1][2]

Detailed Procedures
A. Weighing & Transfer (Critical Control Point)[1][2]
  • Engineering Control: Use a Vented Balance Enclosure or place the balance deep within a fume hood.[1][2]

  • Static Control: Nitroimidazole powders can be static-prone.[1][2] Use an ionizing fan or anti-static gun to prevent powder scattering.[1][2]

  • Technique:

    • Place a tared vial inside the balance.[1][2]

    • Transfer solid using a disposable spatula.[1][2]

    • Do not return excess chemical to the stock container (prevents cross-contamination).[1][2]

    • Cap the vial inside the hood before removing.[1][2]

B. Solubilization
  • Solvent Choice: The ethoxyphenyl group suggests poor water solubility.[1][2] Use DMSO (Dimethyl sulfoxide) or DMF for stock solutions.[1][2]

  • Safety Note: DMSO enhances skin permeability.[1][2] A solution of this compound in DMSO carries the toxin through the skin barrier faster than the solid alone.[1][2] Strict glove discipline is required. [1][2]

Part 4: Emergency & Disposal Protocols

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and N95/P100 respirator.[1][2]

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use an oil-impregnated sweeping compound.[1][2]

  • Clean: Wipe area with 10% bleach solution (oxidizes the structure) followed by ethanol.[1][2]

  • Disposal: Place all waste in a sealed yellow bag labeled "Cytotoxic/Mutagenic Waste."

Waste Disposal Strategy

Do not dispose of down the drain.[1][2][5][6] This compound is likely persistent and toxic to aquatic life.[1][2]

Waste StreamClassificationMethod
Solid Waste Hazardous Chemical (T)High-Temperature Incineration (>1000°C)
Liquid Waste Halogenated/Organic SolventFuel Blending / Incineration
Contaminated Sharps Biohazard/ChemicalSharps Container -> Incineration

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved March 2, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Nitroimidazole derivatives and mutagenicity alerts. Retrieved March 2, 2026, from [Link][1][2]

  • Roe, F.J.C. (1979).[1][2][7] Safety of nitroimidazoles. Journal of Environmental Pathology and Toxicology. Retrieved March 2, 2026, from [Link][1][2]

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